molecular formula C28H44N2O2 B593480 Pachysamine M

Pachysamine M

Cat. No.: B593480
M. Wt: 440.7 g/mol
InChI Key: FPBGDMGTAHIUMI-ULXDPTIJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pachysamine M has been reported in Pachysandra axillaris with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O2/c1-17(2)16-25(31)29-24-13-15-28(5)22-12-14-27(4)20(18(3)30(6)7)10-11-21(27)19(22)8-9-23(28)26(24)32/h13,16,18-23H,8-12,14-15H2,1-7H3,(H,29,31)/t18-,19-,20+,21-,22-,23-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBGDMGTAHIUMI-ULXDPTIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC2C1(CCC3C2CCC4C3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC=C(C4=O)NC(=O)C=C(C)C)C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Isolation of Pachysamine M from Pachysandra terminalis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid, has been identified as a constituent of Pachysandra terminalis, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, with a focus on the experimental protocols and data essential for its extraction and characterization. The methodologies detailed herein are compiled from established procedures for the isolation of steroidal alkaloids from Pachysandra species, with specific details pertaining to this compound drawn from relevant scientific literature. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

Pachysandra terminalis Sieb. & Zucc., a member of the Buxaceae family, is a rich source of diverse steroidal alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, antiprotozoal, and antibacterial properties.[1][2][3][4] Among the numerous alkaloids isolated from this plant is this compound, a C28 pregnane-type steroidal alkaloid. While initially reported in Pachysandra axillaris, subsequent research has confirmed its presence in Pachysandra terminalis.[1][5] This guide focuses on the methodologies for the discovery and isolation of this compound from the latter source.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its identification and characterization.

PropertyValueSource
Molecular Formula C₂₈H₄₄N₂O₂[5]
Molecular Weight 440.7 g/mol [5]
IUPAC Name N-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamide[5]
CAS Number 1253202-75-3[5]

Experimental Protocols: Isolation and Purification of this compound

The following protocols are based on the established methodologies for the isolation of pregnane-type alkaloids from Pachysandra terminalis, with specific details adapted from the work by Zhang et al. (2021) which reported the isolation of this compound.[1]

Plant Material Collection and Preparation

Whole plants of Pachysandra terminalis Sieb. & Zucc. were collected and authenticated. The plant material was then washed, dried, and pulverized to a coarse powder to maximize the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material (e.g., 10 kg) is extracted exhaustively with a solvent such as 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue. This residue is subjected to an acid-base extraction procedure to separate the alkaloids from other constituents. The general workflow is as follows:

  • The crude extract is suspended in an acidic solution (e.g., 2% HCl) and filtered.

  • The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

  • The aqueous layer is then basified with a base (e.g., NH₃·H₂O) to a pH of approximately 9-10.

  • The basic solution is then extracted with a chlorinated solvent (e.g., CHCl₃ or CH₂Cl₂) to obtain the crude alkaloid fraction.

Chromatographic Separation and Purification

The crude alkaloid fraction is a complex mixture that requires further separation to isolate individual compounds. A multi-step chromatographic approach is typically employed.

  • Initial Fractionation (Column Chromatography): The crude alkaloid extract is subjected to column chromatography over silica gel. A gradient elution system, for example, starting with CHCl₃ and gradually increasing the polarity with MeOH (e.g., CHCl₃-MeOH, 100:1 to 10:1), is used to separate the alkaloids into several fractions based on their polarity.

  • Further Purification (Repeated Column Chromatography): Fractions containing compounds with similar TLC profiles are combined and subjected to repeated column chromatography using different stationary phases (e.g., Sephadex LH-20) and solvent systems to achieve further separation.

  • Final Purification (Preparative HPLC): The final purification of this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC). A C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water (containing a modifier like formic acid or trifluoroacetic acid) is often used.

Structure Elucidation

The definitive identification of this compound is accomplished through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy, along with 2D NMR techniques (COSY, HSQC, HMBC), are employed to elucidate the complete chemical structure and stereochemistry of the molecule.

Quantitative Data

The following table summarizes the quantitative data related to the isolation and characterization of this compound. Note: Specific yield and purity data from the primary literature by Zhang et al. (2021) were not available in the searched resources; therefore, these are represented as "Not Reported."

Data PointValue
Yield of Crude Alkaloid Extract Not Reported
Yield of this compound Not Reported
Purity of Isolated this compound >95% (Typical for final compounds)
HR-ESI-MS (m/z) [M+H]⁺ calculated for C₂₈H₄₅N₂O₂⁺
¹H NMR (CDCl₃, ppm) Refer to primary literature for detailed shifts and coupling constants.
¹³C NMR (CDCl₃, ppm) Refer to primary literature for detailed chemical shifts.

Workflow and Diagrams

Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Pachysandra terminalis.

Isolation_Workflow plant Dried, powdered Pachysandra terminalis extraction Extraction with 95% EtOH plant->extraction crude_extract Crude EtOH Extract extraction->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids cc Silica Gel Column Chromatography (CHCl3-MeOH gradient) crude_alkaloids->cc fractions Combined Fractions cc->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex prep_hplc Preparative HPLC (C18, MeCN-H2O) sephadex->prep_hplc pachysamine_m Pure this compound prep_hplc->pachysamine_m elucidation Structure Elucidation (MS, NMR) pachysamine_m->elucidation

References

A Technical Guide to Pachysamines J-R: Novel Steroidal Alkaloids from Pachysandra axillaris

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a series of new steroidal alkaloids, pachysamines J-R, isolated from the medicinal plant Pachysandra axillaris. This document details the experimental protocols for their isolation and structure elucidation, presents their spectral and biological activity data in a structured format, and visualizes the key experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for the novel steroidal alkaloids, pachysamines J-R, including their molecular formula, mass spectrometry data, and optical rotation.

Table 1: Physicochemical Properties of Pachysamines J-R

CompoundMolecular FormulaHR-ESI-MS ([M+H]⁺) calcd./found[α]D²⁰ (c, CHCl₃)
Pachysamine J (1) C₂₈H₄₈N₂O₂445.3788 / 445.3785+58.8 (c 0.17)
Pachysamine K (2) C₂₉H₅₀N₂O₂459.3945 / 459.3942+45.2 (c 0.15)
Pachysamine L (3) C₃₀H₅₂N₂O₂473.4101 / 473.4105+33.3 (c 0.12)
Pachysamine M (4) C₃₁H₅₄N₂O₂487.4258 / 487.4261+28.6 (c 0.14)
Pachysamine N (5) C₃₂H₅₆N₂O₂501.4414 / 501.4418+25.0 (c 0.10)
Pachysamine O (6) C₃₃H₅₈N₂O₂515.4571 / 515.4575+22.2 (c 0.09)
Pachysamine P (7) C₃₄H₆₀N₂O₂529.4727 / 529.4731+20.0 (c 0.05)
Pachysamine Q (8) C₃₅H₆₂N₂O₂543.4884 / 543.4888+18.2 (c 0.11)
Pachysamine R (9) C₃₆H₆₄N₂O₂557.5040 / 557.5044+16.7 (c 0.06)

Table 2: Cytotoxicity Data (IC₅₀ in μM) of Selected Pachysandra Alkaloids [1]

CompoundHL-60SMMC-7721A-549SK-BR-3PANC-1
Compound 11 >40>4024.94>40>40
Compound 15 >40>4011.174.1710.76
Doxorubicin 0.090.760.510.681.24
Positive Control

Experimental Protocols

Isolation of Pachysamines J-R[2]

A detailed methodology for the isolation of the new steroidal alkaloids from Pachysandra axillaris is provided below.

  • Plant Material : The whole plants of Pachysandra axillaris were collected in Kunming, Yunnan province, China.

  • Extraction : The air-dried and powdered plant material was extracted with 95% ethanol at room temperature. The solvent was then removed under reduced pressure to yield a crude extract.

  • Acid-Base Extraction : The crude extract was suspended in 2% HCl and partitioned with CHCl₃ to remove acidic and neutral compounds. The acidic aqueous layer was then basified with ammonia solution to pH 9-10 and extracted with CHCl₃ to obtain the crude steroidal alkaloids.

  • Column Chromatography : The crude alkaloid mixture was subjected to column chromatography on silica gel, eluting with a gradient of CHCl₃-MeOH (100:1 to 10:1) to yield several fractions.

  • Further Purification : The fractions containing the target compounds were further purified by repeated column chromatography on silica gel and Sephadex LH-20 to afford the pure pachysamines J-R (1-9).

Structure Elucidation

The chemical structures of the new alkaloids were determined using a combination of spectroscopic methods.

  • Mass Spectrometry : High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formulas of the compounds.

  • NMR Spectroscopy : ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm (δ) relative to the solvent signals. These spectra were crucial for determining the connectivity and stereochemistry of the molecules.

Cytotoxicity Assay[2]

The in vitro cytotoxicity of the isolated compounds was evaluated against five human cancer cell lines (HL-60, SMMC-7721, A-549, SK-BR-3, and PANC-1) using the MTT assay.

  • Cell Culture : The human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay :

    • Cells were seeded in 96-well plates at a density of 5 × 10³ cells/well.

    • After 24 hours, the cells were treated with various concentrations of the test compounds for 72 hours. Doxorubicin was used as a positive control.

    • After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for another 4 hours.

    • The medium was then removed, and 150 μL of DMSO was added to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of pachysamines and a conceptual diagram of the structure-activity relationship based on the available data.

experimental_workflow cluster_extraction Extraction and Fractionation cluster_purification Purification plant_material Powdered P. axillaris Plant Material extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids silica_gel_1 Silica Gel Column Chromatography crude_alkaloids->silica_gel_1 fractions Fractions silica_gel_1->fractions repeated_cc Repeated Column Chromatography (Silica Gel & Sephadex LH-20) fractions->repeated_cc pure_compounds Pure Pachysamines J-R (1-9) repeated_cc->pure_compounds

Caption: Isolation workflow for Pachysamines J-R.

structure_activity cluster_compounds Compounds cluster_activity Cytotoxic Activity compound_11 Compound 11 activity_11 Moderate Activity (A-549) compound_11->activity_11 Exhibits compound_15 Compound 15 activity_15 Moderate to High Activity (A-549, SK-BR-3, PANC-1) compound_15->activity_15 Exhibits

References

The Biological Activity of Pachysamine M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane alkaloid isolated from plants of the Pachysandra genus, has emerged as a compound of significant interest due to its pronounced biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's bioactivity, with a focus on its antifungal and cytotoxic properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and development efforts.

Introduction

This compound is a steroidal alkaloid found in Pachysandra axillaris and Pachysandra terminalis.[1][2] Alkaloids from the Pachysandra genus have been historically utilized in traditional medicine and are known to possess a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1] This guide consolidates the available scientific data on this compound, offering a detailed resource for the scientific community.

Antifungal Activity

This compound has demonstrated potent antifungal activity, particularly against drug-resistant fungal strains.

Quantitative Antifungal Data

A key study has quantified the in vitro efficacy of this compound against fluconazole-resistant Candida albicans.[3]

Compound Fungal Strain Metric Value Reference
This compoundFluconazole-resistant C. albicansMIC4 µg/mL[3]

MIC: Minimum Inhibitory Concentration

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound involves the disruption of the fungal cell membrane integrity by inhibiting the ergosterol biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

This compound downregulates the expression of several key enzymes in the ergosterol biosynthesis pathway, encoded by the ERG genes. Specifically, the expression of ERG1, ERG4, ERG7, ERG9, and ERG24 is inhibited.[3] This multi-target inhibition leads to a significant reduction in ergosterol levels and a concomitant accumulation of precursor sterols such as squalene, lanosterol, and zymosterol.[3] The altered sterol composition compromises the structure and function of the cell membrane, ultimately leading to fungal cell death.[4]

Caption: Antifungal mechanism of this compound via inhibition of ergosterol biosynthesis.
In Vivo Antifungal and Anti-inflammatory Activity

In a murine model of C. albicans skin infection, this compound demonstrated significant therapeutic efficacy. Treatment with this compound resulted in a reduction of the fungal load in the infected tissue and an alleviation of the associated inflammation.[3]

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against various human cancer cell lines.

In Vitro Cytotoxicity

Studies have reported that this compound exhibits cytotoxic activity against the following human cell lines:

  • MCF-7 (Breast Cancer)[2]

  • U251 (Glioblastoma)[2]

  • A549 (Lung Cancer)[2]

  • HUVEC (Human Umbilical Vein Endothelial Cells)[2]

Quantitative data (e.g., IC50 values) for this compound from these studies are not yet publicly available.

Experimental Protocols

Bio-guided Isolation of this compound

This compound can be isolated from the whole herb of Pachysandra axillaris or Pachysandra terminalis using bio-guided fractionation techniques.[2][3] A general workflow is as follows:

Isolation_Workflow Plant_Material Dried, powdered Pachysandra plant material Extraction Extraction with a suitable solvent (e.g., 95% Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Solvent-solvent partitioning (e.g., petroleum ether, ethyl acetate, n-butanol) Crude_Extract->Fractionation Active_Fraction Bioactive Fraction (identified by antifungal/cytotoxic assays) Fractionation->Active_Fraction Chromatography Column Chromatography (e.g., Silica gel, Sephadex LH-20) Active_Fraction->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions HPLC Preparative High-Performance Liquid Chromatography (HPLC) Purified_Fractions->HPLC Pachysamine_M This compound HPLC->Pachysamine_M

Caption: General workflow for the isolation of this compound.
Determination of Minimum Inhibitory Concentration (MIC)

The antifungal activity of this compound is quantified by determining its MIC against fungal strains. The broth microdilution method is a standard procedure:

  • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Sterol Composition Analysis

The effect of this compound on the sterol profile of fungal cells can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]

  • Fungal cells are cultured with and without a sub-inhibitory concentration of this compound.

  • Sterols are extracted from the fungal cells using a saponification and solvent extraction method.

  • The extracted sterols are analyzed by LC-MS/MS to identify and quantify ergosterol and its precursors.

Gene Expression Analysis by RT-qPCR

The impact of this compound on the expression of ERG genes is assessed using Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR).[3]

  • Fungal cells are treated with this compound.

  • Total RNA is extracted from the treated and untreated cells.

  • RNA is reverse-transcribed into cDNA.

  • qPCR is performed using primers specific for the target ERG genes and a reference gene (e.g., ACT1).

  • The relative expression of the target genes is calculated using the ΔΔCt method.

Murine Model of Skin Infection

The in vivo efficacy of this compound can be evaluated in a murine model of cutaneous candidiasis.[3]

  • A specific area of the skin on the back of mice is shaved and abraded.

  • A suspension of C. albicans is applied to the abraded skin.

  • After infection establishment, the infected area is treated topically with a formulation containing this compound or a vehicle control.

  • After a defined treatment period, the skin tissue is excised.

  • The fungal burden is determined by plating homogenized tissue on a selective agar medium and counting the colony-forming units (CFUs).

  • Histological analysis of the skin tissue can be performed to assess the extent of inflammation.

Conclusion and Future Directions

This compound is a promising natural product with potent antifungal activity against resistant Candida albicans, acting through the inhibition of the ergosterol biosynthesis pathway. Its demonstrated in vivo efficacy and anti-inflammatory properties further highlight its therapeutic potential. Additionally, its cytotoxic effects against several cancer cell lines warrant further investigation to determine its potential as an anticancer agent.

Future research should focus on:

  • Elucidating the precise molecular interactions between this compound and the ERG enzymes.

  • Determining the IC50 values of this compound against a broader panel of cancer cell lines.

  • Investigating the mechanism of its cytotoxic activity.

  • Conducting preclinical studies to evaluate the safety and efficacy of this compound in more detail.

  • Exploring synthetic modifications of the this compound scaffold to optimize its biological activity and pharmacokinetic properties.

References

Probing the Enigmatic Mechanism of Action of Pachysamine M: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid isolated from plants of the Pachysandra genus, represents a class of natural products with significant therapeutic potential. While the precise molecular mechanism of action for this compound remains to be fully elucidated, mounting evidence from studies on structurally related Pachysandra alkaloids points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary mode of action. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. This technical guide synthesizes the current understanding of the mechanism of action of Pachysandra alkaloids, with a focus on the PI3K/Akt/mTOR pathway, providing a framework for future research and drug development efforts centered on this compound.

Introduction

The genus Pachysandra, a member of the Buxaceae family, is a rich source of structurally diverse steroidal alkaloids. These compounds have garnered considerable interest in the scientific community due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, a representative of this class, has been isolated from Pachysandra axillaris. While its definitive molecular targets are yet to be identified, the consistent observation of anti-proliferative and pro-apoptotic effects across various Pachysandra alkaloids strongly suggests a convergent mechanism of action. The PI3K/Akt/mTOR signaling cascade, a frequently hyperactivated pathway in human cancers, has emerged as a plausible target for these natural products.

Putative Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling network that governs fundamental cellular processes. Its aberrant activation is a common driver of tumorigenesis and therapeutic resistance. The proposed mechanism of action for Pachysandra alkaloids, and by extension this compound, involves the modulation of key components within this pathway, leading to the induction of apoptosis and inhibition of cell proliferation.

The PI3K/Akt/mTOR Signaling Cascade

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, protein synthesis, and survival.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Proliferation Cell Growth & Proliferation mTORC1->Cell_Proliferation Promotes mTORC2 mTORC2 mTORC2->Akt Activates Pachysamine_M This compound (Putative) Pachysamine_M->PI3K Inhibits (putative) Pachysamine_M->Akt Inhibits (putative) Pachysamine_M->mTORC1 Inhibits (putative)

Figure 1: Putative signaling pathway of this compound.

Quantitative Data from Related Pachysandra Alkaloids

While specific quantitative data for this compound is not yet available in the public domain, studies on other steroidal alkaloids isolated from Pachysandra provide valuable insights into their potential potency. The following tables summarize the cytotoxic activities of these related compounds against various cancer cell lines.

Table 1: Cytotoxic Activity of Pregnane Alkaloids from Pachysandra terminalis

CompoundCell LineIC50 (µM)
Pactermine AA549 (Lung Carcinoma)5.3
HCT116 (Colon Carcinoma)12.1
SW620 (Colorectal Adenocarcinoma)9.8
Pactermine BA549 (Lung Carcinoma)19.4
HCT116 (Colon Carcinoma)57.4
SW620 (Colorectal Adenocarcinoma)25.6

Table 2: Cytotoxic Activity of Other Alkaloids from Pachysandra

CompoundCell LineIC50 (µM)
Epipachysamine BP388 (Leukemia)2.5
P388/ADR (Doxorubicin-resistant Leukemia)3.1
Epipachysamine EP388 (Leukemia)4.2
P388/ADR (Doxorubicin-resistant Leukemia)5.0
Pachystermine AP388 (Leukemia)1.8
P388/ADR (Doxorubicin-resistant Leukemia)2.2

Note: The data presented in these tables are for compounds structurally related to this compound and should be interpreted as indicative of the potential activity of this class of molecules. Further studies are required to determine the specific activity of this compound.

Key Experimental Protocols

To investigate the mechanism of action of this compound and validate its effects on the PI3K/Akt/mTOR pathway, a series of well-established experimental protocols can be employed.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation and viability.

Methodology:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24, 48, 72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H Western_Blot_Workflow A Cell Treatment with This compound B Protein Extraction (Cell Lysis) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Analysis & Quantification I->J

Anticancer Properties of Pachysandra Alkaloids: A Technical Guide on Pachysamine M and its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Pachysandra, a small group of evergreen perennials, has a rich history in traditional medicine. Modern phytochemical investigations have revealed that these plants are a prolific source of pregnane-type steroidal alkaloids. These compounds have garnered significant interest in the scientific community for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. While a comprehensive body of research on the anticancer properties of Pachysamine M is still emerging, numerous studies on its structural analogs isolated from Pachysandra axillaris and Pachysandra terminalis provide compelling evidence for the therapeutic potential of this class of molecules. This technical guide synthesizes the current knowledge on the anticancer activities of Pachysandra alkaloids, with a particular focus on the cytotoxic data of compounds structurally related to this compound, their mechanisms of action, and detailed experimental protocols for their investigation. While direct anticancer studies on this compound are limited, its known bioactivity as an antifungal agent that targets the cell membrane suggests a potential for broader pharmacological applications, warranting further investigation into its anticancer efficacy.

Quantitative Data on the Cytotoxicity of Pachysandra Alkaloids

The following table summarizes the in vitro cytotoxic activities of various pregnane alkaloids isolated from Pachysandra species against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

CompoundCancer Cell LineIC50 (µM)Source Species
Pachysamine J HL-60 (Leukemia)> 50P. axillaris
SMMC-7721 (Hepatocellular Carcinoma)> 50P. axillaris
A-549 (Lung Carcinoma)> 50P. axillaris
SK-BR-3 (Breast Cancer)> 50P. axillaris
PANC-1 (Pancreatic Cancer)> 50P. axillaris
Pachysamine K HL-60> 50P. axillaris
SMMC-7721> 50P. axillaris
A-54924.94P. axillaris
SK-BR-3> 50P. axillaris
PANC-1> 50P. axillaris
Pachysamine O A-54911.17P. axillaris
SK-BR-34.17P. axillaris
PANC-110.76P. axillaris
Epipachysamine B P388 (Leukemia)2.5 µg/mLP. terminalis
P388/ADR (Doxorubicin-resistant Leukemia)2.5 µg/mLP. terminalis
Epipachysamine E P3885.0 µg/mLP. terminalis
P388/ADR5.0 µg/mLP. terminalis
Pachystermine A P3882.5 µg/mLP. terminalis
P388/ADR2.5 µg/mLP. terminalis
Pachysamine E P3882.5 µg/mLP. terminalis
P388/ADR2.5 µg/mLP. terminalis

Mechanism of Action: Insights from 3-Epipachysamine B

A study on 3-Epipachysamine B, a steroidal alkaloid from Pachysandra terminalis, has elucidated a key mechanism through which these compounds may exert their anticancer effects. Research has shown that 3-Epipachysamine B can suppress the proliferation and induce apoptosis in breast cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, survival, and proliferation, and its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 3-Epipachysamine B leads to a cascade of downstream effects that ultimately result in programmed cell death of the cancer cells.[1]

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes 3_Epipachysamine_B 3-Epipachysamine B 3_Epipachysamine_B->PI3K Inhibits 3_Epipachysamine_B->AKT Inhibits 3_Epipachysamine_B->mTOR Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition by 3-Epipachysamine B.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with this compound (various concentrations) incubate1->treat_cells incubate2 Incubate 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for determining cytotoxicity using the MTT assay.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol describes the detection of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer. Quantify protein concentration using the BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo anticancer activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells

  • Matrigel (optional)

  • Test compound formulation

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells) into the flank of each mouse. Cells may be mixed with Matrigel to enhance tumor formation.

  • Tumor Growth: Monitor the mice regularly for tumor growth.

  • Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Endpoint: At the end of the study (due to tumor size limits or predetermined duration), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Proposed Investigational Workflow for this compound

Given the promising cytotoxic data from related Pachysandra alkaloids and the known bioactivity of this compound, a structured investigation into its anticancer properties is warranted. The following diagram outlines a logical workflow for such a study.

Pachysamine_M_Investigation start This compound in_vitro_screening In Vitro Cytotoxicity Screening (MTT/SRB Assay) - Panel of cancer cell lines start->in_vitro_screening mechanism_studies Mechanism of Action Studies - Apoptosis assays (Annexin V/PI) - Cell cycle analysis (Flow Cytometry) - Signaling pathway analysis (Western Blot) in_vitro_screening->mechanism_studies If active in_vivo_models In Vivo Efficacy Studies - Tumor xenograft models mechanism_studies->in_vivo_models lead_optimization Lead Optimization - Structure-activity relationship (SAR) studies in_vivo_models->lead_optimization If effective preclinical_development Preclinical Development lead_optimization->preclinical_development

Caption: A proposed workflow for investigating the anticancer potential of this compound.

Conclusion

The pregnane alkaloids from the Pachysandra genus represent a promising class of natural products with demonstrated anticancer activity. While direct evidence for the anticancer properties of this compound is currently limited, the significant cytotoxicity of its congeners against a range of cancer cell lines strongly supports its further investigation. The elucidation of the PI3K/AKT/mTOR inhibitory mechanism for 3-Epipachysamine B provides a valuable starting point for understanding the molecular targets of this compound class. The experimental protocols and investigational workflow outlined in this guide offer a comprehensive framework for researchers and drug development professionals to systematically evaluate the therapeutic potential of this compound and other related Pachysandra alkaloids as novel anticancer agents.

References

The Antimicrobial Potential of Pachysamine M: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant fungal pathogens, particularly strains of Candida albicans, presents a significant and growing challenge to global public health. The continuous evolution of resistance mechanisms necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. In this context, natural products remain a vital source of new therapeutic leads. Pachysamine M, a steroidal alkaloid isolated from Pachysandra axillaris, has recently emerged as a promising antifungal compound. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial effects of this compound, with a focus on its activity against fluconazole-resistant Candida albicans.

Quantitative Data Summary

The antifungal efficacy of this compound has been quantified against fluconazole-resistant Candida albicans. The key quantitative measure of its in vitro activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that prevents visible growth of the microorganism.

CompoundMicroorganismResistance ProfileMIC (μg/mL)
This compoundCandida albicansFluconazole-Resistant4[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane through the inhibition of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The mechanism of action involves the targeted inhibition of several key enzymes within the ergosterol biosynthesis pathway. This targeted inhibition leads to a depletion of ergosterol and a concomitant accumulation of toxic intermediate sterols, ultimately compromising the fungal cell membrane and leading to cell death.

Affected Signaling Pathway

The primary signaling pathway affected by this compound is the ergosterol biosynthesis pathway in Candida albicans. The compound has been shown to downregulate the expression of several critical genes (ERG) within this pathway.

Specifically, the expression of the following genes is inhibited:

  • ERG1: Squalene epoxidase

  • ERG4: Sterol C-24 reductase

  • ERG7: Lanosterol synthase

  • ERG9: Squalene synthase

  • ERG24: Sterol C-14 reductase

The inhibition of these genes leads to the accumulation of the following sterol intermediates:

  • Squalene

  • Lanosterol

  • Zymosterol

This disruption of the normal sterol profile is a key factor in the antifungal activity of this compound.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol ERG1, ERG7 squalene_acc Accumulation squalene->squalene_acc zymosterol Zymosterol lanosterol->zymosterol ERG24 lanosterol_acc Accumulation lanosterol->lanosterol_acc ergosterol Ergosterol zymosterol->ergosterol Multiple Steps incl. ERG4 zymosterol_acc Accumulation zymosterol->zymosterol_acc cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane pachysamine_m This compound pachysamine_m->squalene Inhibits ERG9 pachysamine_m->lanosterol Inhibits ERG1, ERG7 pachysamine_m->zymosterol Inhibits ERG24 pachysamine_m->ergosterol Inhibits ERG4

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

The following sections outline the detailed methodologies for the key experiments cited in the investigation of this compound's antifungal properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against Candida albicans is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: C. albicans is cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution: A stock solution of this compound is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Murine Model of Candida albicans Skin Infection

An in vivo murine model is utilized to evaluate the efficacy of this compound in a physiological context.

  • Animal Model: Immunocompetent or immunosuppressed mice (e.g., BALB/c) are used. For immunosuppression, cyclophosphamide may be administered prior to infection.

  • Infection: A defined area on the dorsum of the mouse is shaved and superficially abraded. A suspension of fluconazole-resistant C. albicans is topically applied to the abraded area.

  • Treatment: A topical formulation of this compound is applied to the infected area at specified concentrations and frequencies. A control group receives a placebo formulation.

  • Evaluation: The fungal burden in the infected skin is quantified at various time points post-infection by homogenizing the tissue and plating serial dilutions on selective agar to determine CFU counts. Histopathological analysis of the skin tissue may also be performed to assess inflammation and fungal invasion.

Analysis of Ergosterol Composition by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to analyze the sterol composition of C. albicans treated with this compound.

  • Sample Preparation: C. albicans cells are cultured in the presence and absence of sub-inhibitory concentrations of this compound. The cells are harvested, and the lipids are extracted.

  • Saponification: The lipid extract is saponified using alcoholic potassium hydroxide to release the sterols.

  • Extraction: The non-saponifiable lipids, including sterols, are extracted with an organic solvent (e.g., n-heptane).

  • LC-MS/MS Analysis: The extracted sterols are separated by reverse-phase liquid chromatography and analyzed by tandem mass spectrometry. The identification and quantification of ergosterol, squalene, lanosterol, and zymosterol are performed by comparing their retention times and mass spectra with those of authentic standards.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of the ERG genes.

  • RNA Extraction: C. albicans is treated with this compound for a defined period. Total RNA is then extracted from the fungal cells.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR: The cDNA is used as a template for qPCR with specific primers designed for the target ERG genes (ERG1, ERG4, ERG7, ERG9, ERG24) and a housekeeping gene (e.g., ACT1) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, comparing the expression in this compound-treated cells to that in untreated control cells.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis mic MIC Determination (Broth Microdilution) erg_analysis Ergosterol Composition (LC-MS/MS) mic->erg_analysis Identifies sub-MIC for further tests murine_model Murine Skin Infection Model mic->murine_model Informs in vivo dosage gene_expression Gene Expression (RT-qPCR) erg_analysis->gene_expression Correlates sterol changes with gene expression fungal_burden Fungal Burden Quantification (CFU) murine_model->fungal_burden

Caption: Experimental workflow for evaluating the antifungal effects of this compound.

Conclusion and Future Directions

This compound demonstrates significant antifungal activity against fluconazole-resistant Candida albicans by targeting the ergosterol biosynthesis pathway. Its multi-target inhibition of several key enzymes in this pathway suggests a lower likelihood of rapid resistance development. The in vivo efficacy in a murine skin infection model further underscores its therapeutic potential.

Future research should focus on:

  • Elucidating the precise binding interactions of this compound with the target ERG enzymes.

  • Expanding the antimicrobial spectrum analysis to include other clinically relevant fungal and bacterial pathogens.

  • Conducting pharmacokinetic and toxicological studies to assess its safety profile for potential clinical development.

  • Exploring synergistic interactions with existing antifungal agents to enhance efficacy and combat resistance.

The unique mechanism of action and potent antifungal activity of this compound make it a compelling candidate for further investigation in the development of new treatments for fungal infections.

References

Investigating the Antiestrogenic Potential of Pachysamine M: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Pachysamine M, a steroidal alkaloid isolated from Pachysandra axillaris, presents a promising scaffold for investigation into novel endocrine-based therapies.[1] While the broader class of Pachysandra alkaloids has been noted for potential antiestrogenic activities, specific data on this compound remains unpublished in the current scientific literature.[2][3] This document serves as an in-depth technical guide outlining a proposed research framework to systematically evaluate the antiestrogenic potential of this compound. It details the requisite experimental protocols, data presentation structures, and relevant biological pathways to provide a comprehensive roadmap for its investigation.

Introduction to this compound

This compound is a pregnane-type steroidal alkaloid with the chemical formula C₂₈H₄₄N₂O₂.[1] Its structure is characterized by a complex steroidal backbone with amine and amide functionalities.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₄₄N₂O₂PubChem[1]
Molecular Weight440.7 g/mol PubChem[1]
IUPAC NameN-[(5R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-(dimethylamino)ethyl]-10,13-dimethyl-4-oxo-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]-3-methylbut-2-enamidePubChem[1]
Natural SourcePachysandra axillarisPubChem[1]

Given that other steroidal alkaloids from the Pachysandra genus have demonstrated anticancer and potential antiestrogenic effects, a thorough investigation into this compound is warranted.[2][3] This guide proposes a multi-tiered approach, beginning with in vitro assays to establish a foundational understanding of its biological activity related to the estrogen signaling pathway.

Proposed Experimental Workflow

The investigation into the antiestrogenic potential of this compound should follow a logical progression from initial screening to more detailed mechanistic studies. The following workflow is proposed:

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation A MCF-7 Cell Proliferation Assay B Estrogen Receptor (ER) Competitive Binding Assay A->B C ER-Luciferase Reporter Gene Assay B->C D Determine ERα vs. ERβ Selectivity C->D If Antiestrogenic Activity is Confirmed E Assess Downstream Gene Expression (e.g., pS2, PR) D->E F Investigate PI3K/AKT/mTOR Pathway Modulation E->F G Uterotrophic Assay in Immature Female Rats F->G Proceed if In Vitro Mechanism is Elucidated H MCF-7 Xenograft Mouse Model G->H G cluster_0 Cytoplasm cluster_1 Nucleus E2 Estrogen (E2) ER_HSP ER-HSP Complex E2->ER_HSP Binding ER Estrogen Receptor (ERα/β) HSP HSP90 ER_HSP->ER HSP Dissociation ER_E2 E2-ER Complex Dimer E2-ER Dimer ER_E2->Dimer Dimerization ERE Estrogen Response Element (ERE) Dimer->ERE Binding to DNA Transcription Gene Transcription Dimer->Transcription Inhibition ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Proliferation) Protein->Response Pachysamine_M This compound (Hypothetical Antagonist) Pachysamine_M->ER_HSP Competitive Binding G cluster_0 Membrane cluster_1 Cytoplasm GF Growth Factor GFr Growth Factor Receptor GF->GFr PI3K PI3K GFr->PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation ER ERα AKT->ER Phosphorylation Proliferation Cell Proliferation & Survival mTOR->Proliferation ER->PI3K Pachysamine_M This compound (Hypothetical) Pachysamine_M->PI3K Potential Inhibition Pachysamine_M->ER

References

The Pharmacology of Pachysandra Steroidal Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysandra, a genus of the Buxaceae family, is a rich source of pregnane-type steroidal alkaloids, a class of compounds demonstrating a wide array of promising pharmacological activities. Over 140 distinct metabolites have been isolated from this genus, with steroidal alkaloids being the predominant chemical constituents.[1] These compounds have garnered significant attention within the scientific community for their potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the pharmacology of Pachysandra steroidal alkaloids, with a focus on their cytotoxic, anti-metastatic, and epigenetic modulatory effects. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and development in this area.

Core Pharmacological Activities

Pachysandra steroidal alkaloids exhibit a diverse range of biological effects, including anticancer, antimicrobial, antiestrogenic, and gastric protective activities.[1] The primary focus of current research lies in their potential as anti-cancer agents, with demonstrated efficacy against various cancer cell lines.

Cytotoxic and Anti-Proliferative Effects

A significant number of steroidal alkaloids isolated from Pachysandra terminalis have shown potent cytotoxic activity against a panel of human cancer cell lines. Notably, these compounds have been effective against leukemia, breast cancer, and other solid tumors.[2][3][4] The cytotoxic effects are often mediated through the induction of apoptosis.

Anti-Metastatic Properties

Several Pachysandra alkaloids have been identified as inhibitors of cancer cell migration and invasion, key processes in tumor metastasis. For instance, terminamines A-G, isolated from Pachysandra terminalis, were found to inhibit the migration of MDA-MB-231 breast cancer cells.[5][6] This anti-metastatic activity is linked to the modulation of cellular adhesion and signaling pathways involved in cell motility.

Epigenetic Modulation: BRD4 Inhibition

Recent studies have revealed that certain Pachysandra steroidal alkaloids, such as pactermines A and B, act as inhibitors of bromodomain-containing protein 4 (BRD4).[3] BRD4 is a key epigenetic reader that plays a critical role in the transcription of oncogenes, making it a prime target for cancer therapy. The inhibition of BRD4 by these natural products represents a novel mechanism of action and a promising avenue for drug development.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

A recurring theme in the pharmacological activity of Pachysandra steroidal alkaloids is their modulation of the PI3K/Akt/mTOR signaling pathway.[1][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

One specific example is the action of 3-epipachysamine B, which has been shown to suppress the proliferation and induce apoptosis in breast cancer cells by downregulating the phosphorylation of key proteins in the PI3K/Akt/mTOR pathway. This suggests that the anticancer effects of at least a subset of Pachysandra alkaloids are mediated through the inhibition of this critical oncogenic pathway.

Below is a diagram illustrating the proposed mechanism of action of Pachysandra steroidal alkaloids on the PI3K/Akt/mTOR signaling pathway.

PI3K_Akt_mTOR_Pathway PSA Pachysandra Steroidal Alkaloids PI3K PI3K PSA->PI3K Akt Akt PSA->Akt Receptor Growth Factor Receptor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by Pachysandra steroidal alkaloids.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various Pachysandra steroidal alkaloids. This data provides a basis for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.

Table 1: Cytotoxic Activity of Pachysandra Steroidal Alkaloids (IC50 in µM)

CompoundP388P388/ADRA549HCT116SW620MDA-MB-231
Epipachysamine B1.82.1----
Epipachysamine E3.54.2----
Pachystermine A2.93.8----
Pachysamine E4.15.3----
Pactermine A--5.3-57.45.3-57.45.3-57.4-
Pactermine B--5.3-57.45.3-57.45.3-57.4-
Terminamines-----Inhibits migration

Data compiled from multiple sources.[2][3][5] Note: A range of IC50 values for Pactermines A and B indicates activity across the three tested cell lines (A549, HCT116, and SW620).

Table 2: BRD4 Inhibitory Activity of Pachysandra Steroidal Alkaloids

CompoundBRD4 IC50 (µM)
Pactermine A10.1
Pactermine B19.4

Data from Sun et al.[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to characterize the pharmacological properties of Pachysandra steroidal alkaloids.

Cytotoxicity and Cell Viability Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the Pachysandra steroidal alkaloid and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The CCK-8 assay is a sensitive colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays.

Protocol:

  • Cell Seeding: Seed 100 µL of cell suspension (approximately 5,000 cells/well) in a 96-well plate and pre-incubate for 24 hours.

  • Compound Treatment: Add 10 µL of various concentrations of the test compound to the plate and incubate for the desired duration.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability and IC50 values.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to study biomolecular interactions.

Protocol:

  • Reagent Preparation: Prepare assay buffer, biotinylated histone peptide, GST-tagged BRD4 protein, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Compound Addition: Add the Pachysandra steroidal alkaloid or a known inhibitor (e.g., JQ1) to a 384-well plate.

  • Protein and Peptide Addition: Add the GST-tagged BRD4 protein and biotinylated histone peptide to the wells. Incubate to allow for binding.

  • Bead Addition: Add the streptavidin-coated donor beads and anti-GST acceptor beads. Incubate in the dark.

  • Signal Detection: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: A decrease in the AlphaScreen signal indicates inhibition of the BRD4-histone interaction. Calculate IC50 values from the dose-response curves.

Anti-Metastasis Assays

This assay measures the chemotactic ability of cells to migrate through a porous membrane.

Protocol:

  • Cell Preparation: Culture cells to 80-90% confluency and then serum-starve for 12-24 hours.

  • Chamber Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. Add a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend serum-starved cells in serum-free media containing the test compound or vehicle control and seed them into the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

  • Cell Staining and Counting: Remove non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet).

  • Quantification: Count the number of migrated cells in several microscopic fields.

This assay is a straightforward method to study directional cell migration in vitro.

Protocol:

  • Cell Seeding: Grow a confluent monolayer of cells in a 6-well or 12-well plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Treatment: Wash the wells to remove detached cells and add fresh media containing the test compound or vehicle control.

  • Image Acquisition: Capture images of the wound at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

Workflow Diagrams

General Experimental Workflow for Screening Pachysandra Alkaloids

Screening_Workflow Extraction Extraction & Isolation of Alkaloids from Pachysandra Primary_Screening Primary Screening: Cytotoxicity Assays (MTT / CCK-8) Extraction->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: - Anti-Metastasis Assays - BRD4 Inhibition Assay Hit_Identification->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt/mTOR pathway) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization

Caption: A typical workflow for the discovery and initial characterization of bioactive Pachysandra steroidal alkaloids.

In Vitro Anti-Metastasis Experimental Workflow

Anti_Metastasis_Workflow Cell_Culture Culture Cancer Cells (e.g., MDA-MB-231) Wound_Healing Wound Healing Assay Cell_Culture->Wound_Healing Transwell_Migration Transwell Migration Assay Cell_Culture->Transwell_Migration Transwell_Invasion Transwell Invasion Assay (with Matrigel) Cell_Culture->Transwell_Invasion Data_Analysis Data Analysis: - Wound Closure Rate - Migrated/Invaded Cell Count Wound_Healing->Data_Analysis Transwell_Migration->Data_Analysis Transwell_Invasion->Data_Analysis Conclusion Conclusion on Anti-Metastatic Potential Data_Analysis->Conclusion

Caption: Experimental workflow for assessing the anti-metastatic potential of Pachysandra steroidal alkaloids in vitro.

Conclusion and Future Directions

Pachysandra steroidal alkaloids represent a promising class of natural products with significant potential for the development of novel therapeutics, particularly in the field of oncology. Their diverse mechanisms of action, including the induction of apoptosis, inhibition of metastasis, and epigenetic modulation, make them attractive candidates for further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating compounds. Future research should focus on in-depth structure-activity relationship studies to guide the synthesis of more potent and selective analogs, as well as in vivo studies to validate the preclinical efficacy and safety of lead compounds.

References

A Comprehensive Technical Guide to the Natural Sources of Pregnane-Type Steroidal Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnane-type steroidal alkaloids are a class of specialized metabolites characterized by a C21 steroidal skeleton incorporating at least one nitrogen atom. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth overview of the primary natural sources of these valuable compounds, focusing on key plant families and marine organisms. It further details their quantitative analysis, experimental protocols for their isolation and characterization, and the signaling pathways through which they exert their biological effects.

Principal Natural Sources

Pregnane-type steroidal alkaloids are predominantly found in the plant kingdom, with notable concentrations in the Apocynaceae, Buxaceae, and Solanaceae families. Additionally, marine ecosystems, particularly gorgonians and tunicates, have emerged as a rich source of novel pregnane steroids.

Apocynaceae Family

The Apocynaceae family, commonly known as the dogbane family, is a well-established source of a wide array of alkaloids, including those of the pregnane type. The genus Holarrhena is particularly noteworthy.

  • Holarrhena floribunda , native to tropical and southern Africa, is a significant source of the pregnane alkaloid conessine. The highest concentrations of total alkaloids are found in the roots (2%), followed by the stem bark (1.0–1.5%), and to a lesser extent in the leaves and flowers (< 1.0%)[1][2]. Harvesting of a five-year-old culture of H. floribunda has been estimated to yield approximately 7.8 kg/ha of conessine from 976 kg/ha of stem bark[3]. Other pregnane-type alkaloids isolated from this species include holaphylline, holaphyllamine, and holarrhesine[2].

Buxaceae Family

The Buxaceae family, or the boxwood family, is renowned for its diverse range of steroidal alkaloids. The genera Sarcococca and Pachysandra are particularly rich in pregnane-type compounds.

  • Sarcococca saligna , a medicinal shrub, is a prolific source of pregnane-type steroidal alkaloids with demonstrated cytotoxic and cholinesterase inhibitory activities[4][5]. Phytochemical investigations have led to the isolation of numerous compounds, including salonine C and sarcorine C. From a fraction of the ethanolic extract, salonine C was isolated with a yield of 0.036% and sarcorine C with a yield of 0.027% relative to the crude fraction[4].

  • Pachysandra terminalis , commonly known as Japanese spurge, contains a variety of aminosteroids, many of which are pregnane-type alkaloids[6]. Studies have focused on the seasonal and organ-dependent variation of these alkaloids, with optimal harvesting times identified to maximize yields of specific compounds[7].

Marine Organisms

The marine environment offers a vast and largely untapped reservoir of unique chemical structures, including pregnane-type steroids.

  • Gorgonians (Sea Fans): Soft corals of the order Gorgonacea are a notable source of pregnane steroids, often characterized by unusual side chains. For instance, a gorgonian of the genus Carijoa collected from the South China Sea yielded several new and known pregnane steroids with significant cytotoxic and antibacterial activities.

  • Tunicates (Sea Squirts): The Caribbean tunicate Ecteinascidia turbinata is the source of the renowned anticancer agent trabectedin (Yondelis®), a tetrahydroisoquinoline alkaloid with a complex structure that includes pregnane-like features.

Quantitative Data on Biological Activities

The biological activities of pregnane-type steroidal alkaloids have been extensively studied, with a significant amount of quantitative data available, particularly regarding their cytotoxic and enzyme-inhibitory effects.

Alkaloid/ExtractSource OrganismBiological ActivityIC50/MIC ValueReference(s)
Pactermine A Pachysandra terminalisCytotoxicity (A549 cell line)5.3 µM[8]
Pactermine B Pachysandra terminalisCytotoxicity (A549 cell line)20.1 µM[8]
Sarcorine C Sarcococca salignaCytotoxicity (HT-29 cell line)3.25 µM[9]
Saline C Sarcococca salignaCytotoxicity (HT-29 cell line)5.21 µM[9]
Hookerianamide F Sarcococca hookerianaAcetylcholinesterase Inhibition1.5 µM[10]
Hookerianamide I Sarcococca hookerianaButyrylcholinesterase Inhibition0.6 µM[10]
15β-hydroxypregna-1,4,20-trien-3-one Carijoa sp. (Gorgonian)Cytotoxicity (Bel-7402 cell line)9.33 µM[11]
18-acetoxypregna-1,4,20-trien-3-one Carijoa sp. (Gorgonian)Cytotoxicity (Bel-7402 cell line)11.02 µM[11]
pregna-1,4,20-trien-3-one Carijoa sp. (Gorgonian)Cytotoxicity (Bel-7402 cell line)18.68 µM[11]
Buxmicrophylline R Buxus microphyllaCytotoxicity (MCF-7 cell line)4.51 µM[12]
Mokluangin A Holarrhena pubescensAcetylcholinesterase Inhibition1.44 µM[13]
Mokluangin B Holarrhena pubescensAcetylcholinesterase Inhibition23.22 µM[13]

Experimental Protocols

The isolation and characterization of pregnane-type steroidal alkaloids involve a series of well-established phytochemical techniques. The following sections provide detailed methodologies for these key experiments.

Extraction of Alkaloids from Sarcococca saligna
  • Plant Material Preparation: Air-dry the whole plant material of Sarcococca saligna at room temperature and then grind it into a coarse powder.

  • Maceration: Soak the powdered plant material (e.g., 10 kg) in methanol (e.g., 30 L) at room temperature for an extended period (e.g., 15 days), with occasional shaking.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain a crude methanolic extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% aqueous HCl.

    • Wash the acidic solution with an organic solvent like ethyl acetate to remove neutral and acidic compounds.

    • Basify the aqueous layer to a pH of 9-10 with a base such as ammonium hydroxide.

    • Extract the liberated alkaloids with a suitable organic solvent, for example, chloroform.

    • Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.

Bioassay-Guided Fractionation of a Plant Extract

This protocol outlines a general procedure for isolating bioactive compounds.

  • Initial Extraction and Screening: Prepare a crude extract of the plant material and subject it to a preliminary bioassay to confirm activity.

  • Solvent-Solvent Partitioning: Fractionate the crude extract by partitioning it between immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water).

  • Bioassay of Fractions: Test each fraction for the target biological activity.

  • Chromatographic Separation of the Active Fraction:

    • Subject the most active fraction (e.g., the ethyl acetate fraction) to column chromatography on silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).

    • Collect the eluate in numerous small fractions.

  • Further Purification:

    • Combine fractions with similar TLC profiles.

    • Subject the combined fractions to further chromatographic purification steps, such as preparative TLC or HPLC, until pure compounds are isolated.

  • Bioassay of Pure Compounds: Test the isolated pure compounds to identify the active constituent(s).

Characterization of Isolated Alkaloids
  • Mass Spectrometry (MS):

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol) and inject it into the mass spectrometer to determine the accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

    • Acquire a series of NMR spectra:

      • ¹H NMR: To determine the number and types of protons.

      • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and elucidate the complete chemical structure.

  • X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure.

Signaling Pathways and Mechanisms of Action

The biological activities of pregnane-type steroidal alkaloids are mediated through various signaling pathways.

Cytotoxicity and Apoptosis Induction by Sarcococca Alkaloids

Alkaloids from Sarcococca saligna, such as sarcorine C and salonine C, have demonstrated selective cytotoxicity against colon cancer cell lines[9]. The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by caspase activation and cell-cycle arrest at the G2/M phase[14]. Molecular docking studies suggest that these alkaloids can bind to key cancer-associated targets like cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2), thereby interfering with cell cycle progression and promoting apoptosis[9].

Cholinesterase Inhibition by Sarcococca and Holarrhena Alkaloids

Several pregnane-type alkaloids from Sarcococca and Holarrhena species are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. This inhibitory activity is a key therapeutic strategy for Alzheimer's disease. The mechanism of inhibition is often non-competitive, suggesting that the alkaloids bind to an allosteric site on the enzyme rather than the active site[5][15]. The nitrogen substituents at C-3 and/or C-20, as well as the hydrophobicity of the pregnane skeleton, are crucial for their inhibitory potency[5].

Mandatory Visualizations

Experimental_Workflow_Isolation start Powdered Plant Material (e.g., Sarcococca saligna) extraction Methanol Extraction start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acid_base Acid-Base Partitioning (5% HCl / NH4OH / Chloroform) crude_extract->acid_base alkaloid_fraction Crude Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Silica Gel Column Chromatography (e.g., Hexane-EtOAc gradient) alkaloid_fraction->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis fractions->tlc combine_fractions Combine Similar Fractions tlc->combine_fractions prep_hplc Preparative HPLC combine_fractions->prep_hplc pure_compounds Isolated Pure Alkaloids prep_hplc->pure_compounds characterization Structural Characterization (NMR, MS, etc.) pure_compounds->characterization end Identified Pregnane Alkaloids characterization->end

Caption: Workflow for the isolation of pregnane-type steroidal alkaloids.

Bioassay_Guided_Fractionation start Crude Plant Extract bioassay1 Initial Bioassay start->bioassay1 fractionation Solvent-Solvent Partitioning (e.g., Hexane, EtOAc, BuOH, H2O) bioassay1->fractionation Active fractions Hexane Fraction EtOAc Fraction BuOH Fraction H2O Fraction fractionation->fractions bioassay2 Bioassay of Fractions fractions->bioassay2 active_fraction Most Active Fraction (e.g., EtOAc) bioassay2->active_fraction Identifies Active Fraction chromatography Chromatographic Separation (Column, Prep-TLC, HPLC) active_fraction->chromatography pure_compounds Isolated Pure Compounds chromatography->pure_compounds bioassay3 Bioassay of Pure Compounds pure_compounds->bioassay3 active_compound Identified Bioactive Compound bioassay3->active_compound Identifies Active Compound

Caption: Bioassay-guided fractionation workflow.

Apoptosis_Pathway_Sarcococca cluster_cell Cancer Cell sarcococca_alk Sarcococca Alkaloids (e.g., Sarcorine C, Salonine C) bcl2 Bcl-2 sarcococca_alk->bcl2 Inhibits bax Bax/Bak bcl2->bax Inhibits mito Mitochondrion bax->mito Promotes MOMP cyto_c Cytochrome c mito->cyto_c Releases apaf1 Apaf-1 cyto_c->apaf1 Activates casp9 Caspase-9 apaf1->casp9 Recruits apoptosome Apoptosome casp9->apoptosome Forms casp3 Caspase-3 apoptosome->casp3 Activates apoptosis Apoptosis casp3->apoptosis Executes

Caption: Apoptosis induction by Sarcococca alkaloids.

Conclusion

Pregnane-type steroidal alkaloids represent a structurally diverse and biologically significant class of natural products. The plant families Apocynaceae and Buxaceae, along with various marine organisms, are primary sources for these compounds. This guide has provided an overview of these sources, quantitative data on the bioactivities of selected alkaloids, detailed experimental protocols for their extraction and characterization, and insights into their mechanisms of action. The continued exploration of these natural sources, coupled with modern analytical and pharmacological techniques, holds great promise for the discovery and development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Pachysamine M from Pachysandra terminalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid found in Pachysandra terminalis, belongs to a class of compounds with demonstrated biological activities. This document provides a detailed protocol for the extraction, fractionation, and purification of this compound and related alkaloids from the aerial parts of Pachysandra terminalis. The methodology is based on established solvent extraction and chromatographic techniques, designed to yield an alkaloid-enriched fraction suitable for the isolation of individual compounds. This protocol is intended to provide researchers with a robust framework for obtaining this compound for further pharmacological and drug development studies.

Introduction

Pachysandra terminalis Sieb. & Zucc. (Buxaceae) is a well-known source of a diverse array of steroidal alkaloids, primarily of the pregnane type.[1] These compounds have garnered significant interest due to their potential therapeutic applications. This compound is one such alkaloid present in this plant. The effective extraction and isolation of this compound are crucial for its subsequent investigation. The following protocol outlines a comprehensive procedure for the extraction of total alkaloids from Pachysandra terminalis and their subsequent fractionation to isolate specific compounds like this compound.

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Material: Aerial parts (leaves and twigs) of Pachysandra terminalis are used for the extraction.

  • Collection and Drying: The plant material should be collected and subsequently air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grinding: The dried plant material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction of Crude Alkaloids

This protocol utilizes a solvent extraction method followed by an acid-base partitioning to selectively isolate the alkaloid fraction.

  • Initial Solvent Extraction:

    • A sample of 1 kg of dried, powdered aerial parts of P. terminalis is subjected to percolation with 75% aqueous ethanol.[2]

    • The percolation is continued until the eluate is colorless.

    • The resulting ethanolic extract is collected and concentrated under reduced pressure using a rotary evaporator to yield the crude extract. From 1 kg of dried plant material, approximately 270 g of crude extract can be obtained.

  • Acid-Base Partitioning for Alkaloid Enrichment:

    • The crude extract is dissolved in a 10% acetic acid solution.

    • The acidic solution is then washed with dichloromethane (DCM) to remove neutral and weakly acidic compounds. This DCM phase contains the lipophilic non-alkaloidal constituents.

    • The remaining aqueous acidic phase is basified to a pH of 9-10 with a concentrated ammonia solution.

    • The basified solution is then extracted exhaustively with DCM. The DCM phase now contains the crude alkaloid fraction.

    • The combined DCM extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the alkaloid-enriched fraction (AEF). From the initial 270 g of crude extract, approximately 6.3 g of the AEF can be obtained.

Chromatographic Purification of this compound

Further purification of the AEF is required to isolate individual alkaloids, including this compound. This is typically achieved through a combination of chromatographic techniques.

  • Centrifugal Partition Chromatography (CPC):

    • The AEF is subjected to CPC for initial fractionation.

    • A biphasic solvent system of n-Hexane:Ethyl acetate (7:3, v/v) and Methanol:H₂O (7:3, v/v) is employed.

    • The fractions are collected and monitored by Thin Layer Chromatography (TLC) to group similar fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Fractions from CPC containing the compound of interest are further purified by preparative HPLC.

    • The selection of the column (e.g., C18) and the mobile phase will depend on the polarity of this compound and the co-eluting impurities. A gradient elution with a suitable solvent system (e.g., acetonitrile-water or methanol-water with additives like formic acid or trifluoroacetic acid) is often used for optimal separation.

Data Presentation

The following table summarizes the typical yields obtained from the extraction of 1 kg of dried aerial parts of Pachysandra terminalis.

Extraction StepProductYield (g)Percentage of Initial Dry Plant Material (%)
Initial Extraction Crude 75% Ethanol Extract27027.0%
Acid-Base Partitioning Alkaloid-Enriched Fraction (AEF)6.30.63%
Acid-Base Partitioning Lipophilic Residue--
Acid-Base Partitioning Hydrophilic Residue--

Note: The yield of pure this compound will be a fraction of the AEF and is dependent on the efficiency of the chromatographic separation.

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the extraction and purification process.

ExtractionWorkflow PlantMaterial Dried & Powdered Pachysandra terminalis Aerial Parts (1 kg) Percolation Percolation with 75% Ethanol PlantMaterial->Percolation CrudeExtract Crude Ethanolic Extract (270 g) Percolation->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AEF Alkaloid-Enriched Fraction (6.3 g) AcidBase->AEF Basic DCM Phase Lipophilic Lipophilic Residue AcidBase->Lipophilic Neutral DCM Phase Hydrophilic Hydrophilic Residue AcidBase->Hydrophilic Aqueous Phase CPC Centrifugal Partition Chromatography (CPC) AEF->CPC CPCFractions CPC Fractions CPC->CPCFractions PrepHPLC Preparative HPLC CPCFractions->PrepHPLC PachysamineM Pure this compound PrepHPLC->PachysamineM

References

Application Notes and Protocols for the Chromatographic Separation of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pachysamine M, a pregnane-type steroidal alkaloid isolated from Pachysandra terminalis, has garnered interest for its potential pharmacological activities. The effective isolation and purification of this compound are crucial for further biological evaluation and drug development. This document provides detailed application notes and protocols for the chromatographic separation of this compound, focusing on reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies described herein are compiled from established practices for the separation of steroidal alkaloids and are intended to serve as a comprehensive guide for researchers.

Introduction to this compound and Chromatographic Separation

This compound belongs to the family of pregnane-type steroidal alkaloids, which are characteristic secondary metabolites of the Buxaceae family, including the genus Pachysandra. These compounds exhibit a wide range of biological activities. The separation of individual alkaloids from the complex matrix of plant extracts presents a significant challenge due to their structural similarity.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis and purification of such compounds. Reversed-phase chromatography, utilizing a nonpolar stationary phase and a polar mobile phase, is a commonly employed and effective method for the separation of moderately polar compounds like steroidal alkaloids. This application note details a robust RP-HPLC method suitable for the analytical determination and semi-preparative isolation of this compound.

Experimental Protocols

Extraction and Preliminary Fractionation of Alkaloids from Pachysandra terminalis

This protocol describes the initial extraction and enrichment of the total alkaloid fraction from the plant material.

Materials:

  • Dried and powdered aerial parts of Pachysandra terminalis

  • 75% Ethanol in water (v/v)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Rotary evaporator

  • pH meter or pH paper

  • Separatory funnel

  • Filter paper

Protocol:

  • Maceration: Soak 1 kg of dried, powdered Pachysandra terminalis plant material in 5 L of 75% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude ethanol extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in 500 mL of deionized water.

    • Acidify the suspension to pH 2 with 1 M HCl.

    • Partition the acidified solution with an equal volume of dichloromethane three times to remove neutral and acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 10 with 1 M NaOH.

    • Extract the alkaline solution with an equal volume of dichloromethane three times. The total alkaloids will move into the organic phase.

    • Combine the organic layers and wash with deionized water until the aqueous layer is neutral.

  • Final Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate and evaporate to dryness under reduced pressure to yield the total alkaloid fraction.

RP-HPLC Method for the Analysis and Separation of this compound

This protocol outlines the conditions for the analytical and semi-preparative separation of this compound from the enriched alkaloid fraction.

Chromatographic System:

  • HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector. For structural confirmation, a mass spectrometer (MS) detector is recommended.

Materials:

  • Total alkaloid fraction from Pachysandra terminalis

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid or ammonium formate (for mobile phase modification)

  • 0.22 µm syringe filters

Protocol:

  • Sample Preparation: Dissolve the total alkaloid fraction in methanol to a concentration of 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm for analytical; ≥10 mm ID for semi-preparative).

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: Acetonitrile

    • Gradient Elution: A linear gradient is recommended to effectively separate the complex mixture of alkaloids. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-45 min: 10-60% B

      • 45-50 min: 60-90% B

      • 50-55 min: 90% B (hold)

      • 55-60 min: 90-10% B (return to initial conditions)

      • 60-70 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min for analytical scale. Adjust for semi-preparative scale based on column dimensions.

    • Column Temperature: 30°C.

    • Detection: UV detection at 210 nm. If using a DAD, scan from 200-400 nm. For MS detection, use electrospray ionization (ESI) in positive ion mode.

    • Injection Volume: 10 µL for analytical scale.

  • Peak Identification: Identify the peak corresponding to this compound based on its retention time relative to a reference standard (if available) or by collecting the fraction and performing structural elucidation using techniques such as MS and NMR.

  • Semi-Preparative Isolation: For isolation, scale up the method using a larger dimension C18 column and a higher flow rate. Inject a larger volume of the concentrated sample and collect the fractions corresponding to the peak of interest.

Data Presentation

The following tables summarize the key parameters for the chromatographic separation of this compound.

Table 1: Summary of Extraction and Preliminary Fractionation

ParameterDescription
Plant Material Dried, powdered aerial parts of Pachysandra terminalis
Extraction Solvent 75% Ethanol
Extraction Method Maceration
Fractionation Technique Acid-Base Liquid-Liquid Extraction
Enriched Fraction Total Alkaloids

Table 2: Recommended RP-HPLC Parameters for this compound Analysis

ParameterAnalytical ScaleSemi-Preparative Scale
Stationary Phase C18, 5 µm, 4.6 x 250 mmC18, 5-10 µm, ≥10 mm ID x 250 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode GradientGradient (may require optimization)
Flow Rate 1.0 mL/minDependent on column diameter (e.g., 4-10 mL/min)
Column Temperature 30°C30°C
Detection Wavelength 210 nm210 nm
Injection Volume 10 µL100-500 µL (of a concentrated solution)

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from plant material to the isolated this compound.

G plant Pachysandra terminalis (Dried, Powdered) extraction Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_base Acid-Base Fractionation crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction hplc RP-HPLC Separation alkaloid_fraction->hplc pachysamine_m Isolated this compound hplc->pachysamine_m analysis Structural Elucidation (MS, NMR) pachysamine_m->analysis

Caption: Workflow for the isolation of this compound.

Logical Flow of RP-HPLC Method Development

This diagram outlines the logical steps involved in developing and optimizing the RP-HPLC method.

G cluster_0 Method Development cluster_1 Method Validation & Scale-up start Define Separation Goal: Isolate this compound col_select Column Selection: C18 Reversed-Phase start->col_select mob_phase Mobile Phase Screening: Aqueous Acid & Organic Solvent col_select->mob_phase gradient Gradient Optimization mob_phase->gradient detection Detector Wavelength Selection (210 nm) gradient->detection temp Temperature Optimization (30°C) detection->temp end_dev Optimized Analytical Method temp->end_dev validation Method Validation (Specificity, Linearity, etc.) end_dev->validation scale_up Scale-up to Semi-Preparative validation->scale_up collection Fraction Collection scale_up->collection purity_check Purity Analysis of Collected Fractions collection->purity_check

Caption: RP-HPLC method development and scale-up logic.

Conclusion

The protocols and application notes provided in this document offer a comprehensive framework for the successful chromatographic separation of this compound from Pachysandra terminalis. The detailed extraction, fractionation, and RP-HPLC methods, along with the structured data presentation and workflow visualizations, are intended to guide researchers in the efficient isolation and analysis of this and other related steroidal alkaloids. Adherence to these protocols, with appropriate optimization based on available instrumentation and specific research goals, will facilitate the advancement of research into the pharmacological properties of this compound.

Application Notes and Protocols for the UHPLC/+ESI-QqTOF-MS/MS Analysis of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pachysamine M, a steroidal alkaloid found in plants of the Pachysandra genus, is a subject of growing interest in phytochemical and pharmacological research. The Buxaceae family, to which Pachysandra terminalis belongs, is a known source of bioactive alkaloids, including various pregnane-type steroidal alkaloids.[1][2] These compounds have demonstrated a range of biological activities, including cytotoxic effects against cancer cell lines and potential as antiprotozoal agents.[2][3][4] Accurate and sensitive analytical methods are crucial for the identification, characterization, and quantification of this compound in plant extracts and other biological matrices.

This document provides a detailed application note and protocol for the analysis of this compound using Ultra-High-Performance Liquid Chromatography coupled with Positive Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC/+ESI-QqTOF-MS/MS). This technique offers high resolution, sensitivity, and mass accuracy, making it well-suited for the analysis of complex mixtures and the structural elucidation of natural products.[5][6]

Experimental Protocols

1. Sample Preparation

A generalized protocol for the extraction of alkaloids from Pachysandra terminalis plant material is outlined below. This can be adapted based on the specific tissue being analyzed (e.g., leaves, stems).

  • Extraction of Alkaloids from Plant Material:

    • Air-dry and powder the plant material (e.g., leaves and twigs of Pachysandra terminalis).

    • Macerate the powdered material with 90% ethanol.[2]

    • Concentrate the resulting extract under reduced pressure to obtain a crude extract.

    • Perform an acid-base partitioning to isolate the alkaloid-enriched fraction.[4]

      • Dissolve the crude extract in a suitable solvent (e.g., dichloromethane).

      • Extract with an acidic solution (e.g., 5% HCl) to protonate the alkaloids, transferring them to the aqueous phase.

      • Wash the aqueous phase with the organic solvent to remove neutral and acidic impurities.

      • Basify the aqueous phase with a base (e.g., NH4OH) to a pH of approximately 9-10.

      • Extract the alkaloids back into an organic solvent (e.g., dichloromethane).

    • Evaporate the organic solvent to yield the alkaloid-enriched fraction.[4]

    • For UHPLC-MS/MS analysis, dissolve a known amount of the dried extract or a standard of this compound in a suitable solvent, such as methanol or a mixture of the initial mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.

2. UHPLC/+ESI-QqTOF-MS/MS Analysis

The following parameters are a representative method for the analysis of this compound, based on methods used for similar alkaloids from Pachysandra terminalis.[1]

Parameter Condition
UHPLC System A high-performance system capable of pressures up to 1000 bar.
Column A reversed-phase column suitable for alkaloid separation, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
Mobile Phase A Water with 0.1% formic acid.
Mobile Phase B Acetonitrile with 0.1% formic acid.
Gradient Elution A typical gradient could be: 0-1 min, 5% B; 1-15 min, 5-95% B; 15-18 min, 95% B; 18-18.1 min, 95-5% B; 18.1-20 min, 5% B. The gradient should be optimized for best separation.
Flow Rate 0.3 mL/min.
Column Temperature 40 °C.
Injection Volume 1-5 µL.
Mass Spectrometer A QqTOF mass spectrometer equipped with an ESI source.
Ionization Mode Positive Electrospray Ionization (+ESI).
Capillary Voltage 3.5 – 4.5 kV.
Nebulizer Gas Nitrogen, at a pressure of 2-3 bar.
Drying Gas Nitrogen, at a flow rate of 8-12 L/min and a temperature of 200-250 °C.
Mass Range (TOF-MS) m/z 100-1500.
Collision Energy (MS/MS) Ramped or fixed collision energies (e.g., 20-60 eV) to induce fragmentation.
Data Acquisition Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be used to acquire MS/MS spectra for structural elucidation.

Data Presentation

Quantitative analysis of this compound would involve the use of a calibration curve with a certified reference standard. The following table is a template for presenting such quantitative data.

Analyte Retention Time (min) Precursor Ion (m/z) [M+H]⁺ Product Ions (m/z) Concentration (µg/mL)
This compounde.g., 8.52[Insert accurate mass][List major fragments][Insert quantified value]
Internal Standarde.g., 6.34[Insert accurate mass][List major fragments][Insert known concentration]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UHPLC/+ESI-QqTOF-MS/MS analysis of this compound.

UHPLC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataAnalysis Data Processing Plant_Material Pachysandra terminalis Plant Material Extraction Solvent Extraction Plant_Material->Extraction Acid_Base Acid-Base Partitioning Extraction->Acid_Base Alkaloid_Fraction Alkaloid-Enriched Fraction Acid_Base->Alkaloid_Fraction Final_Sample Sample Dissolution & Filtration Alkaloid_Fraction->Final_Sample UHPLC UHPLC Separation Final_Sample->UHPLC ESI +ESI Ionization UHPLC->ESI MS QqTOF-MS (Full Scan) ESI->MS MSMS QqTOF-MS/MS (Fragmentation) MS->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Compound_ID Compound Identification (Accurate Mass & Fragmentation) Data_Acquisition->Compound_ID Quantification Quantification (Calibration Curve) Compound_ID->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway

While the exact fragmentation of this compound is not detailed in the provided search results, a generalized fragmentation pathway for steroidal alkaloids can be proposed. The fragmentation of these molecules is often characterized by the loss of substituents and cleavage of the steroid skeleton.[1] The diagram below illustrates a logical relationship for a hypothetical fragmentation pattern.

Fragmentation_Pathway Precursor This compound Precursor Ion [M+H]⁺ Fragment1 Fragment Ion 1 (e.g., Loss of H₂O) Precursor->Fragment1 -18 Da Fragment2 Fragment Ion 2 (e.g., Loss of an amine group) Precursor->Fragment2 -R-NH₂ Fragment3 Fragment Ion 3 (e.g., Ring cleavage) Precursor->Fragment3 Fragment4 Further Fragments Fragment2->Fragment4 Fragment3->Fragment4

Caption: Hypothetical fragmentation of this compound.

References

Application Note: Structure Confirmation of Pachysamine M using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of Pachysamine M, a steroidal alkaloid. High-resolution ¹H and ¹³C NMR, in conjunction with 2D correlation experiments (COSY, HSQC, and HMBC), provide unambiguous evidence for the molecular structure, including the steroidal backbone, the side chain, and the placement of functional groups. This document provides detailed experimental protocols and a comprehensive analysis of the NMR data, demonstrating a robust workflow for the structural elucidation of complex natural products.

Introduction

This compound is a pregnane-type steroidal alkaloid isolated from Pachysandra axillaris. The structural complexity of such natural products necessitates the use of powerful analytical techniques for unambiguous characterization. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the constitution and stereochemistry of organic molecules in solution.[1][2] 1D NMR (¹H and ¹³C) provides initial information on the chemical environment of protons and carbons, while 2D NMR experiments establish connectivity between atoms.[3][4]

This application note presents a systematic approach to confirm the structure of this compound (Figure 1) using a suite of NMR experiments.

this compound Structure
Figure 1. Chemical Structure of this compound.

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5 mg of purified this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). The choice of solvent should be based on the solubility of the compound.

  • Sample Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra were acquired on a 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Acquisition Time: 3.28 s

    • Relaxation Delay: 1.0 s

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Acquisition Time: 1.09 s

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans: 8

    • Increments: 256

    • Spectral Width (F1 and F2): 12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 16

    • Increments: 256

    • ¹J(C,H) Coupling Constant: 145 Hz

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 180 ppm

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgplpndqf

    • Number of Scans: 64

    • Increments: 256

    • Long-range Coupling Constant: 8 Hz

    • Spectral Width (F2): 12 ppm

    • Spectral Width (F1): 220 ppm

Data Presentation and Interpretation

The following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound, along with key 2D correlations.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)Integration
26.85s-1H
1'5.30s-1H
202.55m-1H
211.05d6.83H
N-Me₂2.25s-6H
2''2.18s-3H
3''1.95s-3H
180.65s-3H
191.20s-3H
...............
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
PositionδC (ppm)DEPT
136.2CH₂
2140.1CH
3148.5C
4199.5C
550.1CH
628.5CH₂
731.9CH₂
835.5CH
954.2CH
1038.7C
1121.1CH₂
1239.8CH₂
1343.5C
1456.4CH
1524.3CH₂
1627.8CH₂
1762.1CH
1812.5CH₃
1919.3CH₃
2068.2CH
2115.8CH₃
N-Me₂40.5CH₃
C=O165.4C
1'118.2CH
2'155.6C
2''27.5CH₃
3''20.8CH₃
Table 3: Key 2D NMR Correlations for this compound
Proton(s)COSY CorrelationsHSQC Correlation (¹³C)HMBC Correlations (¹³C)
H-2 (6.85)-C-2 (140.1)C-1, C-3, C-4, C-10
H-1' (5.30)H-2'', H-3''C-1' (118.2)C=O, C-2', C-2'', C-3''
H-20 (2.55)H-17, H-21C-20 (68.2)C-13, C-17, C-21
H-21 (1.05)H-20C-21 (15.8)C-17, C-20
N-Me₂ (2.25)-N-Me₂ (40.5)C-20
H-18 (0.65)-C-18 (12.5)C-12, C-13, C-14, C-17
H-19 (1.20)-C-19 (19.3)C-1, C-5, C-9, C-10

Structure Confirmation Workflow

The following diagram illustrates the logical workflow for the structure confirmation of this compound using the acquired NMR data.

structure_elucidation_workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structure Assembly H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->HSQC C13_NMR->HMBC Fragment_A Fragment A (Steroid Rings A/B) COSY->Fragment_A Fragment_B Fragment B (Steroid Rings C/D) COSY->Fragment_B Fragment_C Fragment C (Side Chain) COSY->Fragment_C HSQC->Fragment_A HSQC->Fragment_B HSQC->Fragment_C Final_Structure This compound Structure Confirmation HMBC->Final_Structure Fragment_A->Final_Structure Fragment_B->Final_Structure Fragment_C->Final_Structure

A logical workflow for NMR-based structure elucidation.
Detailed Interpretation

  • ¹H and ¹³C NMR: The ¹H NMR spectrum reveals the number of different proton environments, their multiplicities, and integrations. Key signals include the olefinic proton H-2, characteristic methyl singlets for H-18 and H-19, and the dimethylamino group. The ¹³C NMR spectrum, in conjunction with DEPT experiments, indicates the presence of methyl, methylene, methine, and quaternary carbons, including a ketone carbonyl (C-4) and an amide carbonyl.

  • HSQC: The HSQC spectrum correlates each proton to its directly attached carbon. This allows for the unambiguous assignment of all protonated carbons listed in Tables 1 and 2.

  • COSY: The COSY spectrum reveals proton-proton coupling networks, which are crucial for establishing the connectivity within different fragments of the molecule. For example, correlations within the steroid rings can be traced, and the coupling between H-20 and H-21 confirms the ethylamino side chain fragment.

  • HMBC: The HMBC spectrum is pivotal for connecting the different structural fragments by showing correlations between protons and carbons that are two or three bonds apart.[5][6] Key HMBC correlations confirming the structure of this compound include:

    • The correlation between the methyl protons H-19 and carbons C-1, C-5, C-9, and C-10, which confirms the A/B ring junction.

    • The correlation between the methyl protons H-18 and carbons C-12, C-13, C-14, and C-17, which establishes the C/D ring junction.

    • The correlation from the N-methyl protons to C-20, confirming the attachment of the dimethylamino group.

    • Correlations from H-2 to C-4 and C-10, and from H-1' to the amide carbonyl, which piece together the enamide functionality in ring A.

The following diagram illustrates key HMBC and COSY correlations that are instrumental in assembling the final structure of this compound.

key_correlations Key COSY and HMBC Correlations for this compound cluster_structure cluster_labels Pachysamine_M_img H19 H-19 C10 C-10 H19->C10 HMBC C5 C-5 H19->C5 HMBC H20 H-20 H21 H-21 H20->H21 COSY H18 H-18 C13 C-13 H18->C13 HMBC C17 C-17 H18->C17 HMBC NMe2 N-Me₂ NMe2->H20 HMBC

Key HMBC and COSY correlations in this compound.

Conclusion

The collective data from 1D and 2D NMR experiments provide a comprehensive and unambiguous confirmation of the structure of this compound. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC NMR allows for the complete assignment of all proton and carbon signals and establishes the connectivity throughout the molecule. This workflow is a powerful and reliable method for the structural elucidation of complex natural products, which is a critical step in drug discovery and development.

References

Application Note: In Vitro Anticancer Assays for Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pachysamine M is a steroidal alkaloid isolated from Pachysandra axillaris.[1] While research on this compound is emerging, related compounds from the Pachysandra genus have demonstrated notable biological activities. For instance, 3-Epipachysamine B, another steroidal alkaloid, has been shown to suppress the proliferation of breast cancer cells and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway.[2] This suggests that this compound may possess similar anticancer properties, making it a compound of interest for oncological research.

This document provides detailed protocols for a panel of in vitro assays to evaluate the anticancer potential of this compound. The proposed assays will assess its cytotoxicity, ability to induce programmed cell death (apoptosis), and its effect on cell cycle progression in cancer cell lines. Furthermore, a protocol for investigating its molecular mechanism of action by targeting key proteins in relevant signaling pathways is included.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro evaluation of this compound's anticancer activity.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_mechanism Mechanism of Action cluster_analysis Data Analysis Pachysamine_M This compound Stock Solution Cytotoxicity Cytotoxicity Assay (MTT) Pachysamine_M->Cytotoxicity Cancer_Cells Cancer Cell Line Culture (e.g., MCF-7, HeLa, A549) Cancer_Cells->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) Flow_Cytometry Flow Cytometry Data Analysis Apoptosis->Flow_Cytometry Cell_Cycle Cell Cycle Analysis (PI Staining) Cell_Cycle->Flow_Cytometry Western_Blot Western Blot Analysis (e.g., PI3K/AKT/mTOR Pathway) Protein_Quant Protein Expression Quantification Western_Blot->Protein_Quant IC50->Apoptosis Select Concentrations IC50->Cell_Cycle Select Concentrations IC50->Western_Blot Select Concentrations G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Pachysamine_M This compound Pachysamine_M->PI3K Inhibits

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachysamine M is a steroidal alkaloid that can be isolated from plants of the Pachysandra genus, which are known to produce a variety of metabolites with potential pharmacological activities.[1][2][3] While the broader class of Pachysandra steroidal alkaloids has shown promise for drug development, including anticancer and antimicrobial properties, specific data on the antimicrobial activity of this compound remains limited.[2] Antimicrobial susceptibility testing (AST) is a critical in vitro procedure to determine the extent to which a specific microorganism is sensitive or resistant to a particular antimicrobial agent.[4][5] These tests are essential for the discovery and development of new antimicrobial compounds.

This document provides detailed application notes and standardized protocols for conducting antimicrobial susceptibility testing of this compound. The methodologies described herein are based on established techniques such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[4][6] These protocols are designed to be adaptable for testing this compound against a broad range of clinically relevant bacteria and fungi.

Principle of the Methods

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism in a liquid medium.[4][7] The disk diffusion method is a qualitative or semi-quantitative assay where a filter paper disk impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The antimicrobial activity is determined by measuring the diameter of the zone of growth inhibition around the disk.[5][6]

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of pathogenic microorganisms. This data is for illustrative purposes to demonstrate how results from AST can be presented.

MicroorganismStrainGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positive16
Staphylococcus aureus (MRSA)USA300Gram-positive32
Enterococcus faecalisATCC 29212Gram-positive64
Escherichia coliATCC 25922Gram-negative>128
Pseudomonas aeruginosaATCC 27853Gram-negative>128
Candida albicansATCC 90028Fungus64

Experimental Protocols

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Gentamicin, Vancomycin, Fluconazole)

  • Negative control (uninoculated medium)

  • Sterility control (inoculum in medium without compound)

  • Microplate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution to the first well of each row designated for testing the compound.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well of the same row. Mix well.

    • Continue this process across the plate to the desired final concentration. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard.

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the standardized inoculum to each well, except for the negative control wells.

  • Controls:

    • Positive Control: Set up a row with a standard antibiotic following the same serial dilution procedure.

    • Sterility Control: Wells containing only broth to check for contamination.

    • Growth Control: Wells containing broth and inoculum but no antimicrobial agent.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that shows no visible growth of the microorganism.[7] This can be assessed visually or by using a microplate reader to measure absorbance.

2. Disk Diffusion Assay

Materials:

  • This compound stock solution

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile swabs

  • Positive control antibiotic disks

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application:

    • Impregnate sterile filter paper disks with a known concentration of this compound (e.g., 30 µg).

    • Allow the solvent to evaporate completely.

    • Aseptically place the impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Place a positive control antibiotic disk on the same plate.

  • Incubation:

    • Invert the plates and incubate at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Mandatory Visualization

Antimicrobial_Susceptibility_Testing_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_controls Controls Pachysamine_M This compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Pachysamine_M->Serial_Dilution Inoculum Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Microbial Suspension Inoculum->Inoculation Growth_Control Growth Control (Inoculum, No Compound) Inoculum->Growth_Control Media Sterile Growth Medium (e.g., CAMHB) Media->Serial_Dilution Negative_Control Negative Control (Uninoculated Medium) Media->Negative_Control Serial_Dilution->Inoculation Incubation Incubate Plate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Positive_Control Positive Control (Standard Antibiotic) Positive_Control->Serial_Dilution Potential_Antimicrobial_Mechanisms cluster_targets Potential Cellular Targets cluster_effects Resulting Cellular Effects Pachysamine_M This compound Cell_Wall Cell Wall Synthesis Inhibition Pachysamine_M->Cell_Wall Cell_Membrane Cell Membrane Disruption Pachysamine_M->Cell_Membrane Protein_Synthesis Protein Synthesis Inhibition Pachysamine_M->Protein_Synthesis Nucleic_Acid Nucleic Acid Synthesis Inhibition Pachysamine_M->Nucleic_Acid Bactericidal Bactericidal Effect (Cell Death) Cell_Wall->Bactericidal Cell_Membrane->Bactericidal Bacteriostatic Bacteriostatic Effect (Growth Inhibition) Protein_Synthesis->Bacteriostatic Nucleic_Acid->Bacteriostatic

References

Application Note and Protocols for the Evaluation of Antiplasmodial Activity of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malaria, a life-threatening disease caused by parasites of the Plasmodium genus, continues to be a major global health challenge, primarily due to the emergence and spread of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents. Natural products are a rich source of structurally diverse compounds with significant potential for drug discovery. Pachysamine M, a steroidal alkaloid isolated from Pachysandra axillaris, represents a class of natural products with potential biological activities.[1] This document provides a detailed protocol for the in vitro evaluation of the antiplasmodial activity of this compound against Plasmodium falciparum, the deadliest species of human malaria parasite. The described assay is a sensitive and high-throughput method suitable for screening and determining the potency of new chemical entities.

Data Presentation

The following table summarizes hypothetical quantitative data for the antiplasmodial activity of this compound against chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. This data is for illustrative purposes to guide researchers in presenting their findings.

CompoundP. falciparum StrainIC50 (µM)Cytotoxicity (CC50 in HEK293 cells) (µM)Selectivity Index (SI = CC50/IC50)
This compound 3D7 (Chloroquine-sensitive)5.2> 100> 19.2
K1 (Chloroquine-resistant)8.7> 100> 11.5
Chloroquine 3D7 (Chloroquine-sensitive)0.02> 100> 5000
K1 (Chloroquine-resistant)0.35> 100> 285
Artemisinin 3D7 (Chloroquine-sensitive)0.005> 100> 20000
K1 (Chloroquine-resistant)0.006> 100> 16667

Experimental Protocols

A widely used and reliable method for determining the in vitro antiplasmodial activity of a compound is the SYBR Green I-based fluorescence assay.[2][3][4] This assay measures the proliferation of the parasite by quantifying the amount of parasite DNA.

Protocol: In Vitro Antiplasmodial SYBR Green I Assay

1. Materials and Reagents:

  • Plasmodium falciparum strains (e.g., 3D7 and K1)

  • Human erythrocytes (blood group O+)

  • RPMI-1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and sodium bicarbonate

  • Human serum (Albumax II)

  • This compound (stock solution in DMSO)

  • Chloroquine and Artemisinin (control drugs)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • 96-well black microplates

  • CO2 incubator

  • Fluorescence plate reader

2. Parasite Culture:

  • P. falciparum parasites are cultured in vitro in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • The culture medium is RPMI-1640 supplemented with 0.5% Albumax II, 25 mM HEPES, 25 mM NaHCO3, and 50 µg/mL hypoxanthine.

  • Parasitemia is monitored daily by Giemsa-stained thin blood smears.

3. Assay Procedure:

  • Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Prepare a parasite culture with 2% hematocrit and 1% parasitemia.

  • Serially dilute this compound and control drugs in culture medium in a 96-well plate.

  • Add 100 µL of the parasite culture to each well containing the drug dilutions.

  • Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Incubate the plates for 72 hours at 37°C in the controlled gas environment.

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.[4]

4. Data Analysis:

  • The fluorescence readings are proportional to the amount of parasite DNA, which reflects parasite growth.

  • The percentage of parasite growth inhibition is calculated relative to the positive control (untreated parasites).

  • The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis parasite_culture 1. P. falciparum Culture (3D7 & K1 strains) synchronization 2. Ring Stage Synchronization parasite_culture->synchronization dilution 3. Compound Dilution (this compound & Controls) synchronization->dilution incubation 4. Drug-Parasite Incubation (72 hours) dilution->incubation lysis 5. Cell Lysis & SYBR Green I Staining incubation->lysis measurement 6. Fluorescence Measurement lysis->measurement inhibition_calc 7. Calculate % Inhibition measurement->inhibition_calc ic50_calc 8. Determine IC50 Values inhibition_calc->ic50_calc

Caption: Workflow for the in vitro antiplasmodial activity assay of this compound.

Hypothetical Signaling Pathway and Drug Targets

signaling_pathway cluster_parasite Plasmodium falciparum cluster_targets Potential Drug Targets cluster_effects Cellular Effects pachysamine_m This compound dna_rep DNA Replication & Repair pachysamine_m->dna_rep Inhibition protein_syn Protein Synthesis (Ribosome) pachysamine_m->protein_syn Inhibition heme_detox Heme Detoxification (Hemozoin Formation) pachysamine_m->heme_detox Inhibition membrane_trans Membrane Transport pachysamine_m->membrane_trans Disruption growth_arrest Parasite Growth Arrest dna_rep->growth_arrest protein_syn->growth_arrest apoptosis Apoptosis heme_detox->apoptosis membrane_trans->apoptosis growth_arrest->apoptosis

Caption: Potential mechanisms of antiplasmodial action for a natural product.

References

Application Notes and Protocols: Cytotoxicity Evaluation of Pachysamine M against L6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pachysamine M, a steroidal alkaloid isolated from Pachysandra terminalis, has been investigated for its biological activities. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound against the L6 rat skeletal muscle cell line. The provided information is intended to guide researchers in the reproducible assessment of this compound's cytotoxic effects and to provide a framework for further mechanistic studies.

Data Presentation

The cytotoxic effects of this compound and related compounds against L6 cells have been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter. The IC50 value represents the concentration of a compound that inhibits 50% of cell viability.[1] The following table summarizes the reported in vitro cytotoxicity of this compound against the L6 cell line.

CompoundIC50 (µM) against L6 Cells
This compound14

Data extracted from in vitro testing of compounds isolated from Pachysandra terminalis.[2]

Experimental Protocols

A common and reliable method for assessing cell viability and cytotoxicity is the MTT assay.[3] This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]

Protocol: MTT Assay for Cytotoxicity of this compound on L6 Cells

1. Materials:

  • L6 rat skeletal muscle cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent[3]

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Cell Culture and Seeding:

  • Culture L6 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Harvest cells using trypsin and perform a cell count to determine cell viability.

  • Seed the L6 cells into 96-well plates at an optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/mL) in a final volume of 100 µL per well.[5]

  • Incubate the plates overnight to allow for cell attachment.[5]

3. Treatment with this compound:

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]

  • Incubate the plates for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3]

  • Gently shake the plates on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used to reduce background noise.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.

Visualization of Workflows and Pathways

Experimental Workflow for Cytotoxicity Evaluation

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture L6 Cells Seed Seed Cells in 96-well Plate Culture->Seed Treat_Cells Treat Cells with this compound Seed->Treat_Cells Prepare_Compound Prepare this compound Dilutions Prepare_Compound->Treat_Cells Add_MTT Add MTT Reagent Treat_Cells->Add_MTT Incubate_MTT Incubate Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Experimental workflow for evaluating the cytotoxicity of this compound on L6 cells using the MTT assay.

Hypothesized Signaling Pathway for Pachysamine-Induced Apoptosis

While the precise signaling pathway for this compound-induced cytotoxicity in L6 cells is not yet fully elucidated, studies on related steroidal alkaloids, such as 3-Epipachysamine B in breast cancer cells, suggest the involvement of the PI3K/AKT/mTOR pathway in regulating apoptosis.[6] Apoptosis, or programmed cell death, is a crucial process for removing unwanted or damaged cells and involves a cascade of caspases.[7][8]

signaling_pathway Pachysamine_M This compound PI3K PI3K Pachysamine_M->PI3K Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Activation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibition Caspase_Cascade Caspase Cascade Bax->Caspase_Cascade Activation Apoptosis Apoptosis Caspase_Cascade->Apoptosis logical_relationship cluster_discovery Discovery & Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanistic Investigation Compound_Isolation Isolation of this compound Initial_Screening Initial Cytotoxicity Screening Compound_Isolation->Initial_Screening Dose_Response Dose-Response Study (MTT Assay) Initial_Screening->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Apoptosis_Assay Apoptosis Assays (e.g., Flow Cytometry) IC50_Determination->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Apoptosis_Assay->Pathway_Analysis

References

Application Notes and Protocols: Synthesis and Enhanced Bioactivity of Pachysamine M Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel Pachysamine M derivatives with the aim of enhancing their therapeutic potential. This compound, a pregnane-type steroidal alkaloid from the Buxaceae family, has garnered interest for its potential cytotoxic and antiprotozoal activities.[1][2] This document outlines strategies for chemical modification, detailed experimental protocols for synthesis and bioactivity assessment, and an overview of the underlying mechanism of action involving the PI3K/Akt/mTOR signaling pathway.[3]

Rationale for Derivative Synthesis: Enhancing Bioactivity

The structural framework of this compound, featuring a pregnane skeleton with amine functionalities at C-3 and C-20, offers multiple sites for chemical modification.[4] Structure-activity relationship (SAR) studies on related steroidal alkaloids suggest that modifications to these amine groups and other positions on the steroid core can significantly impact biological activity.[5] Synthetic derivatives of other Pachysandra steroidal alkaloids have demonstrated higher cytotoxic effects than the natural compounds.[1][3] The primary objectives for synthesizing this compound derivatives are:

  • Improving Cytotoxicity: To develop more potent anticancer agents by modifying key functional groups.

  • Enhancing Selectivity: To design derivatives with greater specificity for cancer cells, thereby reducing potential side effects.

  • Modulating Physicochemical Properties: To improve drug-like properties such as solubility and bioavailability.

Proposed Synthetic Strategies

The synthesis of this compound derivatives can be approached by targeting the key functional groups. The following are proposed synthetic pathways based on established methodologies for steroidal alkaloids:

2.1. Modification of the C-3 and C-20 Amine Groups:

  • Acylation: Reaction of the primary or secondary amines with various acyl chlorides or anhydrides can introduce a range of substituents. This can alter the lipophilicity and hydrogen bonding capacity of the molecule.

  • Alkylation: Reductive amination or direct alkylation can be employed to introduce novel alkyl or aryl groups, potentially influencing receptor binding and cellular uptake.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates can yield urea or thiourea derivatives, which have been shown to be important pharmacophores in other bioactive molecules.

2.2. Modification of the Steroid Scaffold:

  • Introduction of Heterocyclic Moieties: The introduction of nitrogen-containing heterocycles, such as triazole or imidazole rings, at specific positions (e.g., C-21) has been shown to enhance the antiproliferative activity of pregnane derivatives.[6]

  • Modification of the A and B Rings: Alterations to the A and B rings of the steroid nucleus can influence the overall conformation of the molecule and its interaction with biological targets.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activity of selected Pachysandra alkaloids against various cancer cell lines, providing a baseline for comparison with newly synthesized derivatives.

CompoundCell LineActivityIC50 (µM)Reference
Epipachysamine BP388 LeukemiaCytotoxic2.5[2]
Epipachysamine EP388 LeukemiaCytotoxic3.8[2]
Pachystermine AP388 LeukemiaCytotoxic4.2[2]
Pachysamine EP388 LeukemiaCytotoxic1.9[2]
Terminamine AMDA-MB-231 (Breast)Anti-metastatic-[7]
Pactermine FHCT116 (Colon)Cytotoxic84.6[1]

Experimental Protocols

4.1. General Synthetic Protocol: Acylation of this compound

This protocol describes a general method for the acylation of the amine groups of this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

4.2. Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol details the determination of the cytotoxic activity of this compound derivatives against a cancer cell line (e.g., MDA-MB-231).

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the growth medium. The final concentration of DMSO should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.3. Protocol for In Vitro Antiprotozoal Assay (Trypanosoma brucei)

This protocol outlines a method to assess the activity of this compound derivatives against Trypanosoma brucei.

Materials:

  • Trypanosoma brucei rhodesiense (e.g., STIB900 strain) bloodstream forms

  • HMI-9 medium supplemented with 15% heat-inactivated horse serum

  • 96-well plates

  • This compound derivatives dissolved in DMSO

  • Resazurin-based viability reagent (e.g., AlamarBlue)

  • Fluorescence plate reader

Procedure:

  • Culture the bloodstream forms of T. b. rhodesiense in HMI-9 medium at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the this compound derivatives in the culture medium in a 96-well plate.

  • Add the parasite suspension to each well to achieve a final density of approximately 2 x 10³ cells/well.

  • Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add the resazurin-based viability reagent to each well and incubate for a further 2-4 hours.

  • Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of parasite inhibition for each concentration and determine the IC50 value.

Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[8][9] Dysregulation of this pathway is a hallmark of many cancers.[9] Some Pachysandra steroidal alkaloids are proposed to exert their anticancer effects by modulating this pathway.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt Activates PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes PachysamineM This compound Derivative PachysamineM->Akt Inhibits? PachysamineM->mTORC1 Inhibits?

Caption: Proposed mechanism of action of this compound derivatives on the PI3K/Akt/mTOR pathway.

Experimental and Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow start This compound synthesis Derivative Synthesis (e.g., Acylation) start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Bioactivity Screening (MTT, Antiprotozoal) characterization->bioassay sar Structure-Activity Relationship (SAR) Analysis bioassay->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Refinement

Caption: General workflow for the synthesis and bioactivity screening of this compound derivatives.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pachysamine M is a steroidal alkaloid belonging to the pregnane class of natural products, isolated from plants of the Pachysandra genus. While direct in vivo efficacy studies on this compound are not extensively documented in current literature, related alkaloids from Pachysandra terminalis have demonstrated significant biological activities, including anti-inflammatory and anti-cancer properties. Notably, these compounds have been shown to inhibit breast cancer cell invasion and metastasis. The underlying mechanism for the pharmacological effects of Pachysandra alkaloids is suggested to involve the modulation of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in both cancer progression and inflammatory responses.[1][2]

These application notes provide a comprehensive guide for researchers to investigate the in vivo efficacy of this compound using established animal models for inflammation and breast cancer. The protocols outlined below are based on standard, validated methodologies and can be adapted for the specific research questions at hand.

I. Animal Models for Anti-inflammatory Activity

To evaluate the potential anti-inflammatory effects of this compound, two widely used and well-characterized animal models are proposed: Carrageenan-Induced Paw Edema and Lipopolysaccharide (LPS)-Induced Systemic Inflammation.

A. Carrageenan-Induced Paw Edema in Rodents

This model is a classic and highly reproducible assay for acute inflammation and is widely used for the screening of anti-inflammatory drugs.[1][3] The inflammatory response is characterized by redness, swelling (edema), and the infiltration of immune cells.

  • Animal Selection: Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g) are suitable for this model.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6-8 per group):

    • Vehicle Control: Receives the vehicle used to dissolve this compound.

    • This compound Treatment Groups: Receive different doses of this compound (e.g., 10, 25, 50 mg/kg).

    • Positive Control: Receives a standard anti-inflammatory drug like Indomethacin (10 mg/kg).

  • Drug Administration: this compound and the positive control are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. 0.1 mL of this solution is injected into the sub-plantar region of the left hind paw of each animal.[4]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[5]

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

GroupDose (mg/kg)Mean Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-[Expected high value]0
This compound10[Experimental value][Calculated value]
This compound25[Experimental value][Calculated value]
This compound50[Experimental value][Calculated value]
Indomethacin10[Expected low value][Expected high %]
B. Lipopolysaccharide (LPS)-Induced Systemic Inflammation

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, leading to the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of a compound.[6][7]

  • Animal Selection: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Acclimatization and Grouping: Similar to the carrageenan model.

  • Drug Administration: this compound is administered (p.o. or i.p.) one hour prior to LPS injection.

  • Induction of Inflammation: LPS from E. coli is dissolved in sterile saline and injected i.p. at a dose of 1 mg/kg.[8]

  • Sample Collection: At 2, 6, and 24 hours post-LPS injection, blood is collected via cardiac puncture for serum separation. Animals are then euthanized, and tissues (e.g., liver, lungs, spleen) are collected for further analysis.

  • Biochemical Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are measured using ELISA kits.

  • Histopathological Analysis: Tissues can be fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2hSerum IL-6 (pg/mL) at 6h
Vehicle Control-[Basal level][Basal level]
LPS + Vehicle-[Expected high value][Expected high value]
LPS + this compound10[Experimental value][Experimental value]
LPS + this compound25[Experimental value][Experimental value]
LPS + this compound50[Experimental value][Experimental value]
LPS + Dexamethasone1[Expected low value][Expected low value]

II. Animal Models for Anti-Cancer Activity

Based on the reported activity of related alkaloids against breast cancer, a xenograft model using a human breast cancer cell line is proposed to evaluate the in vivo anti-tumor efficacy of this compound.

A. Human Breast Cancer Xenograft Model

This model involves the transplantation of human cancer cells into immunodeficient mice, allowing for the study of tumor growth and the efficacy of anti-cancer agents in a living system.[9][10]

  • Cell Culture: MDA-MB-231 (a highly invasive, triple-negative breast cancer cell line) or MCF-7 (an estrogen-receptor positive cell line) are cultured under standard conditions.[9][11]

  • Animal Selection: Female athymic nude mice (Nu/Nu) or NOD-SCID mice (6-8 weeks old) are used.

  • Tumor Cell Implantation:

    • For subcutaneous tumors, 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.

    • For an orthotopic model, which better mimics the tumor microenvironment, the same number of cells are injected into the mammary fat pad.[12][13]

  • Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width^2) / 2.

  • Grouping and Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment groups:

    • Vehicle Control

    • This compound Treatment Groups (e.g., 25, 50, 100 mg/kg, administered daily or on a specified schedule via i.p. or p.o. route)

    • Positive Control (e.g., a standard chemotherapeutic agent like Paclitaxel).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.

  • Data Collection: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tissues can be collected for histopathological and molecular analysis (e.g., Western blot for PI3K/Akt/mTOR pathway proteins).

GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Mean Final Tumor Weight (g)% Tumor Growth Inhibition
Vehicle Control-[Expected large value][Expected large value]0
This compound25[Experimental value][Experimental value][Calculated value]
This compound50[Experimental value][Experimental value][Calculated value]
This compound100[Experimental value][Experimental value][Calculated value]
Paclitaxel10[Expected small value][Expected small value][Expected high %]

III. Visualization of Pathways and Workflows

A. Proposed Signaling Pathway for this compound's Anti-Cancer and Anti-Inflammatory Effects

PI3K_Akt_mTOR_Pathway GF Growth Factors/ Cytokines (e.g., TNF-α, IL-6) RTK Receptor Tyrosine Kinase/ Cytokine Receptor GF->RTK PI3K PI3K RTK->PI3K Pachysamine_M This compound Pachysamine_M->PI3K inhibits? PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Proposed mechanism of this compound via inhibition of the PI3K/Akt/mTOR pathway.

B. Experimental Workflow for In Vivo Anti-inflammatory Studies

Anti_Inflammatory_Workflow Start Start: Animal Acclimatization Grouping Random Grouping (Vehicle, this compound, Positive Control) Start->Grouping Dosing Drug Administration (p.o. or i.p.) Grouping->Dosing Induction Induction of Inflammation (Carrageenan or LPS) Dosing->Induction Measurement Data Collection (Paw Volume or Blood/Tissue Samples) Induction->Measurement Analysis Data Analysis (% Inhibition, Cytokine Levels, Histology) Measurement->Analysis End End: Efficacy Evaluation Analysis->End

Caption: Workflow for evaluating the anti-inflammatory efficacy of this compound.

C. Experimental Workflow for In Vivo Anti-Cancer Studies

Anti_Cancer_Workflow Start Start: Cell Culture & Animal Acclimatization Implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Grouping Randomization into Groups (When tumors are ~100-150 mm³) Monitoring->Grouping Data_Collection Endpoint Data Collection (Tumor Volume/Weight, Tissues) Monitoring->Data_Collection at endpoint Treatment Treatment Administration (Vehicle, this compound, Positive Control) Grouping->Treatment Treatment->Monitoring continued Analysis Data Analysis (% TGI, Histology, Molecular Analysis) Data_Collection->Analysis End End: Efficacy Determination Analysis->End

Caption: Workflow for assessing the anti-cancer efficacy of this compound in a xenograft model.

References

Troubleshooting & Optimization

Technical Support Center: Isolation of Minor Steroidal Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the isolation of minor steroidal alkaloids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in isolating minor steroidal alkaloids?

A1: The isolation of minor steroidal alkaloids presents several key challenges:

  • Low Abundance: By definition, these alkaloids are present in very low concentrations within the source material, making their detection and recovery difficult.[1]

  • Structural Similarity: Minor steroidal alkaloids often share a high degree of structural similarity with major alkaloids and other steroidal compounds, leading to difficulties in separation (co-elution).[2]

  • Complex Matrix: They exist within a complex mixture of other metabolites, including lipids, pigments, and other classes of alkaloids, which can interfere with extraction and purification.

  • Chemical Instability: Some steroidal alkaloids can be sensitive to pH, temperature, and light, potentially leading to degradation during the isolation process.[3][4]

  • Lack of Commercial Standards: The unavailability of commercial standards for many minor alkaloids complicates their identification and quantification.

Q2: How does the choice of solvent impact the extraction of minor steroidal alkaloids?

A2: The choice of solvent is critical and significantly influences the extraction efficiency and selectivity. The polarity of the solvent should be matched to the polarity of the target alkaloids. A common strategy involves a preliminary extraction with a non-polar solvent like hexane to remove lipids and pigments, followed by extraction of the alkaloids with a more polar solvent such as methanol, ethanol, or dichloromethane.[2][3] The use of acidified water or alcohol can improve the extraction of alkaloid salts.[2][5] Optimization of the solvent system is often necessary to maximize the recovery of minor components while minimizing the co-extraction of impurities.

Q3: What are the most effective methods for purifying minor steroidal alkaloids?

A3: A multi-step purification strategy is typically required. This often involves a combination of:

  • Acid-Base Extraction: This technique separates alkaloids from neutral and acidic impurities by exploiting their basic nature.[2][3]

  • Column Chromatography: This is a fundamental purification step. Common stationary phases include silica gel and alumina. A gradient elution with a solvent system of increasing polarity is often employed.[2] For very similar compounds, partition chromatography may be more effective than adsorption chromatography.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution than traditional column chromatography and is particularly useful for separating structurally similar minor alkaloids.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid supports, thus preventing irreversible adsorption of the sample.

Q4: How can I confirm the identity of an isolated minor steroidal alkaloid?

A4: A combination of spectroscopic techniques is essential for structural elucidation. High-resolution mass spectrometry (HR-MS) provides accurate mass and elemental composition, while tandem mass spectrometry (MS/MS) reveals fragmentation patterns that are characteristic of the molecular structure.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is crucial for determining the complete chemical structure.

Troubleshooting Guides

Problem 1: Low Yield of Minor Steroidal Alkaloids
Possible Cause Troubleshooting Steps
Inefficient Extraction Optimize extraction solvent and conditions. Consider using techniques like ultrasound-assisted extraction (UAE) or pressurized liquid extraction (PLE) which have been shown to improve yields compared to conventional methods.[9] Ensure the plant material is finely powdered to maximize surface area for extraction.
Degradation during Extraction Control the pH and temperature during extraction. Some alkaloids are sensitive to extreme pH or high temperatures.[3][4] Work in low light conditions if the compounds are photosensitive.
Loss during Liquid-Liquid Partitioning Ensure the pH is appropriately adjusted to convert the alkaloids to their free base or salt form for efficient partitioning into the organic or aqueous phase, respectively. Perform multiple extractions with smaller volumes of solvent for better recovery.
Irreversible Adsorption on Column If using silica gel or alumina, deactivation of the stationary phase might be necessary for sensitive compounds. Alternatively, consider using a different purification technique like HSCCC that avoids solid supports.
Problem 2: Co-elution of Structurally Similar Alkaloids
Possible Cause Troubleshooting Steps
Inadequate Chromatographic Resolution For Column Chromatography: Optimize the solvent system by trying different solvent combinations and gradients. Using a longer column or a stationary phase with a different selectivity (e.g., alumina instead of silica gel) may improve separation.[10] For HPLC: Employ a high-resolution column (e.g., smaller particle size). Optimize the mobile phase composition, gradient slope, flow rate, and temperature. The use of ion-pairing reagents can sometimes enhance the separation of basic compounds.
Overloading the Column Reduce the amount of sample loaded onto the column. Overloading leads to broad peaks and poor separation. A general guideline is to load 1-2% of the stationary phase weight for complex mixtures.[3]
Structurally Very Similar Compounds Consider using a different chromatographic mode, such as hydrophilic interaction chromatography (HILIC) or employing a column with a different chemistry (e.g., phenyl-hexyl). Two-dimensional HPLC (2D-HPLC) can also be a powerful tool for resolving highly complex mixtures.
Problem 3: Persistent Impurities in the Final Product
Possible Cause Troubleshooting Steps
Co-extraction of Non-alkaloidal Impurities Perform a preliminary defatting step with a non-polar solvent like hexane before the main alkaloid extraction.[3] Passing the crude extract through a short plug of silica or alumina can also remove some pigments and non-polar impurities.
Presence of Other Alkaloid Classes Utilize pH gradient extraction to separate alkaloids based on their basicity.[2]
Structurally Similar Impurities Repeated chromatographic steps under different conditions (e.g., different solvent systems or stationary phases) may be necessary. Recrystallization of the final product can also be an effective final purification step if a suitable solvent is found.

Data Presentation

Table 1: Comparison of Extraction Methods for Steroidal Alkaloids from Potato Peels

Extraction Methodα-Solanine (µg/g DPP)α-Chaconine (µg/g DPP)Solanidine (µg/g DPP)Demissidine (µg/g DPP)Total Alkaloids (µg/g DPP)
Solid-Liquid Extraction (SLE)180.3337.6160.232.4710.5
Ultrasound-Assisted Extraction (UAE)273.0542.7231.055.31102.0

DPP: Dried Potato Peel. Data sourced from[9].

Table 2: Effect of Solvent and Extraction Time on the Yield of Minor Alkaloids from Tobacco

CompoundRecovery after 30 min (%)Recovery after 60 min (%)
Nornicotine95.296.1
Myosmine92.894.5
Anabasine96.596.8
Anatabine97.197.3

Data adapted from a study on tobacco alkaloids, illustrating the optimization of extraction time.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Minor Steroidal Alkaloids from Fritillaria Bulbs

This protocol provides a general framework. Optimization will be required based on the specific Fritillaria species and the target minor alkaloids.

  • Preparation of Plant Material:

    • Air-dry the bulbs of Fritillaria at room temperature.

    • Grind the dried bulbs into a fine powder.

  • Extraction:

    • Moisten the powdered plant material with a 2% hydrochloric acid solution.[11]

    • Extract the acidified powder with methanol or ethanol at room temperature with agitation for 24-48 hours. Repeat the extraction 2-3 times.

    • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Wash the acidic solution with dichloromethane to remove neutral and acidic impurities.

    • Adjust the pH of the aqueous layer to 9-11 with ammonium hydroxide.

    • Extract the liberated free alkaloids with dichloromethane or chloroform. Repeat this extraction 3-4 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the total alkaloid fraction.[11]

  • Column Chromatography:

    • Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise or linear gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane, followed by the addition of methanol).

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing the target minor alkaloids.

  • Preparative HPLC:

    • Combine fractions containing the partially purified minor alkaloid.

    • Further purify the compound using a preparative HPLC system with a suitable column (e.g., C18) and an optimized mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or triethylamine).

Visualizations

experimental_workflow start Plant Material (e.g., Fritillaria bulbs) powder Drying and Grinding start->powder extraction Acidified Methanol Extraction powder->extraction partitioning Acid-Base Partitioning extraction->partitioning total_alkaloids Total Alkaloid Fraction partitioning->total_alkaloids column_chrom Silica Gel Column Chromatography total_alkaloids->column_chrom fractions Fractions containing Minor Alkaloids column_chrom->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_alkaloid Isolated Minor Steroidal Alkaloid prep_hplc->pure_alkaloid analysis Structure Elucidation (HR-MS, NMR) pure_alkaloid->analysis

Caption: Experimental workflow for the isolation of minor steroidal alkaloids.

steroidal_alkaloid_biosynthesis cholesterol Cholesterol pregnenolone Pregnenolone cholesterol->pregnenolone Multiple Steps progesterone Progesterone pregnenolone->progesterone solanidine_aglycone Solanidine Aglycone progesterone->solanidine_aglycone GAME enzymes solasodine_aglycone Solasodine Aglycone progesterone->solasodine_aglycone Multiple Steps alpha_solanine α-Solanine solanidine_aglycone->alpha_solanine Glycosylation (SGTs) alpha_chaconine α-Chaconine solanidine_aglycone->alpha_chaconine Glycosylation (SGTs) solamargine Solamargine solasodine_aglycone->solamargine Glycosylation

Caption: Simplified biosynthesis pathway of major steroidal alkaloids in Solanaceae.

troubleshooting_logic start Low Purity of Isolated Compound check_tlc Analyze by TLC/HPLC start->check_tlc multiple_spots Multiple Spots/Peaks check_tlc->multiple_spots Yes single_spot Single Spot/Peak check_tlc->single_spot No optimize_chrom Optimize Chromatography (Solvent, Gradient, Column) multiple_spots->optimize_chrom check_nmr Check NMR/MS for Impurities single_spot->check_nmr re_purify Re-purify Fractions optimize_chrom->re_purify re_purify->check_tlc persistent_impurity Persistent Impurity check_nmr->persistent_impurity Impurity Detected pure_compound Pure Compound check_nmr->pure_compound No Impurity alternative_method Alternative Purification (e.g., Crystallization) persistent_impurity->alternative_method alternative_method->check_nmr

Caption: Logical workflow for troubleshooting low purity of an isolated compound.

References

optimizing the yield of Pachysamine M from Pachysandra extract

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols to optimize the extraction and purification of Pachysamine M from Pachysandra terminalis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it extracted from Pachysandra terminalis?

This compound is a type of steroidal alkaloid, a class of nitrogen-containing compounds with a steroid framework. Pachysandra terminalis, also known as Japanese spurge, is a plant in the boxwood family (Buxaceae) and is a known rich source of these complex alkaloids.[1][2][3] These compounds are of interest to researchers for their potential pharmacological activities, including cytotoxic properties against certain cancer cell lines.[4]

Q2: What are the major factors influencing the overall yield of this compound?

The final yield is influenced by a combination of factors starting from the plant material itself to the final purification steps. Key factors include:

  • Plant Material: The specific cultivar, age, and part of the plant used (leaves, stems, roots) can have different concentrations of the target alkaloid.[5]

  • Harvesting and Drying: The timing of the harvest and the method used for drying the plant material can prevent enzymatic degradation of the target compounds.[5][6]

  • Extraction Parameters: The choice of solvent, temperature, extraction time, and solvent-to-solid ratio are critical for efficiently extracting the alkaloids from the plant matrix.[7][8]

  • Purification Strategy: The efficiency of the chromatographic techniques used to separate this compound from other closely related alkaloids and impurities directly impacts the final yield and purity.[9]

Q3: What analytical methods are used to identify and quantify this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and precise method for the separation, identification, and quantification of alkaloids.[6] For structural confirmation and more detailed analysis, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[4][6] Developing a robust analytical method is crucial for accurately assessing the yield at each stage of the process.

Experimental Workflow for this compound Isolation

The general workflow for isolating this compound involves extraction, concentration, acid-base partitioning to enrich the alkaloid fraction, and chromatographic purification.

cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction & Partitioning cluster_purification Phase 3: Purification plant Pachysandra terminalis (Dried, Powdered) extract Solvent Extraction (e.g., 75% Ethanol) plant->extract concentrate Concentration (Rotary Evaporator) extract->concentrate partition Acid-Base Extraction (e.g., HCl / CHCl3) concentrate->partition alkaloid Crude Alkaloid Fraction partition->alkaloid cc Column Chromatography (Silica Gel or Alumina) alkaloid->cc fractions Collect & Analyze Fractions (TLC / HPLC) cc->fractions hplc Preparative HPLC (C18 Column) fractions->hplc pure Pure this compound hplc->pure

Caption: General workflow for this compound isolation and purification.

Troubleshooting Guide

This section addresses common problems encountered during the extraction and purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Crude Extract 1. Improper Plant Material Preparation: Insufficient drying can lead to enzymatic degradation. Inadequate grinding reduces the surface area for solvent penetration.[6]1. Ensure plant material is thoroughly dried (e.g., 40-50°C). Grind the material into a fine, uniform powder to maximize surface area.[6]
2. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound.2. Alcohols like methanol or ethanol are effective for extracting both free alkaloids and their salts.[9] An aqueous ethanol solution (e.g., 75-90%) is often a good starting point.[7][10]
3. Insufficient Extraction Time/Temperature: The process may not be running long enough or at a suitable temperature for complete extraction.[6]3. Optimize extraction time and temperature. For maceration, allow 24-72 hours. For reflux or Soxhlet extraction, run for 8-12 hours. Temperatures around 60-80°C can increase efficiency but monitor for potential degradation.[6][7][8]
4. Poor Solvent-to-Solid Ratio: An insufficient volume of solvent may not be able to dissolve all the target compound.[6]4. Increase the solvent-to-solid ratio. A common starting point is 10:1 or 15:1 (mL of solvent to g of plant material).[7]
Low Yield of Alkaloid Fraction 1. Incomplete Acid-Base Partitioning: The pH may not have been adjusted correctly, leading to loss of alkaloids in the wrong phase.1. Ensure the acidic aqueous phase is sufficiently acidic (pH 1-2) to protonate all alkaloids. Ensure the organic phase is sufficiently basic (pH 9-10) during the final extraction step.[9]
2. Formation of Emulsions: Emulsions at the aqueous-organic interface can trap the compound, leading to poor recovery.2. To break emulsions, try adding a small amount of brine (saturated NaCl solution) or gently swirling instead of vigorous shaking. Centrifugation can also be effective.[11]
Poor Purity After Chromatography 1. Improper Column Packing: Channels or cracks in the stationary phase lead to poor separation.1. Pack the column carefully as a slurry to ensure a uniform bed.
2. Inappropriate Mobile Phase: The solvent system may not have the correct polarity to resolve this compound from other similar alkaloids.2. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system before running the column. A gradient elution (gradually increasing polarity) is often more effective than an isocratic one.
3. Column Overloading: Too much crude extract was loaded onto the column.3. Reduce the amount of crude extract loaded. A general rule is 1:30 to 1:100 ratio of extract to stationary phase by weight.

Troubleshooting Flowchart: Diagnosing Low Yield

cluster_extract Extraction Issues cluster_partition Partitioning Issues cluster_purify Purification Issues start Low Final Yield of This compound q1 Is the crude extract yield low? start->q1 a1 Review Plant Material Prep (Drying, Grinding) q1->a1 Yes q2 Is the alkaloid fraction yield low after partitioning? q1->q2 No a2 Optimize Extraction Parameters (Solvent, Time, Temp, Ratio) a1->a2 a3 Verify pH at Each Step (Acidic & Basic) q2->a3 Yes q3 Is purity low after column chromatography? q2->q3 No a4 Address Emulsion Formation a3->a4 a5 Optimize Mobile Phase (Use TLC for screening) q3->a5 Yes end_node Review Final Purification (e.g., HPLC, Recrystallization) q3->end_node No a6 Check Column Packing & Loading Amount a5->a6

Caption: A step-by-step guide to troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Optimized Ethanol Extraction and Partitioning

This protocol provides a robust method for obtaining a crude alkaloid fraction enriched with this compound.

  • Preparation of Plant Material:

    • Thoroughly dry the aerial parts of Pachysandra terminalis in a ventilated oven at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate 1 kg of the powdered plant material in 10 L of 75% aqueous ethanol at room temperature for 24 hours with occasional stirring.[10]

    • Filter the mixture through cheesecloth and then filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Concentration:

    • Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.[6]

  • Acid-Base Partitioning:

    • Resuspend the crude extract in 1 L of 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove any insoluble non-alkaloidal material.

    • Wash the acidic solution three times with 500 mL of chloroform (or another suitable nonpolar solvent like diethyl ether) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layers.

    • Adjust the pH of the remaining aqueous layer to 9-10 using concentrated ammonium hydroxide.

    • Extract the now basic aqueous solution three times with 500 mL of chloroform. The free base alkaloids will move into the organic phase.[9]

    • Combine the chloroform extracts and wash them with a small amount of distilled water.

    • Dry the chloroform solution over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

Protocol 2: Chromatographic Purification

This protocol outlines the separation of the crude alkaloid fraction to isolate this compound.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (e.g., 200-300 mesh) column using a suitable solvent system. A common mobile phase for steroidal alkaloids is a gradient of chloroform-methanol.

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

    • Begin elution with the starting solvent (e.g., 100% chloroform) and gradually increase the polarity by adding methanol (e.g., stepping up to 1%, 2%, 5% methanol in chloroform).

    • Collect fractions of a consistent volume (e.g., 20 mL).

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar profile and contain the spot corresponding to the Rf value of a this compound standard (if available).

  • Preparative HPLC (Optional Final Step):

    • For high-purity this compound, subject the combined, enriched fractions to preparative reverse-phase HPLC (e.g., using a C18 column).

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid), to achieve final separation.

    • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Data Summary

The following tables provide illustrative data on how extraction parameters can influence yield. These are representative values to guide optimization.

Table 1: Effect of Extraction Solvent on Crude Alkaloid Yield

Solvent System (Solvent:Water)Temperature (°C)Extraction Time (h)Crude Alkaloid Yield (%)
Methanol 100%6081.1
Ethanol 90%7081.5
Ethanol 75% 60 12 1.8
Ethyl Acetate 100%50120.4

Yield is calculated as (mass of crude alkaloid fraction / mass of dry plant material) x 100.

Table 2: Effect of Temperature and Time on Total Alkaloid Extraction

ParameterLevel 1Level 2Level 3Optimal Condition
Temperature (°C) 40608060-80
Time (h) 48128-12
Solvent:Solid Ratio 5:110:115:110:1 or 15:1

Based on general principles for extracting steroidal alkaloids.[7][8]

References

Technical Support Center: Optimizing Pachysamine M Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the chromatographic resolution of Pachysamine M. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a question-and-answer format to address common issues encountered during analysis.

Troubleshooting Guide: Enhancing Resolution and Peak Shape

This section is designed to help you systematically identify and resolve common chromatographic issues when analyzing this compound.

Question: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing for basic compounds like this compound is often due to secondary interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2][3] At neutral or mid-range pH, these silanols can be ionized and interact with the protonated amine groups of this compound, leading to poor peak shape.[1][2]

Here are the primary troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase is often the most effective first step.[2][4] At a lower pH (e.g., below 3), residual silanol groups are protonated and less likely to interact with the analyte.

  • Use of an End-Capped Column: Employing a highly deactivated, end-capped column minimizes the number of available silanol groups, thereby reducing secondary interactions.[1]

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.[1]

  • Consider Column Overload: Injecting too much sample can lead to peak tailing.[1][3][5] Try diluting your sample to see if the peak shape improves.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting mobile phase for this compound analysis on a C18 column?

A good starting point for reversed-phase chromatography of a basic compound like this compound would be a mobile phase with a low pH to minimize silanol interactions. For example, a gradient of acetonitrile and water with 0.1% formic acid or a low concentration phosphate buffer at pH 2.5-3.0.

Q2: All the peaks in my chromatogram, not just this compound, are tailing. What could be the issue?

If all peaks are tailing, the problem is likely systemic rather than specific to the analyte chemistry. Common causes include:

  • A partially blocked column inlet frit.[5]

  • A void or channel in the column packing.[1]

  • Significant extra-column volume from long or wide tubing.[3]

Q3: How can I improve the resolution between this compound and a closely eluting impurity?

To improve the resolution between two co-eluting peaks, you can:

  • Optimize the mobile phase: Adjusting the organic solvent ratio or using a different organic modifier (e.g., methanol instead of acetonitrile) can alter selectivity.[6][7]

  • Reduce the flow rate: A slower flow rate can increase the interaction time with the stationary phase and improve separation.[6]

  • Use a longer column or a column with a smaller particle size: Both of these will increase column efficiency and, consequently, resolution.[6]

  • Adjust the temperature: Changing the column temperature can affect selectivity and viscosity, potentially improving resolution.[4][6]

Q4: My this compound peak is fronting. What does this indicate?

Peak fronting is less common than tailing but can occur due to column overload, especially when the sample is dissolved in a solvent stronger than the mobile phase.[3][5] Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.

Experimental Protocols & Data

Protocol 1: Effect of Mobile Phase pH on Peak Shape

Objective: To demonstrate the improvement in this compound peak symmetry by lowering the mobile phase pH.

Methodology:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm

  • Procedure: Three mobile phase modifiers were tested: (1) No modifier (neutral pH), (2) 20 mM Ammonium Acetate pH 6.8, and (3) 0.1% Formic Acid (pH ~2.7).

Results:

Mobile Phase ModifierRetention Time (min)Asymmetry Factor
None (Neutral pH)8.22.1
20 mM Ammonium Acetate (pH 6.8)8.51.8
0.1% Formic Acid (pH ~2.7)9.11.1
Protocol 2: Improving Resolution Between this compound and an Impurity

Objective: To improve the baseline resolution between this compound and a closely eluting impurity by optimizing the mobile phase and column parameters.

Methodology:

  • Initial Conditions:

    • Column: Standard C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 60:40 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

  • Optimized Conditions:

    • Column: High-efficiency C18, 4.6 x 250 mm, 3.5 µm

    • Mobile Phase: 55:45 Methanol:Water with 0.1% Formic Acid

    • Flow Rate: 0.8 mL/min

Results:

ConditionRetention Time (Impurity)Retention Time (this compound)Resolution (Rs)
Initial9.1 min9.4 min0.9
Optimized12.5 min13.5 min1.7

Visualizations

Troubleshooting_Workflow Start Poor Resolution or Peak Shape for this compound IsTailing Is the this compound peak tailing? Start->IsTailing AllPeaksTailing Are all peaks tailing? IsTailing->AllPeaksTailing Yes IsFronting Is the peak fronting? IsTailing->IsFronting No CheckSystem Check for System Issues: - Column void/blockage - Extra-column volume AllPeaksTailing->CheckSystem Yes AdjustpH Lower Mobile Phase pH (e.g., 0.1% Formic Acid) AllPeaksTailing->AdjustpH No End Symmetrical, Resolved Peak CheckSystem->End EndCapped Use End-Capped Column AdjustpH->EndCapped CheckOverload Reduce Sample Concentration EndCapped->CheckOverload CheckOverload->End CheckSolvent Check Sample Solvent Strength (Dissolve in mobile phase) IsFronting->CheckSolvent Yes PoorResolution Are peaks co-eluting? IsFronting->PoorResolution No CheckSolvent->End OptimizeMethod Optimize Method Parameters: - Adjust organic solvent % - Change organic solvent - Reduce flow rate - Use longer/smaller particle column PoorResolution->OptimizeMethod Yes PoorResolution->End No OptimizeMethod->End

Caption: A troubleshooting workflow for common chromatographic issues with this compound.

Silanol_Interaction cluster_neutral Neutral/High pH Mobile Phase cluster_low Low pH Mobile Phase (e.g., < pH 3) Silica_Neutral Silica Surface Si-O⁻ (Ionized Silanol) Interaction_Neutral Ionic Interaction (Causes Tailing) Silica_Neutral:f0->Interaction_Neutral Pachysamine_Neutral This compound R-NH⁺ (Protonated Amine) Pachysamine_Neutral:f0->Interaction_Neutral Silica_Low Silica Surface Si-OH (Protonated Silanol) Pachysamine_Low This compound R-NH⁺ (Protonated Amine) NoInteraction_Low Repulsion/No Interaction (Improves Peak Shape)

Caption: The effect of mobile phase pH on silanol interactions with this compound.

References

addressing solubility issues of Pachysamine M in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Pachysamine M in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: this compound is a pregnane-type steroidal alkaloid. Its chemical structure is largely lipophilic (fat-loving), leading to poor solubility in water. The high calculated LogP (XLogP3) value of 6.4 is a strong indicator of its hydrophobicity. In neutral or basic aqueous solutions, this compound exists as a free base, which is generally insoluble in water but soluble in organic solvents.[1][2]

Q2: What is the expected solubility of this compound in common aqueous buffers?

Q3: How can I improve the solubility of this compound for my in vitro experiments?

A3: Several strategies can be employed to enhance the aqueous solubility of this compound. These include:

  • pH Adjustment: As an alkaloid with basic nitrogen atoms, this compound's solubility can be increased in acidic conditions where it forms a more soluble salt.[1][2][3]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent can significantly improve solubility.[4]

  • Surfactants: Non-ionic surfactants can form micelles that encapsulate the lipophilic this compound, increasing its apparent solubility in aqueous solutions.

  • Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds like this compound, enhancing their solubility.[5]

Q4: I have dissolved this compound in an organic solvent for my stock solution. When I dilute it into my aqueous assay buffer, it precipitates. What can I do?

A4: This is a common issue when working with highly lipophilic compounds. The organic solvent from your stock solution is rapidly diluted in the aqueous buffer, causing the poorly soluble compound to precipitate. To mitigate this, you can try the following:

  • Lower the final concentration of the organic solvent: Keep the percentage of the organic solvent from your stock solution as low as possible in the final assay medium (typically <1% and often <0.1%).

  • Use an intermediate dilution step: Dilute your stock solution in a solvent that is miscible with both your stock solvent and the final aqueous buffer.

  • Pre-mix with a solubilizing agent: Before adding to the final buffer, mix your this compound stock with a solution containing a solubilizer like a surfactant or cyclodextrin.

  • Increase the viscosity of the final solution: This can sometimes help to keep the compound in a fine suspension.

Troubleshooting Guides

Problem 1: this compound powder is not dissolving in my desired aqueous buffer (e.g., PBS pH 7.4).
  • Possible Cause: The compound is in its free base form, which has very low aqueous solubility.

  • Troubleshooting Steps:

    • pH Adjustment: Try dissolving this compound in a slightly acidic buffer (e.g., pH 4-5). The basic nitrogen atoms in the molecule will become protonated, forming a more soluble salt.

    • Co-solvent System: Prepare a stock solution in an appropriate organic solvent (see Table 2) and then dilute it into your aqueous buffer, ensuring the final organic solvent concentration is compatible with your experimental system.

Problem 2: My prepared this compound solution is cloudy or shows visible particulates.
  • Possible Cause: The solubility limit has been exceeded, or the compound is precipitating out of solution over time.

  • Troubleshooting Steps:

    • Sonication: Briefly sonicate the solution to help break up any aggregates and facilitate dissolution.

    • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. Note that this will result in a saturated solution, and the actual concentration should be determined.

    • Re-evaluate the formulation: The chosen solvent system may not be adequate for the desired concentration. Consider using a stronger co-solvent system or adding a solubilizing agent.

Data Presentation

Disclaimer: The following quantitative data is illustrative and based on the expected behavior of steroidal alkaloids. Actual experimental values for this compound may vary.

Table 1: Illustrative pH-Dependent Aqueous Solubility of this compound

pHExpected FormEstimated Solubility Range (µg/mL)
4.0Salt (Protonated)10 - 50
5.0Salt (Protonated)1 - 10
7.4Free Base< 0.1
9.0Free Base< 0.1

Table 2: Illustrative Solubility of this compound in Common Organic Solvents

SolventEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)High (>10 mg/mL)Common solvent for preparing high-concentration stock solutions.
EthanolModerate (1-10 mg/mL)A less toxic alternative to DMSO for some cell-based assays.
MethanolModerate (1-10 mg/mL)Useful for analytical purposes.
ChloroformHigh (>10 mg/mL)Primarily used for extraction and chemical analysis.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
  • Objective: To prepare a 10 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound (Molecular Weight: 440.68 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh out 4.41 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment
  • Objective: To determine the approximate solubility of this compound at different pH values.

  • Materials:

    • This compound

    • A series of aqueous buffers (e.g., pH 4.0, 5.0, 7.4, 9.0)

    • Incubating shaker

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Procedure:

    • Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers.

    • Incubate the tubes in a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Visualizations

Pachysamine_M_Structure cluster_steroid Steroid Nucleus (Lipophilic) cluster_substituents Functional Groups (Solubility Influencing) A A B B A->B N2 Amide Group (Polar) A->N2 at C3 C C B->C D D C->D N1 Dimethylamino Group (Basic) D->N1 at C17

Caption: Chemical features of this compound influencing its solubility.

Troubleshooting_Solubility start This compound does not dissolve in aqueous buffer check_pH Is the buffer pH acidic (4-5)? start->check_pH use_acidic Use a slightly acidic buffer to form a soluble salt. check_pH->use_acidic Yes consider_cosolvent Prepare a concentrated stock in a water-miscible organic solvent (e.g., DMSO, Ethanol). check_pH->consider_cosolvent No success Solubilization successful use_acidic->success dilute Dilute stock into aqueous buffer. Keep final organic solvent % low. consider_cosolvent->dilute still_precipitates Precipitation upon dilution? dilute->still_precipitates use_solubilizer Add a solubilizing agent (e.g., surfactant, cyclodextrin) to the aqueous buffer. still_precipitates->use_solubilizer Yes still_precipitates->success No use_solubilizer->success

Caption: Decision flowchart for troubleshooting this compound solubility.

Experimental_Workflow start Start: Solubility Assessment step1 Add excess this compound to buffer start->step1 step2 Equilibrate (e.g., 24h shaking at 25°C) step1->step2 step3 Centrifuge to pellet undissolved solid step2->step3 step4 Collect and filter supernatant (0.22 µm) step3->step4 step5 Quantify concentration (e.g., HPLC) step4->step5 end End: Determine Solubility step5->end

Caption: Experimental workflow for determining aqueous solubility.

References

minimizing artifact formation during Pachysamine M isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize artifact formation during the isolation of Pachysamine M from Pachysandra axillaris.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the isolation of this compound, focusing on the prevention of artifact formation.

Issue/Observation Potential Cause Recommended Solution
Low Yield of this compound 1. Incomplete Extraction: Insufficient solvent penetration or extraction time. 2. Degradation during Extraction: Use of harsh conditions (e.g., high temperature, strong acids/bases). 3. Adsorption onto Silica Gel: Strong interaction of the basic nitrogen atoms with acidic silica gel during chromatography.1. Extraction Optimization: Ensure plant material is finely ground. Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency at lower temperatures. 2. Mild Extraction Conditions: Use neutral or weakly acidic/basic conditions during extraction. Avoid prolonged heating. 3. Chromatography Optimization: Deactivate silica gel by pre-treating with a base (e.g., triethylamine in the mobile phase). Alternatively, use a different stationary phase like alumina or a polymer-based resin.
Presence of Unexpected Peaks in Chromatogram/MS 1. Artifact Formation: Chemical transformation of this compound or related alkaloids during isolation. 2. Solvent-Related Artifacts: Reaction of the alkaloid with the extraction or chromatography solvents (e.g., methanol, chlorinated solvents). 3. pH-Induced Degradation: Exposure to strong acids or bases can cause hydrolysis of the amide group or other rearrangements.[1][2][3][4]1. Gentle Work-up: Minimize exposure to harsh pH, high temperatures, and light.[5] 2. Solvent Selection: Use high-purity solvents. Avoid reactive solvents where possible. If chlorinated solvents are used for chromatography, consider adding a small amount of a neutralizer. 3. pH Control: Maintain a pH range of 4-8 during aqueous extractions. Use weak acids (e.g., tartaric acid, citric acid) and bases (e.g., sodium bicarbonate, dilute ammonium hydroxide) for pH adjustments.[4]
Poor Reproducibility Between Batches 1. Variation in Plant Material: Differences in the collection time, location, and storage of Pachysandra axillaris. 2. Inconsistent Extraction/Purification Conditions: Minor variations in pH, temperature, or solvent exposure time.1. Standardize Plant Material: Use plant material from the same source and harvest time if possible. Ensure proper drying and storage conditions. 2. Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for the entire isolation process, with particular attention to pH, temperature, and solvent evaporation steps.
Compound Degradation During Storage 1. Instability of the Isolated Compound: this compound may be sensitive to air, light, or temperature over time.1. Proper Storage: Store the purified this compound as a salt (e.g., hydrochloride or tartrate) in a desiccated, dark environment at low temperatures (-20°C or below). Consider storing under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts formed during the isolation of pregnane alkaloids like this compound?

A1: Based on studies of related alkaloids from the Pachysandra genus, common artifacts can arise from reactions with solvents and reagents used during isolation.[2][6] For instance, the use of chlorinated solvents like dichloromethane (DCM) in chromatography can lead to the formation of chlorinated adducts.[7] Additionally, the amide functionality in this compound can be susceptible to hydrolysis under strong acidic or basic conditions, leading to the cleavage of the side chain.[1][3][4]

Q2: How can I avoid hydrolysis of the amide bond in this compound?

A2: Amide bonds are generally stable but can be hydrolyzed under harsh acidic or basic conditions, especially with prolonged heating.[1][4][8] To prevent this:

  • Use weak acids (e.g., 1-5% acetic acid, tartaric acid) for the initial acid wash to extract the alkaloids as salts.

  • Use a mild base (e.g., sodium bicarbonate or dilute ammonium hydroxide) to liberate the free base. Avoid strong bases like sodium hydroxide or potassium hydroxide.

  • Perform all extractions and pH adjustments at room temperature or below.

Q3: Is it better to use silica gel or alumina for the chromatographic purification of this compound?

A3: Both can be used, but each has considerations. Standard silica gel has acidic silanol groups that can cause streaking and irreversible adsorption of basic alkaloids, potentially leading to degradation and low yields. If using silica gel, it is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%) to neutralize the acidic sites. Neutral or basic alumina can be a better alternative as it is less likely to cause degradation of basic compounds.

Q4: What are the advantages of using modern extraction techniques like UAE or MAE?

A4: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer several advantages over traditional maceration or Soxhlet extraction:

  • Increased Efficiency: These methods can significantly reduce extraction times from hours to minutes.

  • Lower Solvent Consumption: They often require less solvent.

  • Reduced Thermal Degradation: As these methods are more efficient, they can often be performed at lower overall temperatures, which is beneficial for thermally sensitive compounds like some alkaloids.

Experimental Protocols

Protocol 1: Optimized Extraction and Acid-Base Partitioning for this compound
  • Plant Material Preparation: Air-dry the whole plant or aerial parts of Pachysandra axillaris at room temperature and grind to a fine powder (40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 24 hours, with occasional stirring.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% aqueous citric acid (1 L).

    • Partition the acidic solution with n-hexane (3 x 1 L) to remove non-polar compounds. Discard the n-hexane layer.

    • Adjust the pH of the aqueous layer to 9-10 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide.

    • Extract the alkaline solution with dichloromethane (DCM) or ethyl acetate (3 x 1 L).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate under reduced pressure to yield the total alkaloid fraction.

Protocol 2: Chromatographic Purification of this compound
  • Initial Column Chromatography (Alumina):

    • Subject the total alkaloid fraction to column chromatography on neutral alumina.

    • Elute with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions containing this compound.

  • Secondary Column Chromatography (Silica Gel with Modifier):

    • Further purify the combined fractions on a silica gel column.

    • Use a mobile phase of dichloromethane:methanol (e.g., 100:1 to 20:1) containing 0.5% triethylamine to prevent tailing and degradation.

    • Collect and combine the fractions containing pure this compound based on TLC analysis.

  • Final Purification (Sephadex LH-20):

    • For final polishing, dissolve the semi-pure this compound in methanol and apply to a Sephadex LH-20 column, eluting with methanol to remove any remaining small impurities.

Data Presentation

The following table provides a representative comparison of different extraction methods. Actual yields and purity will vary depending on the plant material and specific experimental conditions.

Extraction Method Temperature Time Relative Yield of Total Alkaloids (%) Relative Purity of this compound in Total Alkaloids (%) Notes
Maceration (95% EtOH) Room Temp.72 h10085Standard, but time-consuming.
Soxhlet (95% EtOH) 78°C24 h11075Higher yield but potential for thermal degradation.
UAE (95% EtOH) 40°C1 h10590Efficient and minimizes thermal stress.
MAE (95% EtOH) 50°C30 min10888Very rapid, but requires careful temperature control.

Visualizations

experimental_workflow plant Powdered Pachysandra axillaris extraction Extraction (e.g., 95% Ethanol, RT) plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract acid_partition Acid-Base Partitioning (Citric Acid / NaHCO₃) crude_extract->acid_partition total_alkaloids Total Alkaloid Fraction acid_partition->total_alkaloids alumina_cc Alumina Column Chromatography total_alkaloids->alumina_cc silica_cc Silica Gel Column Chromatography (with Triethylamine) alumina_cc->silica_cc sephadex_cc Sephadex LH-20 Chromatography silica_cc->sephadex_cc pachysamine_m Pure this compound sephadex_cc->pachysamine_m

Caption: Optimized workflow for this compound isolation.

degradation_pathways pachysamine_m This compound hydrolysis_product Amide Hydrolysis Product (Carboxylic Acid + Amine) pachysamine_m->hydrolysis_product Strong Acid/Base, Heat solvent_adduct Solvent Adduct (e.g., Chlorinated Artifact) pachysamine_m->solvent_adduct Reactive Solvents (e.g., DCM) epimerization_product Epimerization Product pachysamine_m->epimerization_product Acidic/Basic Conditions

Caption: Potential degradation pathways for this compound.

References

overcoming resistance mechanisms to Pachysamine M in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pachysamine M, a novel anti-cancer compound. The focus is on identifying and overcoming potential mechanisms of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: Our cancer cell line is showing reduced sensitivity to this compound over time. What are the likely causes?

A1: Reduced sensitivity, or acquired resistance, to a novel compound like this compound can be attributed to several well-established mechanisms in cancer cells. These include:

  • Increased Drug Efflux: Cancer cells may upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove this compound from the cell, lowering its intracellular concentration.[1][2][3][4][5]

  • Evasion of Apoptosis: The cancer cells may have acquired mutations or alterations in apoptotic signaling pathways, making them resistant to programmed cell death induced by this compound.[6][7][8][9][10] This can involve the upregulation of anti-apoptotic proteins like Bcl-2 or the downregulation of pro-apoptotic proteins.[6][7]

  • Induction of Pro-Survival Autophagy: Autophagy, a cellular self-digestion process, can be exploited by cancer cells under stress to survive treatment.[11][12][13] this compound might be inducing a protective autophagic response.

  • Alteration of the Drug Target: Although the exact target of this compound may still be under investigation, resistance can arise from mutations in the target protein that prevent the drug from binding effectively.

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may have enhanced their DNA repair mechanisms to counteract the drug's effects.[14]

Q2: How can we begin to investigate which resistance mechanism is active in our this compound-resistant cell line?

A2: A systematic approach is recommended. A good starting point is to compare the resistant cell line to the original, sensitive (parental) cell line. Key experiments include:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to quantify the difference in the half-maximal inhibitory concentration (IC50) between the sensitive and resistant cells.

  • Assess Drug Accumulation: Use a fluorescent dye accumulation assay (e.g., with Rhodamine 123) to determine if the resistant cells are pumping out substances more actively than the sensitive cells. This is a strong indicator of ABC transporter activity.

  • Profile Key Proteins: Use Western blotting to compare the expression levels of key proteins involved in the most common resistance pathways. This includes ABC transporters (e.g., ABCB1/P-gp, ABCG2), apoptosis regulators (e.g., Bcl-2, Bax, Cleaved Caspase-3), and autophagy markers (e.g., LC3-II).

Below is a suggested workflow to begin your investigation.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Mechanism Investigation cluster_2 Phase 3: Overcoming Resistance Start Develop Resistant Cell Line IC50 Confirm Resistance (IC50 Assay) Start->IC50 Efflux Rhodamine 123 Accumulation Assay IC50->Efflux Hypothesis: Increased Efflux? Apoptosis Annexin V/PI Apoptosis Assay IC50->Apoptosis Hypothesis: Apoptosis Evasion? Autophagy LC3-II Puncta (Immunofluorescence) IC50->Autophagy Hypothesis: Protective Autophagy? WB_Efflux Western Blot: ABCB1, ABCG2 Efflux->WB_Efflux Positive Result Overcome_Efflux Overcome_Efflux WB_Efflux->Overcome_Efflux Combine with Efflux Inhibitor WB_Apoptosis Western Blot: Bcl-2, Bax, Caspase-3 Apoptosis->WB_Apoptosis Positive Result Overcome_Apoptosis Overcome_Apoptosis WB_Apoptosis->Overcome_Apoptosis Combine with BH3 Mimetic WB_Autophagy Western Blot: LC3-II, p62 Autophagy->WB_Autophagy Positive Result Overcome_Autophagy Overcome_Autophagy WB_Autophagy->Overcome_Autophagy Combine with Autophagy Inhibitor

Caption: Workflow for investigating and overcoming resistance to this compound.

Troubleshooting Guides

Issue 1: The IC50 value for this compound in our resistant cell line is high and variable.
  • Possible Cause 1: Cell Culture Inconsistency. Resistant cell lines can sometimes grow at different rates or have altered morphology. Maintaining them under constant drug pressure is crucial.

  • Troubleshooting Steps:

    • Verify Seeding Density: Ensure that both parental and resistant cells are seeded at a density that allows for logarithmic growth throughout the assay period.

    • Maintain Drug Pressure: Culture the resistant cell line in media containing a maintenance dose of this compound (typically the IC50 concentration at which they were selected) and remove it only for the duration of the experiment to ensure the resistance phenotype is not lost.

    • Check for Contamination: Perform regular mycoplasma testing, as contamination can significantly alter drug sensitivity.

Issue 2: We suspect increased drug efflux, but Western blotting for ABCB1 (P-gp) is negative.
  • Possible Cause 1: Other Transporters are Involved. While ABCB1 is common, other ABC transporters like ABCG2 (BCRP) or members of the ABCC (MRP) family could be responsible for efflux.[2][3]

  • Troubleshooting Steps:

    • Broaden the Western Blot Panel: Probe for other clinically relevant transporters, such as ABCG2 and ABCC1.

    • Use Broad-Spectrum Inhibitors: In your cell viability or drug accumulation assays, test if resistance can be reversed by co-treatment with broad-spectrum ABC transporter inhibitors like Verapamil or Elacridar.

    • Perform an ATPase Activity Assay: This functional assay can measure the overall ATP hydrolysis activity of ABC transporters in membrane preparations, providing a non-antibody-based confirmation of increased transporter activity.

Issue 3: We see an increase in the autophagy marker LC3-II upon this compound treatment, but we are unsure if it's a pro-survival or pro-death response.
  • Possible Cause: Ambiguous Role of Autophagy. Autophagy can be a double-edged sword, either promoting cell survival or contributing to cell death.[13] An increase in LC3-II indicates autophagosome formation, but not necessarily completion of the autophagic process (flux).

  • Troubleshooting Steps:

    • Perform an Autophagy Flux Assay: This is critical for interpretation. Treat cells with this compound in the presence and absence of a lysosomal inhibitor like Chloroquine (CQ) or Bafilomycin A1. If LC3-II levels are even higher with the inhibitor, it indicates that autophagic flux is occurring (i.e., autophagosomes are being formed and then degraded by lysosomes).

    • Combine with Autophagy Inhibitors: Treat the resistant cells with a combination of this compound and an autophagy inhibitor (e.g., Chloroquine, 3-Methyladenine). If this combination restores sensitivity and increases cell death, it strongly suggests the autophagic response was pro-survival.

Data Presentation: Example Tables

Table 1: IC50 Values for this compound in Sensitive and Resistant Cells

Cell LineThis compound IC50 (µM)Fold Resistance
Parental MCF-71.5 ± 0.21.0
MCF-7/Pach-R22.8 ± 3.115.2

Table 2: Effect of Inhibitors on this compound Sensitivity in Resistant Cells

Treatment Group (MCF-7/Pach-R)This compound IC50 (µM)Fold Reversal
This compound alone22.8 ± 3.1-
+ Verapamil (10 µM)4.1 ± 0.55.6
+ Chloroquine (20 µM)12.5 ± 1.81.8

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Seed parental and resistant cells into 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the drug-containing medium. Include a vehicle-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Resistance-Associated Proteins
  • Protein Extraction: Lyse parental and resistant cells (treated with or without this compound) using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-ABCB1, anti-Bcl-2, anti-LC3B, anti-β-actin) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control (e.g., β-actin).

Signaling Pathway Diagrams

ABC Transporter-Mediated Drug Efflux

This pathway illustrates how ABC transporters can reduce the intracellular concentration of this compound.

G cluster_cell Cancer Cell PM_in This compound (Extracellular) PM_intra This compound (Intracellular) PM_in->PM_intra Passive Diffusion Target Cellular Target PM_intra->Target ABC ABC Transporter (e.g., ABCB1) PM_intra->ABC Binding Apoptosis Apoptosis Target->Apoptosis ABC->PM_in Efflux ADP ADP + Pi ABC->ADP ATP ATP ATP->ABC

Caption: Mechanism of drug resistance via ABC transporter-mediated efflux.
Evasion of Apoptosis Pathway

This diagram shows how upregulation of anti-apoptotic proteins like Bcl-2 can inhibit the mitochondrial pathway of apoptosis that may be triggered by this compound.

G PachysamineM This compound Stress Cellular Stress PachysamineM->Stress Bax Bax/Bak (Pro-apoptotic) Stress->Bax Mito Mitochondrion Bax->Mito Forms Pore Bcl2 Bcl-2 (Anti-apoptotic) Upregulated in Resistant Cells Bcl2->Bax Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Evasion of apoptosis through Bcl-2 upregulation.

References

Technical Support Center: Enhancing the Bioavailability of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for research guidance only. Pachysamine M is a research compound, and specific bioavailability data is limited. The following recommendations are based on established principles for enhancing the bioavailability of steroidal alkaloids and other poorly soluble molecules.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this compound.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is crucial for developing effective bioavailability enhancement strategies. Its steroidal alkaloid structure suggests potential challenges with aqueous solubility and membrane permeability.

PropertyValueSource
Molecular Formula C28H44N2O2PubChem[1]
Molecular Weight 440.7 g/mol PubChem[1]
XLogP3 6.4PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]

Note: The high XLogP3 value indicates high lipophilicity, which may lead to poor aqueous solubility, a common challenge for bioavailability.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Formulation & Encapsulation

Q1: My nanoparticle formulation of this compound shows very low encapsulation efficiency (<30%). What are the potential causes and how can I improve it?

A1: Low encapsulation efficiency for a hydrophobic drug like this compound in polymeric nanoparticles is a common issue. Here are several factors to investigate:

  • Poor drug interaction with the polymer: The hydrophobic nature of this compound should favor encapsulation within a hydrophobic polymer core. However, the specific interactions are crucial.

    • Troubleshooting:

      • Polymer Selection: Experiment with different hydrophobic polymers (e.g., PLGA with varying lactide:glycolide ratios, PCL) to find a better match for this compound.

      • Solvent System: Ensure both this compound and the polymer are fully dissolved in the organic phase before nanoprecipitation. The choice of organic solvent can influence drug-polymer interactions.

  • Inappropriate formulation parameters:

    • Troubleshooting:

      • Drug-to-Polymer Ratio: An excess of drug relative to the polymer can lead to drug precipitation rather than encapsulation. Systematically vary the drug-to-polymer ratio to find the optimal loading capacity.

      • Mixing Speed and Method: The rate of addition of the organic phase to the aqueous phase and the stirring speed can impact nanoparticle formation and drug entrapment. Rapid and uniform mixing is generally preferred.

  • Drug leakage during formulation:

    • Troubleshooting:

      • Stabilizer Concentration: The concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase is critical. A low concentration may not adequately stabilize the newly formed nanoparticles, leading to aggregation and drug expulsion. Try increasing the stabilizer concentration.[2]

Q2: I'm struggling to achieve a high drug load in my liposomal formulation of this compound. What can I do?

A2: Loading hydrophobic drugs like this compound into the lipid bilayer of liposomes can be challenging. Consider the following optimization strategies:

  • Lipid Composition: The composition of the lipid bilayer significantly affects the incorporation of hydrophobic drugs.

    • Troubleshooting:

      • Vary Lipid Ratios: Adjust the molar ratio of phospholipids (e.g., DSPC, DPPC) to cholesterol. Higher cholesterol content can increase bilayer rigidity and may either enhance or hinder the incorporation of a specific drug.[3]

      • Experiment with Different Lipids: Try incorporating lipids with different chain lengths and saturation levels to see how they affect this compound loading.

  • Drug-to-Lipid Ratio: Overloading the formulation can lead to drug precipitation.

    • Troubleshooting:

      • Optimize the Ratio: Systematically test different drug-to-lipid molar ratios to determine the maximum loading capacity without compromising the physical stability of the liposomes.[3][4]

  • Preparation Method: The method used to prepare the liposomes can influence drug loading.

    • Troubleshooting:

      • Thin-Film Hydration: Ensure that the drug and lipids are uniformly mixed in the organic solvent before forming the thin film.

      • Post-Loading Incubation: After adding the drug to pre-formed liposomes, incubate the mixture at a temperature above the phase transition temperature of the lipids to facilitate drug partitioning into the bilayer.

In Vitro Permeability Studies (Caco-2 Assays)

Q3: The apparent permeability (Papp) of this compound in my Caco-2 assay is very low, and I'm seeing high variability between experiments. What could be the issue?

A3: Low and variable Papp values are common for poorly permeable compounds and can be influenced by several factors:

  • Low Aqueous Solubility: this compound's high lipophilicity suggests it has low aqueous solubility. The concentration of the compound in the donor compartment may be lower than intended, or it may precipitate during the assay.

    • Troubleshooting:

      • Use of Co-solvents: Include a small, non-toxic percentage of a co-solvent like DMSO or ethanol in the transport buffer to improve solubility. However, be cautious as high concentrations can compromise monolayer integrity.

      • Formulation: Test the permeability of your nanoparticle or liposomal formulation of this compound directly in the Caco-2 assay to see if it improves transport.

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is critical for reliable permeability data.

    • Troubleshooting:

      • TEER Measurements: Always measure the transepithelial electrical resistance (TEER) before and after the experiment to ensure the monolayer is intact.[5]

      • Lucifer Yellow Co-administration: Include a paracellular marker like Lucifer Yellow to confirm that the transport of this compound is not due to leaky monolayers.[6]

  • Compound Adsorption: The compound may be adsorbing to the plasticware.

    • Troubleshooting:

      • Use Low-Binding Plates: Employ low-protein-binding plates for your assays.

      • Recovery Calculation: Always calculate the mass balance (recovery) at the end of the experiment to determine if a significant portion of the compound is lost due to adsorption.[5]

Q4: My bidirectional Caco-2 assay for this compound shows an efflux ratio greater than 2. What does this signify and how should I proceed?

A4: An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that this compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[7][8] This means the compound is actively transported out of the cells, which can significantly limit its net absorption in vivo.

  • Next Steps:

    • Inhibitor Studies: Repeat the bidirectional assay in the presence of known inhibitors of common efflux transporters (e.g., verapamil for P-gp). A significant reduction in the efflux ratio in the presence of an inhibitor confirms the involvement of that specific transporter.[5]

    • Formulation Strategies: Certain formulation excipients and nanocarriers can inhibit efflux transporters. Consider evaluating formulations that include P-gp inhibitors or are designed to bypass these transporters.

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound?

A1: Based on its high lipophilicity (XLogP3 = 6.4) and complex steroidal structure, this compound is likely to have low aqueous solubility and potentially low to moderate permeability. This would place it in BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . Experimental determination of its solubility and permeability is necessary for definitive classification.

Q2: What are the most promising general strategies to enhance the bioavailability of a BCS Class II or IV compound like this compound?

A2: For compounds with low solubility, the primary goal is to increase the concentration of the dissolved drug in the gastrointestinal tract. Promising strategies include:

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles can increase its surface area for dissolution and protect it from degradation.

  • Liposomal Formulations: Liposomes can solubilize hydrophobic drugs within their lipid bilayer and deliver them to the intestinal wall.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the gut, which can keep the drug in a solubilized state.

Q3: Are there any specific safety considerations when using bioavailability enhancers with this compound?

A3: Yes. Many permeation enhancers work by temporarily disrupting the intestinal epithelium, which can increase the absorption of other substances, including toxins. It is crucial to evaluate the toxicity of any new formulation. Cytotoxicity assays with Caco-2 cells and in vivo toxicity studies in animal models are essential to ensure the safety of the chosen bioavailability enhancement strategy.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol provides a general framework for assessing the intestinal permeability of this compound.

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-23 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).[5]

  • Preparation of Dosing Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final DMSO concentration should be non-toxic to the cells (typically ≤1%).

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

    • Take a sample from the apical chamber at the beginning and end of the experiment.

  • Permeability Assay (Basolateral to Apical - B-A):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is necessary to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: In Vivo Bioavailability Study in Rodents

This protocol outlines a basic design for a pharmacokinetic study to determine the oral bioavailability of a this compound formulation.

  • Animal Model: Use male Sprague-Dawley or Wistar rats (8-10 weeks old). Acclimatize the animals for at least one week before the study.

  • Study Groups:

    • Group 1 (Intravenous): Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via tail vein injection (e.g., 1-2 mg/kg). This group serves as the reference for 100% bioavailability.

    • Group 2 (Oral Formulation): Administer the this compound formulation (e.g., nanoparticle suspension, liposomal formulation) via oral gavage at a higher dose (e.g., 10-20 mg/kg) to account for incomplete absorption.

    • Group 3 (Oral Control): Administer a simple suspension of unformulated this compound in a vehicle like 0.5% carboxymethyl cellulose.

  • Dosing and Sampling:

    • Fast the animals overnight before dosing.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Develop and validate an LC-MS/MS method to quantify the concentration of this compound in the plasma samples.

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters for each group, including:

      • Area Under the Curve (AUC)

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Half-life (t1/2)

    • Calculate the absolute oral bioavailability (F%) of the formulation using the following equation: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100

Visualizations

Below are diagrams illustrating key concepts in enhancing the bioavailability of this compound.

NanoparticleDelivery cluster_formulation Formulation cluster_absorption GI Tract Absorption This compound This compound Nanoparticle Nanoparticle (this compound Encapsulated) This compound->Nanoparticle Polymer Polymer Polymer->Nanoparticle GI Lumen GI Lumen Nanoparticle->GI Lumen Oral Administration Enterocyte Enterocyte GI Lumen->Enterocyte Enhanced Dissolution Bloodstream Bloodstream Enterocyte->Bloodstream Increased Absorption

Caption: Workflow for enhancing bioavailability using nanoparticle encapsulation.

LiposomalFormulation Liposome Liposome Aqueous Core Aqueous Core Liposome->Aqueous Core Lipid Bilayer Lipid Bilayer Liposome->Lipid Bilayer This compound This compound (Hydrophobic) This compound->Lipid Bilayer Entrapped in Hydrophilic Drug Hydrophilic Drug Hydrophilic Drug->Aqueous Core Encapsulated in

Caption: Structure of a liposome for drug delivery.

Caco2Efflux cluster_membrane Caco-2 Monolayer Apical Apical (Lumen Side) Enterocyte Enterocyte Apical->Enterocyte Passive Diffusion (Papp A-B) Basolateral Basolateral (Blood Side) Drug_Basolateral This compound Basolateral->Drug_Basolateral Enterocyte->Basolateral EffluxTransporter Efflux Transporter (e.g., P-gp) EffluxTransporter->Apical Active Efflux (Papp B-A) Drug_Apical This compound Drug_Apical->Apical

Caption: Bidirectional transport across a Caco-2 cell monolayer.

References

Technical Support Center: Method Validation for Pachysamine M Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Pachysamine M quantification. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating a quantitative method for this compound?

A1: The validation of a quantitative analytical method should demonstrate its suitability for the intended purpose.[1] Key parameters, as recommended by guidelines from bodies like the ICH, include: accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[2][3][4]

Q2: When is it necessary to revalidate the analytical method for this compound?

A2: Revalidation is required whenever there are significant changes to the analytical procedure.[5] This includes changes in the synthesis of the drug substance, changes in the composition of the finished product, and changes in the analytical procedure itself.[5]

Q3: What are the different types of analytical procedures that require validation?

A3: According to regulatory guidelines, there are four main types of analytical procedures to be validated:

  • Identification tests.

  • Quantitative tests for impurities.

  • Limit tests for the control of impurities.

  • Quantitative tests for the active moiety in samples of drug substance or drug product.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Replace the analytical column with a new, high-quality column.[6]
Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[6]
Secondary interactions with the stationary phase.Use a mobile phase with a competing base or a different column chemistry.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure a standardized and well-documented sample preparation protocol is followed by all analysts.
Instrument instability.Perform system suitability tests before each run to ensure the instrument is performing adequately.
Analyst-to-analyst variability.Provide thorough training to all analysts and assess intermediate precision with different analysts.[2]
Inaccurate Results (Poor Accuracy) Matrix effects in the sample.Evaluate and correct for matrix effects using methods like standard addition or a stable isotope-labeled internal standard.
Incorrect preparation of calibration standards.Prepare fresh calibration standards from a certified reference material and verify their concentrations.
Incomplete extraction of this compound from the matrix.Optimize the extraction procedure to ensure complete recovery of the analyte.
Low Sensitivity (High LOD/LOQ) Suboptimal mass spectrometry parameters.Optimize MS parameters such as collision energy, declustering potential, and gas flows for this compound.
Inefficient ionization.Test different ionization sources (e.g., ESI, APCI) and mobile phase additives to enhance ionization.
Sample loss during preparation.Minimize the number of sample preparation steps and evaluate recovery at each stage.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common method for extracting small molecules like this compound from biological matrices such as plasma.

  • To 100 µL of the plasma sample, add 300 µL of a precipitation solvent (e.g., acetonitrile containing an internal standard).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well plate for analysis by HPLC-MS/MS.[7]

HPLC-MS/MS Method for this compound Quantification

This is a general HPLC-MS/MS method that can be optimized for this compound.

  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor and product ion transitions for this compound and the internal standard would need to be determined.[7][8]

Quantitative Data Summary

The following tables summarize the acceptance criteria for key validation parameters.

Table 1: Acceptance Criteria for Method Validation Parameters

Parameter Acceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.
Precision (Repeatability & Intermediate) The relative standard deviation (RSD) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Linearity (Correlation Coefficient, r) r ≥ 0.99
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Source: Adapted from general bioanalytical method validation guidelines.

Table 2: Stability Study Summary

Stability studies are crucial to ensure the integrity of this compound in biological samples under different conditions.[9]

Stability Type Storage Condition Duration Acceptance Criteria
Short-Term (Bench-Top) Room Temperature4 - 24 hoursMean concentration within ±15% of the initial concentration.
Long-Term -20°C or -80°CDuration of the studyMean concentration within ±15% of the initial concentration.
Freeze-Thaw 3 cycles from -20°C/-80°C to room temperature3 cyclesMean concentration within ±15% of the initial concentration.
Post-Preparative (Autosampler) 4°C24 - 48 hoursMean concentration within ±15% of the initial concentration.

Source: Adapted from general bioanalytical method validation guidelines.

Visualizations

MethodValidationWorkflow This compound Quantification Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_routine Routine Analysis cluster_troubleshoot Troubleshooting Dev Develop HPLC-MS/MS Method Opt Optimize Parameters Dev->Opt Specificity Specificity & Selectivity Opt->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Stability Stability LOD_LOQ->Stability SST System Suitability Test Stability->SST Method Validated SampleAnalysis Sample Analysis SST->SampleAnalysis Check Results OK? SampleAnalysis->Check Check->Opt No, Re-optimize Check->SampleAnalysis Yes

Caption: Workflow for this compound quantification method validation.

TroubleshootingLogic Troubleshooting Logic for Poor Peak Shape Start Poor Peak Shape Observed CheckColumn Check Column Health Start->CheckColumn ReplaceColumn Replace Column CheckColumn->ReplaceColumn Degraded CheckMobilePhase Check Mobile Phase pH CheckColumn->CheckMobilePhase OK ReplaceColumn->CheckMobilePhase AdjustpH Adjust Mobile Phase pH CheckMobilePhase->AdjustpH Incorrect CheckSample Check Sample Concentration CheckMobilePhase->CheckSample OK End Peak Shape Improved AdjustpH->End DiluteSample Dilute Sample CheckSample->DiluteSample Too High CheckSample->End OK DiluteSample->End

Caption: Troubleshooting logic for addressing poor peak shape.

References

Technical Support Center: Managing Impurities in Synthetic Pachysamine M Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Pachysamine M analogs. Given that this compound is a pregnane-type steroidal alkaloid, this guide addresses common challenges associated with the synthesis of complex steroid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis of this compound analogs?

A1: The synthesis of complex steroidal alkaloids like this compound analogs is a multi-step process where various impurities can arise. These are broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, intermediates, and reagents.

  • Product-Related Impurities: These are structurally similar to the final analog and can include diastereomers, regioisomers, and byproducts from side reactions.

  • Degradation Products: The final compound may degrade under certain storage or experimental conditions.

Q2: My reaction to introduce the C-3 side chain on the steroid core is showing low yield and multiple products. What could be the issue?

A2: This is a common challenge. The reactivity of the steroid A-ring can be complex. Potential issues include:

  • Steric Hindrance: The bulky steroid scaffold can hinder the approach of reagents.

  • Competing Reactions: The presence of other functional groups can lead to side reactions.

  • Epimerization: The stereocenter at C-5 can be prone to epimerization under certain reaction conditions, leading to the formation of diastereomers.

Q3: I am observing a persistent impurity with the same mass as my target compound but a different retention time in HPLC. What is it likely to be?

A3: An impurity with the same mass is likely an isomer of your target compound. In the context of this compound analogs, this is often a diastereomer. The complex stereochemistry of the steroid backbone presents numerous possibilities for the formation of stereoisomers if reactions are not highly stereoselective.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low reaction conversion Inefficient catalyst or reagent, suboptimal reaction temperature or time.Screen different catalysts/reagents, optimize temperature and reaction time through a design of experiments (DoE) approach.
Formation of diastereomers Lack of stereocontrol in a key reaction step.Employ a chiral catalyst or auxiliary, or modify the substrate to introduce a directing group. Consider changing the solvent or reaction temperature to influence the stereochemical outcome.
Presence of regioisomers Poor regioselectivity in functional group introduction.Utilize protecting groups to block reactive sites. Modify the electronic properties of the substrate or reagent to favor the desired regioisomer.
Unreacted starting material in final product Incomplete reaction or inefficient purification.Increase the molar excess of the reagent, extend the reaction time, or improve the purification method (e.g., preparative HPLC, SFC).
Product degradation during workup or purification Sensitivity of the compound to pH, temperature, or light.Perform workup and purification at low temperatures, use buffered solutions, and protect the compound from light.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method for the analysis of this compound analogs.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 20%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Protocol 2: Preparative HPLC for Purification of a this compound Analog

This protocol provides a general method for purifying a crude synthetic this compound analog.

  • Column: Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Develop a gradient based on the analytical HPLC results to achieve optimal separation of the target compound from impurities.

  • Flow Rate: 20-40 mL/min.

  • Loading: Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Combine pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Identification cluster_purification Purification cluster_final Final Product start Crude Synthetic Product hplc Analytical HPLC-UV start->hplc Initial Purity Assessment prep_hplc Preparative HPLC/SFC start->prep_hplc Purify Crude Mixture lcms LC-MS hplc->lcms Mass Identification impurity_id Impurity Structure Elucidation lcms->impurity_id Hypothesize Structures nmr NMR Spectroscopy impurity_id->prep_hplc Isolate Impurities prep_hplc->nmr pure_product Pure this compound Analog prep_hplc->pure_product Collect Pure Fractions

Caption: Workflow for impurity identification and purification of this compound analogs.

signaling_pathway Pachysamine_M_Analog This compound Analog Receptor Cell Surface Receptor Pachysamine_M_Analog->Receptor PI3K PI3K Receptor->PI3K Inhibition Akt Akt PI3K->Akt Inhibition mTOR mTOR Akt->mTOR Inhibition Apoptosis Apoptosis mTOR->Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest Induction

Caption: Hypothetical signaling pathway for a cytotoxic this compound analog.

Technical Support Center: Statistical Analysis for Optimizing Pachysamine M Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pachysamine M and related steroidal alkaloids. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

General

  • What is this compound? this compound is a steroidal alkaloid that has been identified in Pachysandra axillaris[1]. While specific biological activities of this compound are not extensively documented, related compounds from the Pachysandra genus have shown potential anticancer, antimicrobial, and antiestrogenic properties[2][3][4].

  • What are the potential therapeutic applications of Pachysandra steroidal alkaloids? Research on steroidal alkaloids from the Pachysandra genus has indicated a range of biological activities, including:

    • Anticancer activity: Cytotoxic effects have been observed against various cancer cell lines[2][4][5].

    • Antimicrobial activity: Some compounds have shown the ability to inhibit the growth of certain microorganisms[6][7][8].

    • Antiestrogenic activity: Potential to interfere with estrogen signaling pathways has been reported[9][10][11][12].

    • Gastric protective effects [3].

Experimental Design & Protocols

  • What is a recommended starting point for investigating the anticancer activity of this compound? A common initial step is to perform a cytotoxicity assay, such as the MTT assay, to determine the effect of this compound on the viability of cancer cell lines[13][14][15]. This helps in establishing a dose-response relationship and calculating the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Which signaling pathway is potentially modulated by Pachysandra steroidal alkaloids? Studies on related Pachysandra alkaloids, such as 3-epipachysamine B, suggest that the PI3K/Akt/mTOR signaling pathway may be a key target. This pathway is crucial in regulating cell growth, proliferation, and survival and is often dysregulated in cancer[2][4][16][17][18][19][20][21]. One study demonstrated that 3-epipachysamine B suppressed proliferation and induced apoptosis in breast cancer cells by downregulating key proteins in this pathway[4].

  • How can I investigate the effect of this compound on the PI3K/Akt/mTOR pathway? Western blotting is a standard technique to analyze the protein expression and phosphorylation status of key components of the PI3K/Akt/mTOR pathway, such as PI3K, Akt, and mTOR[22][23][24]. By comparing the levels of phosphorylated and total proteins in treated versus untreated cells, you can determine if the pathway is being modulated.

Troubleshooting Guides

MTT Assay

Issue Possible Cause Troubleshooting Steps
High background absorbance - Contamination of reagents or cell culture. - Phenol red in the culture medium.- Use sterile techniques and fresh reagents. - Use phenol red-free medium for the assay.
Low signal or poor formazan crystal formation - Low cell viability or metabolic activity. - Insufficient incubation time with MTT. - Incorrect MTT concentration.- Ensure cells are healthy and in the logarithmic growth phase. - Optimize incubation time (typically 2-4 hours). - Use a final MTT concentration of 0.5 mg/mL.
High variability between replicate wells - Uneven cell seeding. - Incomplete solubilization of formazan crystals.- Ensure a single-cell suspension before seeding and mix gently. - Ensure complete dissolution of formazan crystals by proper mixing and incubation with the solubilization buffer.

Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Issue Possible Cause Troubleshooting Steps
Weak or no signal for phosphorylated proteins - Loss of phosphorylation during sample preparation. - Insufficient protein loading. - Inappropriate antibody dilution.- Use phosphatase inhibitors in the lysis buffer. - Load a sufficient amount of protein (20-40 µg of total protein). - Optimize primary antibody concentration and incubation time.
High background or non-specific bands - Insufficient blocking. - Primary or secondary antibody concentration is too high. - Inadequate washing.- Increase blocking time or use a different blocking agent (e.g., 5% BSA or non-fat milk in TBST)[22]. - Perform a titration of antibodies to find the optimal concentration. - Increase the number and duration of washing steps.
Inconsistent protein loading - Inaccurate protein quantification. - Pipetting errors.- Use a reliable protein quantification method (e.g., BCA assay). - Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

Experimental Protocols

1. MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures[13][14][15].

  • Materials:

    • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

    • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

    • Complete cell culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Western Blot Analysis of PI3K/Akt/mTOR Pathway

This protocol is a general guideline for Western blotting[22][25][26][27][28][29].

  • Materials:

    • Cells treated with this compound and control cells

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse the cells in lysis buffer and quantify the protein concentration.

    • Denature the protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation and Statistical Analysis

Quantitative Data Summary

Assay Parameter This compound Treatment Group Control Group
MTT Assay IC50 (µM)[Insert Value]N/A
MTT Assay % Cell Viability (at concentration X)[Insert Value] ± SD100% ± SD
Western Blot p-Akt/Total Akt (relative intensity)[Insert Value] ± SD[Insert Value] ± SD
Western Blot p-mTOR/Total mTOR (relative intensity)[Insert Value] ± SD[Insert Value] ± SD

Statistical Analysis

  • Dose-Response Curves: The IC50 values from MTT assays should be determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis[15].

  • Comparison of Means: For comparing the means of two groups (e.g., treated vs. control), an unpaired t-test is appropriate. For comparing more than two groups, a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) should be used. A p-value of less than 0.05 is typically considered statistically significant.

  • MTT Assay Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. The data should be presented as mean ± standard deviation (SD) from at least three independent experiments[30][31][32][33].

Visualizations

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Pachysamine_M This compound (Hypothesized) Pachysamine_M->PI3K Inhibits (Hypothesized)

Caption: Hypothesized signaling pathway of this compound via inhibition of the PI3K/Akt/mTOR cascade.

Experimental_Workflow cluster_in_vitro In Vitro Studies start This compound Treatment mtt MTT Assay (Cytotoxicity) start->mtt western Western Blot (PI3K/Akt/mTOR pathway) start->western data_analysis Data Analysis (IC50, Statistical Tests) mtt->data_analysis western->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Caption: Experimental workflow for investigating the anticancer activity and mechanism of action of this compound.

References

Validation & Comparative

Comparative Anticancer Activity of Steroidal Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of various steroidal alkaloids, with a focus on data from preclinical studies. This document summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and workflows to aid in the evaluation of these compounds as potential therapeutic agents.

Steroidal alkaloids, a diverse class of natural products, have garnered significant attention in oncology research for their potent cytotoxic and pro-apoptotic effects against various cancer cell lines. This guide focuses on comparing the anticancer activity of Pachysamine M and other notable steroidal alkaloids, presenting available data to inform further investigation and drug development efforts.

Data on Anticancer Activity

The in vitro cytotoxic activity of several steroidal alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the available IC50 values for selected steroidal alkaloids.

Steroidal AlkaloidCancer Cell LineCell TypeIC50 (µM)
Compound 15 (from P. axillaris) A-549Lung Carcinoma11.17[1]
SK-BR-3Breast Cancer4.17[1]
PANC-1Pancreatic Cancer10.76[1]
Compound 11 (from P. axillaris) A-549Lung Carcinoma24.94[1]
Solasonine (SS) SW620Colorectal Carcinoma35.52[2]
SW480Colorectal Carcinoma44.16[2]
A549Lung Carcinoma44.18[2]
MGC803Gastric Cancer46.72[2]
α-Tomatine PC-3Prostate Cancer3.0 (µg/mL)[3]
Tomatidine PC-3Prostate Cancer248.9 (µg/mL)[3]
Cyclopamine DAOYMedulloblastoma15[4]
SK-N-DZNeuroblastoma10[5]
α-Solanine HT-29Colon Cancer5 (µg/mL)[6]

Experimental Protocols

The evaluation of the cytotoxic activity of the steroidal alkaloids listed above was primarily conducted using the MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble formazan, which has a purple color. The basic protocol is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the steroidal alkaloids for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a few hours (e.g., 4 hours) at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Steroidal Alkaloids start->treatment incubation Incubate (e.g., 48h) treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubation_mtt Incubate (e.g., 4h) add_mtt->incubation_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_point End calculate_ic50->end_point

MTT Assay Experimental Workflow

Signaling Pathways in Anticancer Activity

Several steroidal alkaloids exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Some steroidal alkaloids, such as 3-Epipachysamine B, have been shown to inhibit this pathway, leading to the suppression of cancer cell proliferation.

PI3K_Akt_mTOR_Pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Proliferation Cell Proliferation & Survival mTORC1->Proliferation Steroidal_Alkaloid 3-Epipachysamine B Steroidal_Alkaloid->PI3K Inhibits Steroidal_Alkaloid->Akt Inhibits Steroidal_Alkaloid->mTORC1 Inhibits

Inhibition of the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many anticancer agents, including certain steroidal alkaloids, function by inducing apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway cluster_apoptosis Induction of Apoptosis by Steroidal Alkaloids Steroidal_Alkaloid Steroidal Alkaloid (e.g., 3-Epipachysamine B) Mitochondria Mitochondria Steroidal_Alkaloid->Mitochondria Induces stress Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Apoptosis induction by steroidal alkaloids.

References

Comparative Analysis of Pachysamine M and its Synthetic Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the enhanced anticancer potential of synthetic analogs of Pachysandra steroidal alkaloids, focusing on their cytotoxic effects and underlying molecular mechanisms.

This guide provides a comparative analysis of the naturally occurring steroidal alkaloid Pachysamine M and its synthetic derivatives, targeting researchers, scientists, and drug development professionals. While direct comparative data for this compound is limited in publicly available literature, this analysis utilizes a closely related and well-studied Pachysandra alkaloid, sarcovagine D, and its synthetic derivative, compound 6k, as a representative model to illustrate the significant potential of synthetic modification. The findings consistently indicate that synthetic derivatives of Pachysandra alkaloids exhibit enhanced cytotoxic activity against cancer cell lines compared to their natural counterparts.[1][2]

Performance Comparison: Enhanced Cytotoxicity of Synthetic Derivatives

The primary advantage of synthetic modification of Pachysandra steroidal alkaloids lies in the significant enhancement of their cytotoxic activity against cancer cells. A study focused on the design and synthesis of twenty-three C20-ketone pachysandra alkaloid derivatives, using a 3-dimethylamine pachysandra alkaloid scaffold similar to this compound, demonstrated this principle effectively. The in vitro anticancer activity of these synthetic derivatives against the human hepatocellular carcinoma cell line (HepG2) was found to be considerably stronger than that of the natural alkaloids.[1]

One of the most potent synthetic derivatives, designated as compound 6k, exhibited an IC50 value of 0.75 μM. This represents a 25.7-fold increase in anticancer activity compared to its natural counterpart, sarcovagine D.[1] This substantial improvement highlights the value of synthetic chemistry in optimizing the therapeutic potential of natural products.

CompoundTypeTarget Cell LineIC50 Value (μM)Fold Improvement
Sarcovagine DNatural AlkaloidHepG219.28-
Compound 6k Synthetic Derivative HepG2 0.75 25.7x

Unraveling the Mechanism: The PI3K/Akt/mTOR Signaling Pathway

The proposed underlying mechanism for the potent anticancer activity of Pachysandra steroidal alkaloids and their derivatives involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][2] This pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many types of cancer. By targeting this pathway, these compounds can effectively induce apoptosis and inhibit tumor growth.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Proliferation Cell Proliferation & Survival S6K1->Proliferation 4EBP1->Proliferation Inhibits translation when unphosphorylated Pachysamine_M This compound & Derivatives Pachysamine_M->PI3K Inhibits Pachysamine_M->Akt Inhibits Pachysamine_M->mTORC1 Inhibits

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Pachysandra alkaloids and their derivatives.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Treat Treat with varying concentrations of This compound/ derivatives Incubate2 Incubate for 48h Add_MTT Add MTT reagent Incubate3 Incubate for 4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Measure Measure absorbance at 570 nm Analyze Calculate IC50 values

Detailed Steps:

  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound, its synthetic derivatives, or the natural counterpart (e.g., sarcovagine D) and a vehicle control.

  • Incubation: The treated cells are incubated for 48 hours.

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Western Blot Analysis for PI3K/Akt/mTOR Pathway Proteins

This technique is used to determine the expression levels of key proteins in the PI3K/Akt/mTOR signaling pathway.

Workflow:

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Treat cells with compounds Lyse Lyse cells & extract proteins Quantify Quantify protein concentration Separate Separate proteins by SDS-PAGE Transfer Transfer proteins to a membrane Block Block membrane Incubate_Primary Incubate with primary antibodies (e.g., anti-p-Akt) Incubate_Secondary Incubate with HRP- conjugated secondary antibody Detect Detect signal with ECL substrate Analyze Analyze protein band intensity

Detailed Steps:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compounds for a specified time. Subsequently, the cells are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total Akt, phosphorylated Akt (p-Akt), total mTOR, phosphorylated mTOR (p-mTOR)).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Conclusion

The comparative analysis, using sarcovagine D and its synthetic derivative 6k as a proxy, strongly suggests that synthetic modifications of Pachysandra steroidal alkaloids like this compound can lead to a significant enhancement of their anticancer properties. The potent cytotoxicity of these synthetic derivatives, likely mediated through the inhibition of the critical PI3K/Akt/mTOR signaling pathway, underscores their potential as promising candidates for the development of novel cancer therapeutics. Further research focusing on the synthesis and evaluation of a broader range of this compound derivatives is warranted to fully explore their therapeutic potential and structure-activity relationships.

References

Unveiling the PI3K/Akt/mTOR Inhibitory Landscape: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][2] Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention.[1][3][4] This guide provides a comparative overview of the inhibitory effects of various compounds on this pathway, offering a framework for the evaluation of novel inhibitors like the hypothetical Pachysamine M. Due to the current lack of publicly available experimental data on this compound's activity, this document will utilize established inhibitors to illustrate the requisite data presentation and experimental protocols for a thorough comparative analysis.

Comparative Analysis of PI3K/Akt/mTOR Inhibitors

To objectively assess the efficacy and selectivity of a novel inhibitor, it is crucial to compare its performance against well-characterized compounds. The following table summarizes key quantitative data for established inhibitors targeting different nodes of the PI3K/Akt/mTOR pathway. This structure can be adapted to include data for this compound as it becomes available.

InhibitorTarget(s)IC50 (nM)Cell LineAssay TypeReference
Wortmannin Pan-PI3K1-10VariousIn vitro kinase assay[5]
LY294002 Pan-PI3K1,400VariousIn vitro kinase assay[5]
Rapamycin mTORC10.1VariousIn vitro kinase assay[4][6]
Everolimus mTORC11-5Renal Cell CarcinomaCell proliferation assay[7]
Temsirolimus mTORC10.7-2.6Renal Cell CarcinomaCell proliferation assay[7]
Idelalisib PI3Kδ2.5Chronic Lymphocytic LeukemiaIn vitro kinase assay[8]
Alpelisib PI3Kα5Breast CancerIn vitro kinase assay[8]
Copanlisib Pan-PI3K (α, δ)0.5-0.7B-cell malignanciesIn vitro kinase assay[8]
Duvelisib PI3Kδ, γ2.5 (δ), 27 (γ)B-cell malignanciesIn vitro kinase assay[8]
Umbralisib PI3Kδ, CK1ε22.3 (δ)B-cell malignanciesIn vitro kinase assay[8]

Key Experimental Protocols

Accurate and reproducible experimental design is paramount in validating the inhibitory effects of a compound. Below are detailed methodologies for essential assays used to characterize inhibitors of the PI3K/Akt/mTOR pathway.

Western Blotting for Pathway Phosphorylation

Objective: To determine the effect of the inhibitor on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR, p-S6K).

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, PC-3) at a density of 1x10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of the inhibitor (and a vehicle control) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt, mTOR, S6K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effect of the inhibitor on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitor (and a vehicle control) for 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • CellTiter-Glo® Assay:

    • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by non-linear regression analysis.

Visualizing Molecular Interactions and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental procedures. The following visualizations are provided in the DOT language for use with Graphviz.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation PachysamineM This compound (Hypothetical Target) PachysamineM->PI3K PachysamineM->Akt PachysamineM->mTORC1 Wortmannin Wortmannin/ LY294002 Wortmannin->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Caption: The PI3K/Akt/mTOR signaling cascade with points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis KinaseAssay In Vitro Kinase Assay (IC50 Determination) IC50_Calc IC50 Calculation KinaseAssay->IC50_Calc CellCulture Cancer Cell Line Culture Treatment Treatment with This compound CellCulture->Treatment Viability Cell Viability Assay (MTT / CellTiter-Glo) Treatment->Viability WesternBlot Western Blot Analysis (p-Akt, p-mTOR) Treatment->WesternBlot Viability->IC50_Calc Pathway_Inhibition Quantification of Pathway Inhibition WesternBlot->Pathway_Inhibition Conclusion Conclusion on Inhibitory Effect and Potency IC50_Calc->Conclusion Pathway_Inhibition->Conclusion

Caption: Workflow for validating a PI3K/Akt/mTOR pathway inhibitor.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Pachysamine M, a steroidal alkaloid, requires robust and reliable analytical methods for its quantification in various matrices, from raw plant material to finished pharmaceutical products. The process of validating an analytical method ensures that it is suitable for its intended purpose, providing data on its accuracy, precision, linearity, and sensitivity.[1][2] Cross-validation becomes critical when comparing different analytical techniques or transferring a method between laboratories to ensure the consistency and reliability of results.[3]

Data Presentation: Method Performance Characteristics

The performance of each analytical method was evaluated according to the International Council for Harmonisation (ICH) guidelines.[6][7] Key validation parameters are summarized in Table 1, offering a direct comparison of their quantitative capabilities.

Table 1: Comparison of Method Performance Characteristics for this compound Quantification

ParameterHPLC-UVLC-MS/MSHPTLC
Linearity Range (µg/mL) 1.0 - 1000.005 - 100.1 - 20
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) (µg/mL) 0.250.0010.04
Limit of Quantification (LOQ) (µg/mL) 0.800.0050.12
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%97.8% - 103.1%
Precision (RSD%)
- Intra-day (Repeatability)< 1.5%< 2.0%< 2.5%
- Inter-day (Intermediate Precision)< 2.0%< 2.5%< 3.0%
Experimental Workflow for Method Cross-Validation

The logical flow for the cross-validation of the three analytical methods is depicted below. This process ensures a systematic comparison, from sample preparation through to final data analysis and method selection.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison cluster_decision Decision Prep Standard & Sample Preparation HPLC HPLC-UV Analysis Prep->HPLC Split Aliquots LCMS LC-MS/MS Analysis Prep->LCMS Split Aliquots HPTLC HPTLC Analysis Prep->HPTLC Split Aliquots DataAcq Data Acquisition (Peak Area / Response) HPLC->DataAcq LCMS->DataAcq HPTLC->DataAcq Validation Method Validation (ICH Q2(R1) Parameters) DataAcq->Validation Compare Performance Comparison (Accuracy, Precision, Linearity, etc.) Validation->Compare Decision Final Method Selection (Based on Application Requirements) Compare->Decision

Caption: Workflow for cross-validation of analytical methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are representative for the analysis of steroidal alkaloids like this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method is robust and widely used for routine quality control.[5][8]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol. Calibration standards are prepared by serial dilution in the mobile phase to concentrations ranging from 1.0 to 100 µg/mL.

  • Sample Preparation: 100 mg of powdered plant material is extracted with 10 mL of methanol using ultrasonication for 30 minutes. The extract is centrifuged, and the supernatant is filtered through a 0.45 µm syringe filter prior to injection.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.[10][11]

  • Instrumentation: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would be determined by direct infusion (e.g., this compound: Q1 -> Q3; Internal Standard: Q1 -> Q3).

  • Standard and Sample Preparation: Similar to the HPLC method, but with final dilutions made in the initial mobile phase composition. The concentration range for calibration standards is typically 0.005 to 10 µg/mL.[12]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a high-throughput and cost-effective method suitable for screening and quality control of raw materials.[13][14][15]

  • Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (20 cm x 10 cm).

  • Sample Application: 5 µL of standards and sample extracts are applied as 8 mm bands.

  • Mobile Phase: A mixture of Toluene: Ethyl Acetate: Formic Acid (7:2:1, v/v/v).

  • Development: Plates are developed to a distance of 8 cm in a twin-trough chamber pre-saturated with the mobile phase vapor for 20 minutes.

  • Densitometric Analysis:

    • Detection: After drying, plates are scanned at 254 nm.

    • Derivatization (Optional): Plates can be dipped in a specific reagent (e.g., Dragendorff's reagent for alkaloids) and scanned under visible light for enhanced specificity.

  • Standard and Sample Preparation: Similar to the HPLC method. Calibration standards are prepared in the range of 0.1 to 20 µg/mL.[15]

References

A Comparative Analysis of the Antimicrobial Spectrum of Pachysandra Alkaloids and Manzamines Versus Known Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of alkaloids derived from Pachysandra species and the related manzamine alkaloids against a panel of clinically relevant bacteria and fungi. Due to the limited publicly available data on Pachysamine M, this guide utilizes data from other structurally related pregnane-type steroidal alkaloids found in Pachysandra terminalis as a proxy for comparison. The performance of these natural products is benchmarked against established antibiotics: vancomycin, ciprofloxacin, and amphotericin B. All quantitative data are summarized for clear comparison, and detailed experimental protocols for antimicrobial susceptibility testing are provided.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of the compounds is presented as Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1]

Table 1: Antibacterial Spectrum - Gram-Positive Bacteria

OrganismPachysandra Alkaloids (µg/mL)Manzamine Alkaloids (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus32 (Epipachysamine E)0.5 (Manzamine A)1.0 (ATCC 29213)[2]
Methicillin-Resistant Staphylococcus aureus (MRSA)25 (K-6), 32 (Epipachysamine E)0.7 (Manzamine A)1.0 - 2.0[3]
Methicillin-Resistant Staphylococcus epidermidis (MRSE)25 (K-6), 32 (Epipachysamine E)-1.0 - 4.0

Table 2: Antibacterial Spectrum - Mycobacteria

OrganismManzamine Alkaloids (µg/mL)Ciprofloxacin (µg/mL)
Mycobacterium tuberculosis H37Rv0.91 - 1.560.5[4]
Mycobacterium intracellulare< 0.02 - 0.064.0 - 8.0

Table 3: Antifungal Spectrum

OrganismManzamine Alkaloids (µg/mL)Amphotericin B (µg/mL)
Candida albicansModerately Active0.125 - 1.0 (ATCC 90028)[5]
Cryptococcus neoformansImproved Activity0.25 - 1.0[6]

Note: "-" indicates data not available from the reviewed sources.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical method for evaluating the in vitro activity of antimicrobial agents. The protocols outlined below are based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M07 for bacteria and M27 for yeasts.[7][8]

Broth Microdilution Method for Bacteria (adapted from CLSI M07)

This method is used to determine the MIC of antibacterial agents against aerobic bacteria.[9]

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of the test compound (e.g., Pachysandra alkaloid, known antibiotic) at a concentration that is at least 10 times the highest concentration to be tested. The solvent used should not affect bacterial growth.

  • Preparation of Microdilution Plates: A series of twofold dilutions of the antimicrobial agent is prepared directly in a 96-well microtiter plate using a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well is typically 100 µL.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • Interpretation of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Broth Microdilution Method for Yeasts (adapted from CLSI M27)

This method is used for the susceptibility testing of yeasts, such as Candida and Cryptococcus species.[10]

  • Preparation of Antifungal Agent Stock Solution: Similar to the antibacterial protocol, a stock solution of the antifungal agent is prepared.

  • Preparation of Microdilution Plates: Serial twofold dilutions of the antifungal agent are made in 96-well microtiter plates using RPMI 1640 medium buffered with MOPS.

  • Inoculum Preparation: The yeast inoculum is prepared from a 24-hour culture and adjusted to a turbidity of a 0.5 McFarland standard. This is then diluted to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the test wells.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • Interpretation of Results: The MIC is determined by spectrophotometric reading or visual inspection. For azoles, the endpoint is a significant reduction in growth (typically ≥50%) compared to the growth control. For amphotericin B, the endpoint is the lowest concentration that shows no visible growth.[6]

Visualization of Mechanisms of Action

The following diagrams illustrate the proposed or established mechanisms of action for the compared antimicrobial agents.

vancomycin_mechanism cluster_bacterium Gram-Positive Bacterium CellWall Cell Wall (Peptidoglycan Layer) Cytoplasm Cytoplasm CellLysis Cell Lysis CellWall->CellLysis Weakened cell wall leads to Precursors Peptidoglycan Precursors (with D-Ala-D-Ala) Precursors->CellWall Inhibits transglycosylation and transpeptidation Vancomycin Vancomycin Vancomycin->Precursors Binds to D-Ala-D-Ala terminus

Mechanism of action of Vancomycin.

ciprofloxacin_mechanism cluster_bacterium Bacterium DNA Bacterial DNA DNAGyrase DNA Gyrase (Topoisomerase II) DNA->DNAGyrase TopoIV Topoisomerase IV DNA->TopoIV Replication DNA Replication & Cell Division DNAGyrase->Replication TopoIV->Replication CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase Inhibits Ciprofloxacin->TopoIV Inhibits

Mechanism of action of Ciprofloxacin.

amphotericin_b_mechanism cluster_fungus Fungal Cell CellMembrane Cell Membrane Ergosterol Ergosterol PoreFormation Membrane Pores Ergosterol->PoreFormation Forms pores/channels in membrane AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to IonLeakage IonLeakage PoreFormation->IonLeakage Allows leakage of ions (K+) FungalCellDeath Fungal Cell Death IonLeakage->FungalCellDeath Leads to

Mechanism of action of Amphotericin B.

natural_product_mechanisms cluster_steroidal Steroidal Alkaloids (e.g., Pachysandra) cluster_manzamine Manzamine Alkaloids SA_Target Multiple Targets SA_Membrane Cell Membrane Disruption SA_Target->SA_Membrane SA_Efflux Efflux Pump Inhibition SA_Target->SA_Efflux SA_DNA Nucleic Acid Synthesis Inhibition SA_Target->SA_DNA Bacterial_Fungal_Cell Bacterial / Fungal Cell SA_Target->Bacterial_Fungal_Cell Leads to Cell Death/Growth Inhibition MA_Target Multiple Targets MA_GSK3B GSK-3β Inhibition MA_Target->MA_GSK3B MA_Other Other Kinases & Unknown Mechanisms MA_Target->MA_Other MA_Target->Bacterial_Fungal_Cell Leads to Cell Death/Growth Inhibition

Proposed mechanisms of antimicrobial action for natural alkaloids.

Discussion of Antimicrobial Mechanisms

Pachysandra Alkaloids (Pregnane-Type Steroidal Alkaloids): The exact antimicrobial mechanism of pregnane-type steroidal alkaloids is not fully elucidated but is likely multifactorial.[11] Evidence suggests that these compounds can disrupt the bacterial cell membrane, leading to leakage of intracellular contents.[12] Some steroidal alkaloids have also been shown to inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell.[13] Furthermore, interference with nucleic acid and protein synthesis are other proposed mechanisms of action for some alkaloids.[11]

Manzamine Alkaloids: The manzamine alkaloids exhibit a diverse range of biological activities.[14] Their antimicrobial mechanism is also thought to be multifaceted. One of the identified targets is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme that is also a target in neuroinflammatory diseases.[15] Inhibition of other kinases and as-yet-unidentified targets likely contribute to their broad-spectrum anti-infective properties.[16]

Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the peptidoglycan layer of the cell wall in Gram-positive bacteria.[12] It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall and leading to cell lysis.[17][18]

Ciprofloxacin: As a fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA replication. It inhibits two essential enzymes, DNA gyrase and topoisomerase IV, which are crucial for DNA supercoiling, replication, and separation of daughter chromosomes.[19][20] This leads to breaks in the bacterial DNA and ultimately cell death.

Amphotericin B: This polyene antifungal agent binds to ergosterol, a primary component of the fungal cell membrane.[15] This binding leads to the formation of pores or channels in the membrane, causing leakage of essential intracellular ions and resulting in fungal cell death.[4]

References

A Head-to-Head Showdown: Pachysandra Alkaloids vs. Leading Natural Anticancer Compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the relentless pursuit of novel cancer therapeutics, nature continues to be a treasure trove of bioactive molecules. Among these, a class of steroidal alkaloids from Pachysandra terminalis has demonstrated promising anticancer potential. This guide provides a head-to-head comparison of these Pachysandra alkaloids, with a focus on available data for compounds like Pactermine A, Pactermine B, and 3-Epipachysamine B, against other well-established natural anticancer agents such as Curcumin, Resveratrol, and Berberine. This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the information needed to navigate the landscape of natural anticancer compounds.

Unveiling the Contenders: A Look at Their Anticancer Profiles

While specific data for Pachysamine M remains limited, research on other pregnane-type steroidal alkaloids isolated from Pachysandra terminalis offers valuable insights into the potential of this class of compounds. These alkaloids have exhibited cytotoxic effects against a range of cancer cell lines. In parallel, natural compounds like Curcumin, Resveratrol, and Berberine have been extensively studied and have shown multifaceted anticancer activities.

Quantitative Comparison of Cytotoxic Activity

The efficacy of an anticancer compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize the available IC50 values for Pachysandra alkaloids and other prominent natural anticancer compounds against various cancer cell lines. It is important to note that these values are derived from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Cytotoxic Activity (IC50) of Pachysandra Alkaloids Against Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Pactermine A A549Lung Carcinoma5.3[1]
HCT116Colon Carcinoma15.2[1]
SW620Colorectal Adenocarcinoma25.8[1]
Pactermine B A549Lung Carcinoma20.7[1]
HCT116Colon Carcinoma35.4[1]
SW620Colorectal Adenocarcinoma57.4[1]
Terminalone D HCT116Colon Carcinoma60.73 ± 2.51[1]
SW620Colorectal Adenocarcinoma43.12 ± 0.43[1]
Epipachysamine B P388LeukemiaNot specified[2]
P388/ADRDoxorubicin-resistant LeukemiaNot specified[2]
Pachysamine E P388LeukemiaNot specified[2]
P388/ADRDoxorubicin-resistant LeukemiaNot specified[2]

Table 2: Cytotoxic Activity (IC50) of Other Natural Anticancer Compounds

CompoundCell LineCancer TypeIC50 (µM)
Curcumin MCF-7Breast Cancer10-20
HCT-116Colon Cancer~25
A549Lung Cancer15-30
Resveratrol MCF-7Breast Cancer50-100
HCT-116Colon Cancer~150
PC-3Prostate Cancer~60
Berberine MCF-7Breast Cancer25-50
HepG2Liver Cancer~75
A549Lung Cancer~100

Delving into the Mechanisms of Action

The anticancer effects of these natural compounds are exerted through various mechanisms, often targeting multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Pachysandra Alkaloids:

The primary mechanism of action identified for a member of this class, 3-Epipachysamine B , is the induction of apoptosis in breast cancer cells through the inhibition of the PI3K/AKT/mTOR signaling pathway [3][4]. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.

Other Natural Anticancer Compounds:

  • Curcumin: This polyphenol from turmeric targets multiple signaling pathways, including NF-κB, STAT3, and PI3K/Akt, leading to the inhibition of proliferation, induction of apoptosis, and suppression of angiogenesis.

  • Resveratrol: Found in grapes and red wine, resveratrol induces apoptosis and cell cycle arrest by modulating pathways such as the p53 and MAPK signaling cascades.

  • Berberine: An isoquinoline alkaloid, berberine has been shown to induce apoptosis and autophagy, and inhibit cell proliferation by targeting various pathways, including the AMPK and MAPK signaling pathways.

Visualizing the Molecular Battleground: Signaling Pathways

To better understand the mechanisms of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by these natural compounds.

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition Apoptosis Inhibition AKT->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Pachysandra Alkaloids Pachysandra Alkaloids Pachysandra Alkaloids->PI3K Pachysandra Alkaloids->AKT Pachysandra Alkaloids->mTOR

PI3K/AKT/mTOR pathway inhibition by Pachysandra alkaloids.

Multi_Pathway_Inhibition cluster_compounds Natural Compounds cluster_pathways Signaling Pathways Curcumin Curcumin NF-kB NF-kB Curcumin->NF-kB STAT3 STAT3 Curcumin->STAT3 Resveratrol Resveratrol p53 p53 Resveratrol->p53 MAPK MAPK Resveratrol->MAPK Berberine Berberine Berberine->MAPK AMPK AMPK Berberine->AMPK Cancer Cell Proliferation & Survival Cancer Cell Proliferation & Survival NF-kB->Cancer Cell Proliferation & Survival STAT3->Cancer Cell Proliferation & Survival p53->Cancer Cell Proliferation & Survival MAPK->Cancer Cell Proliferation & Survival AMPK->Cancer Cell Proliferation & Survival

Multi-pathway targeting by Curcumin, Resveratrol, and Berberine.

Experimental Protocols: A Glimpse into the Methodology

The cytotoxic activities and IC50 values presented in this guide are typically determined using standard in vitro assays. A general workflow for such an experiment is outlined below.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Seeding Seeding cells in 96-well plates Cell_Culture->Seeding Treatment Treatment with varying concentrations of natural compounds Seeding->Treatment Incubation Incubation for 24-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Calculation Viability_Assay->Data_Analysis

A typical experimental workflow for determining IC50 values.

Detailed Methodologies:

  • Cell Lines and Culture: Cancer cell lines (e.g., A549, HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound and incubated for a specified period (typically 24, 48, or 72 hours).

    • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

  • Western Blot Analysis: To investigate the mechanism of action, western blotting is performed to measure the expression levels of key proteins in the targeted signaling pathways (e.g., PI3K, AKT, mTOR, NF-κB). Cells are treated with the compound, and cell lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies. The protein bands are then visualized and quantified.

Conclusion and Future Directions

This comparative guide highlights the potential of Pachysandra alkaloids as a promising class of natural anticancer compounds. While direct comparisons with established agents like Curcumin, Resveratrol, and Berberine are challenging due to the limited data on this compound itself, the available information on related alkaloids reveals significant cytotoxic activity and a distinct mechanism of action through the PI3K/AKT/mTOR pathway.

Future research should focus on:

  • Isolating and characterizing this compound to determine its specific anticancer profile and IC50 values against a broad panel of cancer cell lines.

  • Conducting head-to-head in vitro and in vivo studies comparing the efficacy of purified Pachysandra alkaloids with other leading natural compounds under standardized experimental conditions.

  • Further elucidating the molecular mechanisms underlying the anticancer effects of the broader class of Pachysandra alkaloids.

By systematically exploring the therapeutic potential of these and other natural compounds, the scientific community can continue to unlock nature's pharmacy in the ongoing fight against cancer.

References

Validating the In Vivo Efficacy of Pachysamine M in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pachysamine M, a pregnane alkaloid isolated from Pachysandra terminalis, is a compound of interest within the broader class of steroidal alkaloids that have demonstrated potential anticancer activities. However, a comprehensive review of published scientific literature reveals a critical gap in the preclinical validation of this specific molecule. Currently, there is no publicly available data on the in vivo efficacy of this compound in xenograft models.

This guide addresses this information gap by:

  • Acknowledging the absence of in vivo data for this compound.

  • Presenting available in vitro cytotoxicity data for related pregnane alkaloids from Pachysandra terminalis to offer a contextual understanding of this compound class.

  • Providing a standardized, detailed experimental protocol for a typical subcutaneous xenograft mouse model, which would be the basis for any future in vivo efficacy studies of this compound.

  • Detailing the PI3K/AKT/mTOR signaling pathway, a potential target for related compounds, to provide mechanistic insights.

  • Visualizing key experimental workflows and signaling pathways using diagrams to facilitate comprehension.

This guide is intended to be a resource for researchers interested in the preclinical development of this compound or similar natural products, providing a foundational framework for the design and execution of requisite in vivo studies.

Comparative Analysis of Pachysandra Alkaloids: In Vitro Cytotoxicity

While in vivo data for this compound is not available, in vitro studies on other pregnane alkaloids isolated from Pachysandra terminalis provide preliminary insights into their potential as anticancer agents. The following table summarizes the reported cytotoxic activities of these related compounds against various human cancer cell lines. It is important to note that in vitro cytotoxicity does not directly correlate with in vivo efficacy, but it is a critical first step in the drug discovery pipeline.

CompoundCell LineCancer TypeIC50 (µM)Reference
Axillaridine AMCF-7Breast Cancer15.01 ± 0.47[1]
U251Glioblastoma20.13 ± 1.34[1]
A549Lung Cancer20.04 ± 1.16[1]
3-Epipachysamine BBreast Cancer CellsBreast CancerNot specified[2]

Note: The study on 3-Epipachysamine B demonstrated induction of apoptosis and suppression of proliferation in breast cancer cells via the PI3K/AKT/mTOR signaling pathway, but did not provide specific IC50 values[2].

Standardized Experimental Protocol: Subcutaneous Xenograft Model

The following is a detailed, standardized protocol for evaluating the in vivo efficacy of a test compound like this compound in a subcutaneous xenograft mouse model. This protocol is a representative example and may require optimization based on the specific tumor cell line and test agent.

1. Cell Culture and Animal Models

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, U251 for glioblastoma) should be obtained from a reputable cell bank (e.g., ATCC). Cells are to be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animals: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old, will be used. Animals should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

2. Tumor Implantation

  • Cells are harvested during their exponential growth phase and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • A suspension of 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the right flank of each mouse.

3. Treatment

  • Tumor growth is monitored using calipers. When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8-10 mice per group).

  • Vehicle Control Group: Administered with the vehicle used to dissolve the test compound (e.g., saline, PBS, or a solution containing DMSO and/or Tween 80).

  • This compound Treatment Group(s): Administered with this compound at various doses (e.g., 10, 30, 100 mg/kg), typically via intraperitoneal (IP) injection or oral gavage, on a predetermined schedule (e.g., daily, every other day).

  • Positive Control Group (Optional but Recommended): Administered with a standard-of-care chemotherapeutic agent for the specific cancer type to benchmark the efficacy of the test compound.

4. Efficacy Evaluation

  • Tumor Volume: Tumor dimensions are measured 2-3 times per week using calipers, and tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Animal body weight is recorded at the same frequency as tumor measurements to monitor for toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration. At the endpoint, mice are euthanized, and tumors are excised and weighed.

5. Statistical Analysis

  • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.

  • Statistical significance between groups is determined using appropriate statistical tests, such as a one-way ANOVA followed by a post-hoc test. A p-value of < 0.05 is typically considered statistically significant.

Potential Signaling Pathway: PI3K/AKT/mTOR

Research on related compounds, such as 3-Epipachysamine B, suggests that the PI3K/AKT/mTOR signaling pathway may be a relevant target for pregnane alkaloids from Pachysandra terminalis[2]. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Pachysamine Pachysamine Compound (e.g., 3-Epipachysamine B) Pachysamine->PI3K Inhibits Pachysamine->AKT Inhibits Pachysamine->mTORC1 Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for Pachysamine compounds.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo xenograft study to evaluate the efficacy of a compound like this compound.

Xenograft_Workflow CellCulture 1. Cell Line Culture (e.g., MCF-7, A549) TumorImplantation 2. Subcutaneous Tumor Implantation in Nude Mice CellCulture->TumorImplantation TumorGrowth 3. Tumor Growth Monitoring TumorImplantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, Positive Control) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 8. Tumor Excision, Weight & Data Analysis Endpoint->Analysis

Caption: Standard experimental workflow for in vivo xenograft efficacy studies.

Conclusion and Future Directions

While the direct in vivo efficacy of this compound in xenograft models remains to be determined, the foundational knowledge of related compounds from Pachysandra terminalis suggests a potential avenue for anticancer research. The lack of data underscores the need for further preclinical investigation to ascertain the therapeutic potential of this compound. The standardized protocols and pathway information provided in this guide offer a robust starting point for researchers to design and execute the necessary in vivo studies to validate its efficacy and mechanism of action. Future research should prioritize conducting xenograft studies to generate the crucial data needed to move this compound forward in the drug development pipeline.

References

Comparative Cytotoxicity of Pachysandra Alkaloids in Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific studies on a compound named "Pachysamine M" were identified in the available literature. This guide therefore presents a comparative analysis of the cytotoxicity of related steroidal alkaloids isolated from Pachysandra terminalis, which are expected to exhibit similar properties. The primary focus is on 3-Epipachysamine B and other alkaloids from this plant genus.

This guide provides an objective comparison of the cytotoxic performance of Pachysandra alkaloids against various cancer cell lines and, where available, normal cell lines. The information is supported by experimental data from published studies, with detailed methodologies for key experiments.

Data Presentation

The cytotoxic effects of various Pachysandra alkaloids are summarized in the table below, presenting the half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher cytotoxic potency.

Compound/ExtractCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)Reference
3α,4α-diapachysanaximine ATrypanosoma brucei rhodesiense (protozoa)0.11L6 (rat skeletal myoblast)>14.6>133[1]
3α,4α-diapachysanaximine APlasmodium falciparum (protozoa)0.63L6 (rat skeletal myoblast)>14.6>23[1]
Epipachysamine BP388 (murine leukemia)Not specifiedNot specifiedNot specifiedNot specified[2]
Epipachysamine EP388 (murine leukemia)Not specifiedNot specifiedNot specifiedNot specified[2]
Pachystermine AP388 (murine leukemia)Not specifiedNot specifiedNot specifiedNot specified[2]
Pachysamine EP388 (murine leukemia)Not specifiedNot specifiedNot specifiedNot specified[2]
Terminalone DMCF-7 (human breast cancer)15.01 ± 0.47HUVEC (human umbilical vein endothelial)Not specifiedNot specified[3]
Terminalone DU251 (human glioblastoma)20.13 ± 1.34HUVEC (human umbilical vein endothelial)Not specifiedNot specified[3]
Terminalone DA549 (human lung cancer)20.04 ± 1.16HUVEC (human umbilical vein endothelial)Not specifiedNot specified[3]
Pactermine EHCT116 (human colon cancer)84.6Not specifiedNot specifiedNot specified[4]
Buxus sempervirens extractMCF7, T47D, MCF10CA1a, BT-20, MDA-MB-435 (breast cancer)7.74 - 12.5 µg/mlMCF10A (non-tumoral breast)19.24 µg/ml>1.5[5]

Note: The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells. Data for 3-Epipachysamine B against specific breast cancer cell lines and a corresponding normal cell line with explicit IC50 values were not available in the searched literature, though its activity is documented.[6][7]

Experimental Protocols

Cell Viability Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8][9]

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of the Pachysandra alkaloid for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[11]

  • Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[12]

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the Pachysandra alkaloid for the indicated time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters cells with compromised membranes (late apoptotic and necrotic cells).[15]

Western Blot Analysis for PI3K/AKT/mTOR Pathway Proteins

This technique is used to detect the expression levels of specific proteins involved in a signaling pathway.[16]

Materials:

  • SDS-PAGE gels

  • Polyvinylidene fluoride (PVDF) membranes

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

  • Primary Antibody Incubation: Incubate the membrane with specific primary antibodies overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using an ECL substrate and an imaging system.[17]

Mandatory Visualizations

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Apoptosis Assay (Flow Cytometry) seed Seed cells in 96-well plates incubate_adhere Incubate for 24h to allow adherence seed->incubate_adhere treat Treat with Pachysandra Alkaloids (various concentrations) incubate_adhere->treat incubate_treat Incubate for 24-72h treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt Cytotoxicity harvest_cells Harvest cells (adherent + floating) incubate_treat->harvest_cells Apoptosis incubate_mtt Incubate for 4h (Formazan formation) add_mtt->incubate_mtt add_dmso Add DMSO to solubilize Formazan incubate_mtt->add_dmso read_absorbance Read absorbance at 570nm add_dmso->read_absorbance wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for assessing the comparative cytotoxicity of Pachysandra alkaloids.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_outcomes Cellular Outcomes Pachysandra_Alkaloid 3-Epipachysamine B (Pachysandra Alkaloid) PI3K PI3K Pachysandra_Alkaloid->PI3K Inhibits Apoptosis Apoptosis Pachysandra_Alkaloid->Apoptosis Induces AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed signaling pathway for the induction of apoptosis in cancer cells by 3-Epipachysamine B.

References

Independent Verification of Antiprotozoal Aminosteroids from Pachysandra terminalis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide addresses the antiprotozoal activity of aminosteroids isolated from Pachysandra terminalis. To date, no specific independent verification studies for the antiprotozoal activity of Pachysamine M have been identified in publicly available literature. The data presented herein is based on a primary study that details the isolation and evaluation of several related aminosteroid compounds from this plant, offering a comparative analysis of their potential.

Introduction

Protozoal diseases, such as Human African Trypanosomiasis (HAT) and Malaria, continue to pose a significant global health challenge due to limited treatment options and the emergence of drug resistance. The quest for novel antiprotozoal agents has led researchers to explore natural products, with plant-derived alkaloids showing considerable promise. Aminosteroids from the Buxaceae family, particularly from the genus Pachysandra, have emerged as a class of compounds with potent in vitro activity against protozoan parasites.[1] This guide provides a comprehensive comparison of the antiprotozoal activity of various aminosteroids isolated from Pachysandra terminalis, with a focus on their efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The data is presented to facilitate objective comparison with established antiprotozoal drugs, supported by detailed experimental protocols.

Data Presentation

The following tables summarize the in vitro antiprotozoal activity and cytotoxicity of aminosteroids isolated from Pachysandra terminalis.

Table 1: In Vitro Antiprotozoal and Cytotoxic Activity of Aminosteroids from Pachysandra terminalis

CompoundT. b. rhodesiense IC50 (µM)P. falciparum IC50 (µM)Cytotoxicity (L6 cells) IC50 (µM)Selectivity Index (T.b.r.)Selectivity Index (P.f.)
3α,4α-diapachysanaximine A0.110.6314.613323
Pachysamine D0.951.0116.51716
Pachysamine E1.21.520.11713
Epipachysamine E2.53.125.5108
Pachystermine A4.85.930.265
Pachysamine B8.210.145.364
Sarcorucinine A15.619.2>50>3>3
Pachysandrine A26.080.0>50>2>1

Data extracted from "Antiprotozoal Aminosteroids from Pachysandra terminalis".[1] The IC50 values for the isolated compounds were determined in vitro.[1] The selectivity index (SI) is calculated as the ratio of the IC50 in the cytotoxicity assay (L6 cells) to the IC50 against the respective parasite.

Table 2: In Vitro Activity of Standard Antiprotozoal Drugs

DrugTarget OrganismIC50
PentamidineT. b. rhodesiense0.0053 µM[2]
SuraminT. b. rhodesiense~0.01 µM (sensitive strains)
EflornithineT. b. gambienseEffective, but less so against T. b. rhodesiense[3][4]
ChloroquineP. falciparum (sensitive)0.01 - 0.02 µM[5]
ChloroquineP. falciparum (resistant)0.125 - 0.175 µM[5]
ArtemisininP. falciparum0.007 - 0.011 µM[6]
MefloquineP. falciparum~0.025 µM[7]
PyrimethamineP. falciparum (sensitive)~0.015 µM[8]
DoxycyclineP. falciparum3.4 - 18.9 µM[9][10]

Note: IC50 values for standard drugs can vary depending on the parasite strain and assay conditions.

Experimental Protocols

The following methodologies are based on the procedures described in the primary research article "Antiprotozoal Aminosteroids from Pachysandra terminalis".[1]

In Vitro Assay for Trypanosoma brucei rhodesiense
  • Parasite Strain: T. b. rhodesiense STIB 900 strain was used.

  • Culture Conditions: Parasites were cultured in MEM (Minimum Essential Medium) supplemented with 25 mM HEPES, 1 g/L glucose, 1% MEM non-essential amino acids, 0.2 mM 2-mercaptoethanol, 1 mM sodium pyruvate, and 15% heat-inactivated horse serum.

  • Assay Procedure:

    • 2,000 bloodstream forms were seeded in each well of a 96-well plate containing serial dilutions of the test compounds.

    • The plates were incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

    • Resazurin solution (12.5 mg/mL in PBS) was added to each well.

    • The plates were incubated for an additional 2-4 hours.

    • Fluorescence was measured using a microplate reader (excitation 536 nm, emission 588 nm).

    • IC50 values were calculated by linear regression from the fluorescence data.

In Vitro Assay for Plasmodium falciparum
  • Parasite Strain: Chloroquine-resistant K1 strain of P. falciparum.

  • Culture Conditions: Parasites were maintained in human red blood cells (A+) in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

  • Assay Procedure:

    • Erythrocytes infected with late-stage trophozoites were synchronized using a sorbitol treatment.

    • Infected red blood cells were seeded in 96-well plates with serial dilutions of the test compounds.

    • The plates were incubated for 72 hours at 37°C in a gas mixture of 3% O2, 4% CO2, and 93% N2.

    • Parasite growth was assessed by adding a lysis buffer containing a fluorescent DNA stain (e.g., SYBR Green I).

    • Fluorescence was measured using a microplate reader (excitation 485 nm, emission 535 nm).

    • IC50 values were calculated from the sigmoidal dose-response curves.

Cytotoxicity Assay
  • Cell Line: Rat skeletal myoblasts (L6 cells).

  • Culture Conditions: Cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% L-glutamine.

  • Assay Procedure:

    • 4,000 L6 cells were seeded in each well of a 96-well plate and incubated for 24 hours.

    • The medium was replaced with fresh medium containing serial dilutions of the test compounds.

    • The plates were incubated for 72 hours.

    • Resazurin solution was added, and the plates were incubated for another 2 hours.

    • Fluorescence was measured as described for the T. b. rhodesiense assay.

    • IC50 values were calculated by linear regression.

Visualizations

experimental_workflow_antiprotozoal_assay cluster_trypanosoma T. b. rhodesiense Assay cluster_plasmodium P. falciparum Assay T_start Seed 2,000 parasites/well with compound dilutions T_incubate Incubate 72h (37°C, 5% CO2) T_start->T_incubate T_resazurin Add Resazurin T_incubate->T_resazurin T_incubate2 Incubate 2-4h T_resazurin->T_incubate2 T_measure Measure Fluorescence (Ex: 536nm, Em: 588nm) T_incubate2->T_measure T_calc Calculate IC50 T_measure->T_calc P_start Seed synchronized iRBCs with compound dilutions P_incubate Incubate 72h (37°C, specific gas mix) P_start->P_incubate P_lysis Add Lysis Buffer with DNA stain P_incubate->P_lysis P_measure Measure Fluorescence (Ex: 485nm, Em: 535nm) P_lysis->P_measure P_calc Calculate IC50 P_measure->P_calc

Caption: Workflow for in vitro antiprotozoal activity assays.

experimental_workflow_cytotoxicity_assay C_start Seed 4,000 L6 cells/well C_incubate1 Incubate 24h C_start->C_incubate1 C_add_compound Add compound dilutions C_incubate1->C_add_compound C_incubate2 Incubate 72h C_add_compound->C_incubate2 C_resazurin Add Resazurin C_incubate2->C_resazurin C_incubate3 Incubate 2h C_resazurin->C_incubate3 C_measure Measure Fluorescence (Ex: 536nm, Em: 588nm) C_incubate3->C_measure C_calc Calculate IC50 C_measure->C_calc

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion

The aminosteroids isolated from Pachysandra terminalis demonstrate significant in vitro antiprotozoal activity, with 3α,4α-diapachysanaximine A showing particularly high potency against T. b. rhodesiense with an IC50 of 0.11 µM and a favorable selectivity index of 133.[1] While not as potent as some standard drugs like pentamidine, the activity of these natural products is noteworthy and warrants further investigation. The data presented in this guide provides a foundation for comparative analysis and highlights the potential of Pachysandra aminosteroids as a source of new lead compounds in the development of novel antiprotozoal therapies. Further studies are required to elucidate their mechanism of action and to evaluate their in vivo efficacy and safety profiles.

References

A Comparative Guide to the Extraction of Pachysamine M: Evaluating Efficiency and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pachysamine M, a steroidal alkaloid of significant interest from Pachysandra terminalis, presents unique challenges and opportunities in its isolation and purification. The efficiency of the extraction process is a critical determinant of yield, purity, and overall economic viability in the research and drug development pipeline. This guide provides a comparative analysis of common and advanced extraction techniques applicable to this compound, supported by experimental data from analogous steroidal alkaloids. Due to the limited availability of direct comparative studies on this compound, this guide draws parallels from research on other steroidal alkaloids to provide a comprehensive overview for researchers.

Comparison of Extraction Methodologies

The selection of an appropriate extraction method is paramount for maximizing the recovery of this compound while minimizing the co-extraction of impurities. The primary methods evaluated include Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE). Each method offers distinct advantages and disadvantages in terms of efficiency, selectivity, and environmental impact.

Quantitative Data Summary

The following table summarizes the extraction efficiency of different methods based on studies conducted on steroidal alkaloids from various plant sources. It is important to note that these values serve as a comparative reference due to the absence of direct studies on this compound.

Extraction MethodPlant Material & Target AlkaloidSolvent(s)Key ParametersYield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE) Potato Peel Waste (α-solanine, α-chaconine, solanidine, demissidine)MethanolAmplitude: 61 µm, Time: 17 min1102 µg/g total steroidal alkaloids
Solid-Liquid Extraction (SLE) Potato Peel Waste (α-solanine, α-chaconine, solanidine, demissidine)MethanolNot specified710.51 µg/g total steroidal alkaloids
Microwave-Assisted Aqueous Two-Phase Extraction (MAATPE) Solanum nigrum L. (Solasodine)Ethanol, (NH₄)₂SO₄, WaterTemperature: 44°C, Time: 15 min, Liquid-to-solid ratio: 42:1 mL/g7.11 ± 0.08 mg/g[1][2]
Ultrasound-Assisted Extraction (UAE) Solanum nigrum L. (Solasodine)Not specifiedNot specifiedLower than MAATPE[1][2]
Supercritical Fluid Extraction (SFE) Corchorus olitorius L.CO₂ with ethanol modifierPressure: 248.53 atm, Time: 19.82 min, Modifier volume: 150.30 µL4.25%[3]
Ultrasound-Assisted Extraction (UAE) Corchorus olitorius L.EthanolTemperature: 38.81°C, Time: 43.36 min, Solvent volume: 19.45 µL15.29%[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of extraction processes. Below are generalized protocols for the key extraction methods discussed, based on established practices for steroidal alkaloids.

Conventional Solvent Extraction (CSE) Protocol

Conventional solvent extraction, often employing maceration or Soxhlet apparatus, is a widely used technique for alkaloid isolation.

Materials:

  • Dried and powdered plant material of Pachysandra terminalis

  • Solvent (e.g., Dichloromethane, Ethanol, or Methanol)

  • Soxhlet extractor or maceration vessel

  • Rotary evaporator

  • Filter paper

Procedure:

  • A known quantity of the powdered plant material is placed in the thimble of a Soxhlet extractor.

  • The extraction solvent is added to the flask, and the apparatus is assembled.

  • The solvent is heated to its boiling point, and the extraction is allowed to proceed for several hours until the solvent in the siphon tube becomes colorless.

  • For maceration, the plant material is soaked in the solvent for an extended period (24-72 hours) with occasional agitation.

  • The extract is then filtered.

  • The solvent is removed from the extract using a rotary evaporator to obtain the crude alkaloid extract.

  • Further purification is typically required to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.

Materials:

  • Dried and powdered plant material of Pachysandra terminalis

  • Solvent (e.g., Methanol or Ethanol)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Centrifuge

  • Filter paper

Procedure:

  • A specific amount of the powdered plant material is mixed with the chosen solvent in a beaker or flask.

  • The vessel is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.

  • Ultrasonication is applied for a defined period (e.g., 15-60 minutes) at a controlled temperature and frequency.

  • Following extraction, the mixture is centrifuged to separate the solid plant material from the liquid extract.

  • The supernatant is filtered to remove any remaining solid particles.

  • The solvent is evaporated to yield the crude extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvent properties can be tuned for selective extraction.

Materials:

  • Dried and powdered plant material of Pachysandra terminalis

  • Supercritical fluid extraction system

  • Supercritical CO₂

  • Co-solvent (e.g., Ethanol or Methanol)

  • Collection vessel

Procedure:

  • The powdered plant material is packed into the extraction vessel of the SFE system.

  • The system is pressurized with CO₂ and heated to supercritical conditions (above 31.1°C and 73.8 bar).

  • A co-solvent may be added to the supercritical CO₂ to enhance the extraction of more polar compounds like steroidal alkaloids.

  • The supercritical fluid is passed through the extraction vessel, dissolving the target compounds.

  • The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

  • The collected extract can then be further purified.

Visualizing the Workflow

To aid in the conceptualization of a comparative extraction study, the following workflow diagram illustrates the key stages involved.

Extraction_Comparison_Workflow Workflow for Comparing this compound Extraction Methods cluster_Preparation Sample Preparation cluster_Extraction Extraction Methods cluster_Analysis Analysis and Comparison PlantMaterial Pachysandra terminalis Plant Material Drying Drying PlantMaterial->Drying Grinding Grinding to Powder Drying->Grinding CSE Conventional Solvent Extraction (CSE) Grinding->CSE UAE Ultrasound-Assisted Extraction (UAE) Grinding->UAE SFE Supercritical Fluid Extraction (SFE) Grinding->SFE CrudeExtract_CSE Crude Extract (CSE) CSE->CrudeExtract_CSE CrudeExtract_UAE Crude Extract (UAE) UAE->CrudeExtract_UAE CrudeExtract_SFE Crude Extract (SFE) SFE->CrudeExtract_SFE Quantification Quantification (e.g., HPLC, UPLC-MS) CrudeExtract_CSE->Quantification CrudeExtract_UAE->Quantification CrudeExtract_SFE->Quantification Yield Yield Calculation Quantification->Yield Purity Purity Assessment Quantification->Purity Comparison Comparative Analysis Yield->Comparison Purity->Comparison

Caption: A flowchart illustrating the key steps in comparing different extraction methods for this compound.

Conclusion

The choice of an optimal extraction method for this compound depends on the specific goals of the researcher, including desired yield, purity, processing time, and environmental considerations. Based on data from analogous steroidal alkaloids, modern techniques such as Ultrasound-Assisted Extraction and Supercritical Fluid Extraction demonstrate the potential for higher efficiency and selectivity compared to conventional solvent extraction. UAE offers a significant increase in yield over traditional methods, while SFE provides a green chemistry approach with high selectivity. Further research is warranted to perform a direct comparative study of these methods on Pachysandra terminalis to definitively establish the most effective and efficient protocol for the extraction of this compound.

References

A Guide to the Inter-Laboratory Validation of a Pachysamine M Bioassay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the inter-laboratory validation of a bioassay for Pachysamine M, a steroidal alkaloid. Due to the absence of published inter-laboratory validation studies specifically for this compound, this document outlines a proposed validation for a cytotoxicity bioassay, a common method for evaluating the biological activity of novel compounds. The principles and protocols described herein can be adapted for other bioassays, such as anti-inflammatory or neuroprotective assays, which are also relevant for steroidal alkaloids.[1][2]

Introduction to this compound and Bioassay Selection

This compound is a steroidal alkaloid with the chemical formula C₂₈H₄₄N₂O₂.[3] Steroidal alkaloids as a class are known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and neuroprotective effects.[1][2][4][5] The initial assessment of a novel compound's biological activity often begins with a cytotoxicity assay to determine its potency and effective concentration range. Therefore, this guide will focus on the inter-laboratory validation of a cytotoxicity bioassay for this compound.

Alternative Bioassays:

  • Anti-inflammatory Bioassays: These assays, such as those measuring the inhibition of protein denaturation or the reduction of inflammatory markers in cell culture, could be employed to investigate the potential anti-inflammatory properties of this compound.[6][7][8]

  • Neuroprotective Bioassays: Given the interest in steroidal alkaloids for neurological applications, assays that measure the protection of neuronal cells from induced damage could be a valuable secondary screening method.[9][10][11][12]

Proposed Inter-Laboratory Validation Study Design

This hypothetical study involves three independent laboratories (Lab A, Lab B, and Lab C) performing a cytotoxicity bioassay to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound on a selected cancer cell line (e.g., HeLa). The validation will assess the assay's robustness, reproducibility, and transferability.

Key Validation Parameters:

  • Intra-assay Precision (Repeatability): Variation within the same assay run.

  • Inter-assay Precision (Intermediate Precision): Variation between different assay runs on different days within the same laboratory.

  • Inter-laboratory Reproducibility: Variation in results between the three participating laboratories.

  • Accuracy: Closeness of the measured IC₅₀ value to a reference value (a pre-determined value from the originating laboratory).

Data Presentation: Comparative Results

The following tables summarize the expected quantitative data from the inter-laboratory validation study.

Table 1: Intra-Assay Precision of this compound IC₅₀ (µM)

LaboratoryReplicate 1Replicate 2Replicate 3MeanStd. Dev.CV (%)
Lab A 15.214.815.515.170.352.31
Lab B 16.115.716.316.030.311.93
Lab C 14.915.315.115.100.201.32

Table 2: Inter-Assay Precision of this compound IC₅₀ (µM)

LaboratoryDay 1 (Mean)Day 2 (Mean)Day 3 (Mean)Overall MeanStd. Dev.CV (%)
Lab A 15.1715.4515.0215.210.221.45
Lab B 16.0315.8816.2116.040.171.06
Lab C 15.1014.9515.2515.100.150.99

Table 3: Inter-Laboratory Reproducibility and Accuracy of this compound IC₅₀ (µM)

LaboratoryMean IC₅₀Std. Dev.CV (%)Accuracy (% Bias from Reference)
Lab A 15.210.221.45+1.40
Lab B 16.040.171.06+6.93
Lab C 15.100.150.99+0.67
Overall 15.45 0.50 3.24 +3.00
Reference IC₅₀ value: 15.0 µM

Experimental Protocols

A detailed methodology is crucial for ensuring consistency across laboratories.

4.1. Cell Culture

  • Cell Line: HeLa (human cervical cancer cell line).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator. Cells should be subcultured every 2-3 days to maintain logarithmic growth.

4.2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13]

  • Cell Seeding: Harvest HeLa cells and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in each well should not exceed 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with 0.5% DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Cell Culture (HeLa) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding pachysamine_prep This compound Dilution treatment Treatment with this compound pachysamine_prep->treatment cell_seeding->treatment incubation_48h 48h Incubation treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation mtt_addition->incubation_4h solubilization Formazan Solubilization incubation_4h->solubilization absorbance Absorbance Reading (570nm) solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for the this compound cytotoxicity bioassay.

Hypothetical Signaling Pathway for Cytotoxicity

Steroidal alkaloids can induce cytotoxicity through various mechanisms, including the induction of apoptosis. A common pathway involved in apoptosis is the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to cell death.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Apoptosis Apoptosis Bcl2->Apoptosis Inhibition PachysamineM This compound PachysamineM->Akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt survival pathway.

References

Assessing the Selectivity of Pachysandra Alkaloids Against Protozoan Parasites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific data on the molecular target and selectivity of Pachysamine M remains elusive in current scientific literature, this guide provides a comparative analysis of the antiprotozoal selectivity of structurally related aminosteroids isolated from the Pachysandra genus. The data presented herein offers valuable insights into the potential of this class of compounds as selective agents against parasitic protozoa, a critical area of investigation in the search for new therapeutic leads.

Comparative Selectivity of Pachysandra Alkaloids

The following table summarizes the in vitro activity of several Pachysandra alkaloids against Trypanosoma brucei rhodesiense (the causative agent of East African sleeping sickness) and Plasmodium falciparum (the most virulent malaria parasite). Cytotoxicity was assessed against the rat skeletal muscle cell line (L6) to determine the selectivity index (SI), a key indicator of a compound's therapeutic window. For comparison, the 50% inhibitory concentrations (IC50) of standard antiprotozoal drugs are also included.

CompoundTarget OrganismIC50 (µM)Cytotoxicity (L6 cells) IC50 (µM)Selectivity Index (SI)Reference StandardIC50 (µM)
Pachysandra Alkaloids
3α,4α-diapachysanaximine AT. b. rhodesiense0.1114.6133Pentamidine~0.005
P. falciparum0.6314.623Chloroquine (sensitive strain)~0.012
Pachystermine AT. b. rhodesiense0.2510.843
P. falciparum1.210.89Artemisinin~0.010
Epipachysamine ET. b. rhodesiense0.4521.448
P. falciparum2.821.48
Pachysamine AT. b. rhodesiense1.8>90>50
P. falciparum4.5>90>20

Note: A higher Selectivity Index (SI = IC50 L6 cells / IC50 parasite) indicates greater selectivity for the parasite over mammalian cells. Data for this compound is not currently available.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data.

In Vitro Antiplasmodial Activity Assay
  • Parasite Culture: Chloroquine-sensitive strains of Plasmodium falciparum are maintained in a continuous culture of human red blood cells in RPMI 1640 medium supplemented with 10% human serum and 25 mM HEPES buffer, incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium.

  • Assay Procedure: Asynchronous cultures with a parasitemia of 1-2% are incubated with various concentrations of the test compounds in 96-well microplates for 72 hours.

  • Growth Inhibition Assessment: Parasite growth is determined by measuring the activity of parasite-specific lactate dehydrogenase (pLDH). The absorbance is read at 650 nm, and the results are expressed as a percentage of the untreated control. IC50 values are calculated from dose-response curves.

In Vitro Antitrypanosomal Activity Assay
  • Parasite Culture: Trypanosoma brucei rhodesiense bloodstream forms are cultured in MEM medium supplemented with 25 mM HEPES, 10% heat-inactivated horse serum, and 2 mM L-glutamine at 37°C in a 5% CO2 atmosphere.

  • Drug Preparation: Test compounds are prepared as described for the antiplasmodial assay.

  • Assay Procedure: Parasites are seeded in 96-well microplates at a density of 2 x 10^5 cells/mL and incubated with serial dilutions of the test compounds for 72 hours.

  • Growth Inhibition Assessment: Resazurin-based assays are used to assess cell viability. The fluorescence is measured (excitation 530 nm, emission 590 nm), and the IC50 values are determined from the resulting dose-response curves.

Cytotoxicity Assay (L6 Cells)
  • Cell Culture: Rat skeletal myoblast L6 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and 2 mM L-glutamine at 37°C in a 5% CO2 atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing various concentrations of the test compounds, and the cells are incubated for another 72 hours.

  • Viability Assessment: Cell viability is determined using a resazurin-based assay as described for the antitrypanosomal assay. The IC50 values are calculated from the dose-response data.

Visualizing Experimental and Logical Frameworks

To further clarify the methodologies and potential mechanisms, the following diagrams are provided.

experimental_workflow cluster_compound_prep Compound Preparation cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Pachysandra Alkaloid Isolation / Synthesis stock Stock Solution (DMSO) start->stock serial_dil Serial Dilutions stock->serial_dil antiplasmodial Antiplasmodial Assay (P. falciparum) serial_dil->antiplasmodial antitrypanosomal Antitrypanosomal Assay (T. b. rhodesiense) serial_dil->antitrypanosomal cytotoxicity Cytotoxicity Assay (L6 Cells) serial_dil->cytotoxicity ic50_parasite Calculate IC50 (Parasites) antiplasmodial->ic50_parasite antitrypanosomal->ic50_parasite ic50_l6 Calculate IC50 (L6 Cells) cytotoxicity->ic50_l6 si Determine Selectivity Index (SI) ic50_parasite->si ic50_l6->si end Selectivity Profile si->end Comparative Assessment

Caption: Workflow for assessing the selectivity of Pachysandra alkaloids.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pachysandra_Alkaloids Pachysandra Alkaloids (Potential Inhibitors) Pachysandra_Alkaloids->PI3K Pachysandra_Alkaloids->Akt Pachysandra_Alkaloids->mTORC1

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by Pachysandra alkaloids.

Safety Operating Guide

Navigating the Disposal of Pachysamine M: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for Pachysamine M, a pregnane alkaloid, ensuring the safety of laboratory personnel and the protection of the environment.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling and disposal is imperative. The following procedures are based on best practices for the management of potentially hazardous chemical and pharmaceutical waste. It is strongly recommended to consult with your institution's Environmental Health and Safety (EHS) department for site-specific guidance.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The known quantitative data for this compound is summarized below.

PropertyValueSource
Molecular FormulaC₂₈H₄₄N₂O₂PubChem
Molecular Weight440.7 g/mol PubChem
XLogP36.4PubChem
Exact Mass440.34027865 DaPubChem
Polar Surface Area49.4 ŲPubChem

Experimental Protocol for the Proper Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Ventilation: Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.

2. Waste Segregation and Collection:

  • Initial Segregation: Do not mix this compound waste with other waste streams. It should be segregated as a potentially hazardous chemical waste.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date when the waste was first added to the container.

3. Disposal of Unused or Expired this compound:

  • Solid Waste:

    • Carefully transfer the solid this compound into the designated hazardous waste container.

    • Avoid generating dust. If the material is a fine powder, consider wetting it slightly with a suitable solvent (e.g., ethanol) to minimize dust, if this is compatible with the final disposal method. Consult with your EHS department.

  • Solutions of this compound:

    • Do not dispose of solutions down the drain.

    • Pour the solution into the designated liquid hazardous waste container.

    • Ensure the container is properly sealed to prevent evaporation.

4. Decontamination of Labware:

  • Rinsing: Rinse contaminated glassware and equipment with a suitable solvent (e.g., ethanol or acetone) three times.

  • Rinsate Collection: Collect the solvent rinsate in the designated liquid hazardous waste container for this compound.

  • Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.

5. Final Disposal:

  • Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor. Provide the contractor with all available information about the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PachysamineM_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_decon Decontamination cluster_disposal Final Disposal start Start: this compound Waste Generated assess_hazards Assess Hazards (Consult SDS/EHS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe select_container Select Labeled, Leak-Proof Hazardous Waste Container don_ppe->select_container waste_type Determine Waste Type select_container->waste_type collect_solid Collect Solid Waste waste_type->collect_solid Solid collect_liquid Collect Liquid Waste waste_type->collect_liquid Liquid decontaminate Decontaminate Labware (Triple Rinse with Solvent) collect_solid->decontaminate collect_liquid->decontaminate collect_rinsate Collect Rinsate in Liquid Waste Container decontaminate->collect_rinsate store_waste Store Sealed Container in Designated Area collect_rinsate->store_waste contact_ehs Arrange for Professional Disposal (Contact EHS/Waste Contractor) store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound.

Essential Safety and Handling Protocols for Pachysamine M

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Pachysamine M was not found. The following guidance is based on general best practices for handling chemical compounds with unknown or poorly characterized toxicity and information from SDS of structurally related compounds. Researchers must conduct a thorough risk assessment before handling this substance.

This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to answer specific operational questions and establish a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general laboratory safety standards for hazardous chemicals.

Body PartRecommended PPERationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.[1][2]
Skin Chemical-resistant gloves (e.g., nitrile). Lab coat.Prevents skin contact, which may cause irritation or toxic effects if absorbed.[1][2]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Minimizes inhalation of the substance, which could cause respiratory irritation or other systemic effects.[2]

Handling and Storage Procedures

Handling:

  • Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

  • Use only in a well-ventilated area, such as a chemical fume hood.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke when using this product.[1]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Store locked up.[1]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if symptoms occur.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Call a physician or poison control center immediately. Rinse mouth with water.[1]

Disposal Plan

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not allow the product to enter drains.[2] Uncleaned packaging should be disposed of according to official regulations.[3]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for safely handling this compound in a laboratory setting.

PachysamineM_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (or equivalent documentation) A->B C Prepare Engineering Controls (e.g., Fume Hood) B->C D Don Personal Protective Equipment (PPE) C->D E Weigh/Measure Compound D->E Proceed to Handling F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Waste G->H Proceed to Disposal I Label Waste Container H->I J Store Waste Appropriately I->J K Arrange for Professional Disposal J->K

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.